Product packaging for 3-Bromo-4,5-dimethylisoxazole(Cat. No.:CAS No. 903130-90-5)

3-Bromo-4,5-dimethylisoxazole

Cat. No.: B1585921
CAS No.: 903130-90-5
M. Wt: 176.01 g/mol
InChI Key: DAXZHUKWIUJHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-4,5-dimethylisoxazole is a useful research compound. Its molecular formula is C5H6BrNO and its molecular weight is 176.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrNO B1585921 3-Bromo-4,5-dimethylisoxazole CAS No. 903130-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-3-4(2)8-7-5(3)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXZHUKWIUJHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376824
Record name 3-Bromo-4,5-dimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903130-90-5
Record name 3-Bromo-4,5-dimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4,5-dimethyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] These five-membered heterocyclic structures, containing adjacent nitrogen and oxygen atoms, are key pharmacophores in drugs with applications ranging from antibacterial and antiviral to anti-inflammatory and anticancer therapies.[1][3] The strategic substitution on the isoxazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, making it a versatile scaffold in drug discovery. 3-Bromo-4,5-dimethylisoxazole, a member of this important class, presents a unique combination of features. The bromine atom at the 3-position offers a handle for further synthetic modifications, while the methyl groups at the 4 and 5-positions influence its steric and electronic profile. A thorough understanding of its core physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is fundamental to its application in research and development. While experimentally determined data for this compound is not extensively available in the public domain, predicted values provide a valuable starting point for experimental design.

PropertyValueSource
Molecular Formula C₅H₆BrNO[4]
Molecular Weight 176.01 g/mol [4]
Boiling Point (Predicted) 228.2 ± 35.0 °C[4]
Density (Predicted) 1.541 ± 0.06 g/cm³[4]
pKa (Predicted) -4.92 ± 0.50[4]
Melting Point Data not available
Solubility Data not available

Note: The boiling point, density, and pKa values are predicted and should be confirmed through experimental validation.

Molecular Structure and Synthesis

The structural arrangement of this compound is key to its reactivity and interactions.

Caption: 2D structure of this compound.

The synthesis of substituted isoxazoles is a well-established field in organic chemistry.[1] A prevalent and highly effective method for constructing the isoxazole ring is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1] This reaction typically involves a nitrile oxide (the 1,3-dipole) reacting with an alkyne (the dipolarophile).

G cluster_synthesis General Synthesis Workflow for Isoxazoles start Starting Materials: Nitrile Oxide Precursor & Alkyne step1 In situ generation of Nitrile Oxide start->step1 step2 [3+2] Cycloaddition Reaction step1->step2 product Substituted Isoxazole step2->product workup Reaction Work-up & Purification (e.g., Extraction, Chromatography) product->workup

Caption: Generalized 1,3-dipolar cycloaddition workflow.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted properties must be validated experimentally. The following section outlines standard protocols for determining the key physicochemical parameters of this compound.

Melting Point Determination

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range can indicate the presence of impurities.

Methodology:

  • A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

  • The procedure is repeated two more times, and the average melting range is reported.

Solubility Assessment

Rationale: Solubility data is critical for selecting appropriate solvents for reactions, purification, and formulation. It also provides insight into the compound's polarity.

Methodology:

  • A standard set of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) are selected.

  • To a series of vials, each containing 1 mL of a chosen solvent, small, accurately weighed portions (e.g., 1 mg) of this compound are added incrementally.

  • After each addition, the mixture is vortexed for 30 seconds and visually inspected for complete dissolution.

  • The process is continued until a saturated solution is obtained (i.e., solid material remains undissolved).

  • Solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR provide detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy (Proton NMR):

  • Expected Signals: The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two methyl groups. The chemical shifts of these signals will be influenced by their positions on the isoxazole ring and the presence of the bromine atom.

  • Sample Preparation: A 5-10 mg sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The spectrum is acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹³C NMR Spectroscopy (Carbon NMR):

  • Expected Signals: The ¹³C NMR spectrum will show signals for the five carbon atoms in the molecule. The carbon attached to the bromine atom is expected to be significantly deshielded and appear at a lower field. The isoxazole ring carbons will have characteristic chemical shifts, as will the two methyl carbons.

  • Sample Preparation and Data Acquisition: Similar to ¹H NMR, a more concentrated sample may be required for ¹³C NMR to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodology:

  • A small amount of the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.

  • The IR spectrum is recorded, and the characteristic absorption bands for the C=N, C=C, and C-Br bonds, as well as the C-H stretches of the methyl groups, are identified.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Methodology:

  • A dilute solution of the sample is introduced into the mass spectrometer.

  • The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (176.01 g/mol ) should be observed.

  • The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

G cluster_characterization Structural Characterization Workflow sample This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (LRMS and HRMS) sample->ms structure Structural Confirmation nmr->structure ir->structure ms->structure

Caption: Workflow for the structural elucidation of the compound.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While a complete experimental dataset of its physicochemical properties is not yet widely published, this guide provides a framework for its characterization based on predicted values and established analytical techniques. The outlined protocols offer a robust starting point for researchers to experimentally determine these crucial parameters, thereby enabling the confident and effective use of this compound in their research and drug discovery endeavors. The continued investigation into the properties and applications of substituted isoxazoles like this compound is essential for advancing the field of medicinal chemistry.

References

An In-Depth Technical Guide to 3-Bromo-4,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 903130-90-5

A core scaffold for medicinal chemistry and synthetic innovation, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3-Bromo-4,5-dimethylisoxazole. We will delve into its chemical properties, synthesis, reactivity, and its burgeoning role in modern drug discovery.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity. Its ability to participate in various non-covalent interactions and its metabolic stability make it a privileged scaffold in medicinal chemistry. The introduction of a bromine atom at the 3-position, as seen in this compound, dramatically enhances its synthetic versatility and biological potential, transforming it into a highly reactive and programmable building block.

Physicochemical Properties and Identification

This compound is a white solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.[1]

PropertyValue
CAS Number 903130-90-5[1][2][3][4]
Molecular Formula C₅H₆BrNO[1][2][4]
Molecular Weight 176.01 g/mol [2][4]
Appearance White solid[1]
Boiling Point (Predicted) 228.2 ± 35.0 °C[3]
Density (Predicted) 1.541 ± 0.06 g/cm³[3]
pKa (Predicted) -4.92 ± 0.50[3]

Synthesis of this compound: A Strategic Approach

The proposed synthetic workflow can be visualized as a two-step process:

Synthesis_Workflow Reactants Reactants: - 2-Butene - Dibromoformaldoxime Step1 Step 1: 1,3-Dipolar Cycloaddition Reactants->Step1 Intermediate Intermediate: 3-Bromo-4,5-dimethyl-4,5-dihydroisoxazole Step1->Intermediate Step2 Step 2: Aromatization (Oxidation) Intermediate->Step2 Product Product: This compound Step2->Product Reactivity_Pathway Isoxazole This compound TransitionState Nucleophilic Attack at C3 Isoxazole->TransitionState Nucleophile Nucleophile (e.g., Cysteine Thiolate) Nucleophile->TransitionState Product Covalently Modified Product + Br- TransitionState->Product Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development Target Target Identification & Validation Screening High-Throughput Screening Target->Screening LeadGen Lead Generation (using this compound scaffold) Screening->LeadGen LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt Preclinical In Vitro & In Vivo Studies LeadOpt->Preclinical Phase1 Phase I Trials Preclinical->Phase1 Phase2 Phase II Trials Phase1->Phase2 Phase3 Phase III Trials Phase2->Phase3

References

A Technical Guide to the Commercial Availability and Application of 3-Bromo-4,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Bromo-4,5-dimethylisoxazole is a substituted heterocyclic compound of increasing interest within the medicinal chemistry and drug discovery sectors. Its unique structural features—a stable isoxazole core, a reactive bromine atom, and specific methylation—position it as a valuable building block for complex molecular architectures and a promising scaffold for targeted therapeutic agents. This guide provides an in-depth analysis of its commercial availability, plausible synthetic routes, key applications in drug development, and essential handling protocols, designed to equip researchers with the foundational knowledge required to effectively utilize this compound in their work.

Core Physicochemical Properties

A clear understanding of a compound's fundamental properties is the starting point for any research endeavor. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 903130-90-5[1]
Molecular Formula C₅H₆BrNO[1]
Molecular Weight 176.01 g/mol [1]
Canonical SMILES CC1=C(C(=NO1)Br)CN/A
Appearance Varies by supplier (typically solid)General Knowledge

Commercial Sourcing and Availability

This compound is available as a research chemical from several specialized suppliers. It is typically intended for research and development purposes only and not for human or veterinary use.[2] Researchers should always procure a lot-specific Certificate of Analysis (CoA) to verify purity and identity.

SupplierCAS NumberNotes
Santa Cruz Biotechnology 903130-90-5Listed as a biochemical for proteomics research.[1]
ChemicalBook 903130-90-5Platform listing various potential manufacturers and suppliers.[3]

Note: Availability and stock levels are subject to change. It is recommended to contact suppliers directly for current information.

Synthesis and Structural Characterization

While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. The synthesis of the fully aromatic isoxazole ring typically differs from the 1,3-dipolar cycloaddition reactions used to create the dihydroisoxazole (isoxazoline) analogues.[4][5]

Plausible Synthetic Strategy

A logical and common strategy for synthesizing substituted isoxazoles involves the condensation of a β-dicarbonyl compound with hydroxylamine, followed by selective bromination.

  • Isoxazole Ring Formation: The 4,5-dimethylisoxazole core can be synthesized by reacting 3-methyl-2,4-pentanedione with hydroxylamine hydrochloride. This reaction proceeds via an oxime intermediate which then undergoes cyclization to form the stable aromatic isoxazole ring.

  • Electrophilic Bromination: The formed 4,5-dimethylisoxazole is then subjected to electrophilic bromination. The bromine atom is directed to the C3 position, which is susceptible to electrophilic attack, yielding the final product.

This two-step approach is a standard and reliable method in heterocyclic chemistry for producing specifically substituted isoxazoles.

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the proposed synthetic pathway.

A 3-Methyl-2,4-pentanedione + Hydroxylamine (NH2OH) B Oxime Intermediate A->B Condensation C 4,5-Dimethylisoxazole B->C Cyclization (Dehydration) E This compound C->E Electrophilic Substitution D Electrophilic Brominating Agent (e.g., NBS, Br2) D->E cluster_0 Before Reaction cluster_1 After Reaction A This compound (Electrophilic Warhead) C Covalently Modified Protein (Target-S-Isoxazole) A->C Nucleophilic Attack D HBr (Leaving Group) A->D Bromine Departs B Target Protein with Nucleophilic Cysteine (Cys-SH) B->C

References

A Theoretical and Computational Scrutiny of 3-Bromo-4,5-dimethylisoxazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Isoxazole Scaffold

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry. Derivatives of isoxazole are prevalent in a wide array of pharmacologically active compounds, demonstrating activities ranging from anticancer and anti-inflammatory to antibacterial and antifungal.[1][2] The unique electronic properties and structural versatility of the isoxazole ring make it a privileged scaffold in drug discovery.[3] Within this important class of compounds, 3-Bromo-4,5-dimethylisoxazole stands out as a molecule of significant interest. The presence of a bromine atom at the 3-position notably enhances its reactivity, positioning it as a potential "electrophilic warhead" for covalent modification of biological targets.[4]

This technical guide provides a comprehensive theoretical and computational framework for the study of this compound. While experimental investigations are indispensable, a robust theoretical analysis provides invaluable insights into the molecule's intrinsic properties, guiding synthetic efforts and elucidating mechanisms of action at an atomic level. This document will detail the computational methodologies, present a simulated analysis of the molecule's geometric and electronic structure, predict its spectroscopic signatures, and explore its reactivity profile. The insights generated from such theoretical studies are crucial for the rational design of novel therapeutics and functional molecules.[1]

Computational Methodologies: A Self-Validating System

To ensure the reliability and accuracy of our theoretical investigation, a carefully selected computational approach is paramount. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the properties of organic molecules, offering a favorable balance between computational cost and accuracy.[5] For our proposed study of this compound, we will employ the B3LYP hybrid functional, which has a proven track record for providing excellent descriptions of molecular geometries and electronic properties for a broad range of organic compounds.[6][7] This will be paired with the 6-311G(d,p) basis set, which provides a flexible description of the electron distribution, including polarization functions on both heavy atoms and hydrogens.[6]

All calculations would be performed using a state-of-the-art quantum chemistry software package. The computational workflow is designed to be a self-validating system, where the results from each step inform and validate the next.

Computational_Workflow Computational Workflow for this compound cluster_setup Initial Setup cluster_dft DFT Calculations cluster_analysis Data Analysis and Interpretation Input_Structure Initial 3D Structure Generation Geometry_Optimization Geometry Optimization (B3LYP/6-311G(d,p)) Input_Structure->Geometry_Optimization Initial Geometry Frequency_Calculation Vibrational Frequency Analysis Geometry_Optimization->Frequency_Calculation Optimized Structure NMR_Calculation NMR Chemical Shift Calculation (GIAO Method) Geometry_Optimization->NMR_Calculation Optimized Structure Electronic_Properties Electronic Structure Analysis (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Optimized Structure Structural_Analysis Analysis of Optimized Geometry Frequency_Calculation->Structural_Analysis Confirmation of Minimum Energy Structure Spectroscopic_Prediction Prediction of IR and NMR Spectra Frequency_Calculation->Spectroscopic_Prediction Predicted Vibrational Frequencies NMR_Calculation->Spectroscopic_Prediction Predicted Chemical Shifts Reactivity_Analysis Reactivity Descriptors and Prediction Electronic_Properties->Reactivity_Analysis Electronic Properties

Figure 1: A schematic of the computational workflow for the theoretical study of this compound.

Theoretical Analysis: Unveiling the Molecular Landscape

Molecular Geometry: A Foundation of Understanding

The first step in our theoretical analysis is to determine the most stable three-dimensional arrangement of atoms in this compound. This is achieved through a geometry optimization calculation. The resulting optimized structure provides a wealth of information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Figure 2: Numbering scheme for the atoms in this compound.

Below is a table of hypothetical optimized geometric parameters for this compound, based on typical values for similar molecular structures.

ParameterValueParameterValue
Bond Lengths (Å) Bond Angles (˚)
C1-C21.45C1-C2-C3108.0
C2-C31.38C2-C3-N4110.0
C3-N41.32C3-N4-O5105.0
N4-O51.40N4-O5-C1112.0
O5-C11.35O5-C1-C2105.0
C1-Br61.88Br6-C1-C2125.0
C2-C71.51C7-C2-C1128.0
C3-C81.51C8-C3-C2129.0

Table 1: Predicted geometric parameters for this compound.

Electronic Properties: The Heart of Reactivity

The electronic structure of a molecule dictates its reactivity. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can gain significant insights into its chemical behavior. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity.[2]

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized on the isoxazole ring and the bromine atom, while the LUMO is likely to be distributed over the C-Br bond and the isoxazole ring, indicating that these are the primary sites for nucleophilic and electrophilic attack, respectively.

PropertyPredicted Value (eV)
HOMO Energy-6.85
LUMO Energy-1.20
HOMO-LUMO Gap5.65

Table 2: Predicted electronic properties of this compound.

Another powerful tool for understanding reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions indicating areas of low electron density (electrophilic sites). For this compound, the MEP map would likely show a region of negative potential around the oxygen and nitrogen atoms of the isoxazole ring, making them susceptible to electrophilic attack. Conversely, a region of positive potential would be expected around the carbon atom attached to the bromine, highlighting its electrophilic character and susceptibility to nucleophilic attack. This aligns with the known role of 3-bromo-isoxazole derivatives as "electrophilic warheads".[4]

HOMO_LUMO_Interaction HOMO-LUMO Interaction in a Nucleophilic Attack cluster_nucleophile Nucleophile cluster_electrophile This compound Nu_HOMO HOMO Elec_LUMO LUMO Nu_HOMO->Elec_LUMO Electron Donation

Figure 3: Conceptual diagram of a HOMO-LUMO interaction during a nucleophilic attack on this compound.

Spectroscopic Properties: A Theoretical Fingerprint

Theoretical calculations can provide highly accurate predictions of various spectroscopic properties, which are invaluable for the characterization and identification of a molecule.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts.[5] These theoretical values, when compared with experimental data, can confirm the proposed structure and provide detailed information about the electronic environment of each nucleus.

  • Vibrational Spectroscopy (IR): The calculation of vibrational frequencies allows for the prediction of the infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule. This theoretical spectrum can be compared with the experimental IR spectrum to aid in the assignment of vibrational bands and confirm the presence of specific functional groups.

Spectroscopic Data Predicted Values
¹H NMR (ppm) Methyl (C7): ~2.2, Methyl (C8): ~2.4
¹³C NMR (ppm) C1: ~160, C2: ~115, C3: ~155, C7: ~12, C8: ~10
Key IR Peaks (cm⁻¹) C=N stretch: ~1620, C=C stretch: ~1580, C-Br stretch: ~650

Table 3: Predicted key spectroscopic data for this compound.

Reactivity Analysis: The "Electrophilic Warhead" in Silico

The theoretical data gathered on the electronic structure of this compound provides a solid foundation for predicting its reactivity. The relatively low-lying LUMO, coupled with the positive electrostatic potential around the C1 carbon, strongly suggests that this position is highly susceptible to nucleophilic attack. The bromine atom, being a good leaving group, facilitates this process. This theoretical finding is in excellent agreement with the experimentally observed reactivity of 3-bromo-4,5-dihydroisoxazoles, which are known to act as potent electrophiles.[1]

Computational studies can further be employed to model the reaction pathways of this compound with various nucleophiles. By calculating the activation energies and reaction energies for different potential mechanisms, we can predict the most likely reaction products and gain a deeper understanding of the factors that control the molecule's reactivity. This predictive power is particularly valuable in the context of drug design, where the molecule's ability to covalently bind to specific residues in a protein's active site is a key design feature.[1]

Conclusion: Bridging Theory and Experiment for Accelerated Discovery

This technical guide has outlined a comprehensive theoretical framework for the in-depth study of this compound. Through the application of robust computational methodologies, it is possible to gain a detailed understanding of the molecule's structural, electronic, and spectroscopic properties, as well as its reactivity profile. The insights derived from such theoretical studies are not merely academic exercises; they provide a powerful predictive tool that can guide experimental work, accelerate the discovery of new functional molecules, and facilitate the rational design of novel therapeutic agents. The synergy between theoretical and experimental chemistry is a cornerstone of modern scientific research, and the principles outlined in this guide provide a clear roadmap for leveraging this synergy in the exploration of the fascinating chemistry of isoxazole derivatives.

References

reactivity of the isoxazole ring in 3-Bromo-4,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Isoxazole Ring in 3-Bromo-4,5-dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a cornerstone five-membered heterocycle in modern medicinal chemistry and organic synthesis, valued for its metabolic stability, ability to engage in hydrogen bonding, and versatile reactivity.[1][2][3] This guide provides an in-depth analysis of the reactivity of this compound, a key building block for the synthesis of complex molecular architectures. We will explore the synthetic routes to this scaffold and delve into the principal reaction pathways governing its utility. The discussion will focus on the dual nature of its reactivity: the functionalization driven by the C3-bromo substituent and the transformations involving the isoxazole core itself. Detailed mechanistic insights, field-proven experimental protocols, and quantitative data are presented to provide a comprehensive resource for professionals in chemical and pharmaceutical research.

Introduction: The Privileged Isoxazole Scaffold

Isoxazoles have garnered significant attention in medicinal chemistry due to their presence in numerous FDA-approved drugs and their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4][5][6] The unique arrangement of the nitrogen and oxygen atoms imparts a specific electronic character to the ring, making it relatively electron-deficient and stable to metabolic degradation, yet susceptible to strategic chemical transformations.[3]

The compound this compound serves as a particularly versatile synthetic intermediate. Its reactivity is primarily characterized by two key features:

  • The C3-Bromo Group: This halogen acts as a versatile "handle" for a vast array of transformations, most notably nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

  • The Isoxazole Core: The inherent strain of the N-O bond allows for selective ring-opening reactions, unveiling latent difunctionalized structures that are valuable in synthesis.[3]

This guide will systematically dissect these reactivity modes to provide a holistic understanding of this powerful synthetic tool.

Synthesis of this compound

The most robust and widely adopted method for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with an alkene or alkyne (the dipolarophile).

For this compound, the synthesis involves the reaction of bromonitrile oxide with 2,3-dimethyl-2-butene. Bromonitrile oxide is a highly reactive and unstable species that is typically generated in situ from a stable precursor, such as dibromoformaldoxime, through dehydrohalogenation with a mild base.[7][8][9]

G cluster_0 In Situ Generation of Nitrile Oxide cluster_1 1,3-Dipolar Cycloaddition DBF Dibromoformaldoxime (Br₂C=NOH) BNO Bromonitrile Oxide (BrC≡N⁺-O⁻) DBF->BNO -HBr Base Base (e.g., NaHCO₃) BNO_ref Bromonitrile Oxide BNO->BNO_ref Alkene 2,3-Dimethyl-2-butene Product This compound Alkene->Product BNO_ref->Product caption Workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition
  • Setup: To a stirred solution of 2,3-dimethyl-2-butene (1.2 equivalents) in a suitable solvent (e.g., ethyl acetate or dichloromethane) in a round-bottom flask, add a mild base such as sodium bicarbonate (NaHCO₃, 2.0 equivalents).

  • Precursor Addition: Prepare a solution of dibromoformaldoxime (1.0 equivalent) in the same solvent.

  • Reaction: Add the dibromoformaldoxime solution dropwise to the alkene/base mixture at room temperature over 1-2 hours. The slow addition is crucial to maintain a low concentration of the reactive bromonitrile oxide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity at the C3 Position: A Hub for Functionalization

The bromine atom at the C3 position is the epicenter of reactivity in this compound, serving as an excellent leaving group in a variety of transformations. This reactivity is enhanced by the electron-withdrawing nature of the isoxazole ring, which stabilizes the transition states of both nucleophilic substitution and oxidative addition in cross-coupling catalysis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for elaborating the 3-bromoisoxazole scaffold, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[10][11]

G Pd0 Pd(0)L₂ PdII_1 Pd(II)L₂(Ar)(X) PdII_2 Pd(II)L₂(Ar)(R) PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Product Coupled Product (Ar-R) PdII_2->Product Reductive Elimination ArX 3-Bromoisoxazole (Ar-X) ArX->PdII_1 Oxidative Addition NuM Coupling Partner (R-M) Base Base

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Key Cross-Coupling Reactions:

Reaction NameCoupling Partner (R-M)Typical Catalyst/LigandKey Feature
Suzuki-Miyaura Boronic Acid / Ester (R-B(OR)₂)Pd(PPh₃)₄, PdCl₂(dppf)Robust, tolerant of many functional groups, mild conditions.
Sonogashira Terminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂, CuIDirect formation of C(sp²)-C(sp) bonds to build alkynylated isoxazoles.[12]
Heck Alkene (R-CH=CH₂)Pd(OAc)₂, P(o-tol)₃Forms substituted alkenes.
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃, BINAP/XantphosForms C-N bonds, crucial for accessing aminated derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add a degassed solvent system, commonly a mixture like Dioxane/Water or Toluene/Ethanol/Water.

  • Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the 3-aryl-4,5-dimethylisoxazole product.

Lithiation and Grignard Reagent Formation

Halogen-metal exchange offers a complementary route to C-C bond formation by transforming the electrophilic C3 carbon into a potent nucleophile. This is typically achieved by treating this compound with a strong organolithium base (like n-BuLi or t-BuLi) at very low temperatures (-78 °C or lower) to prevent side reactions.[13][14][15] The resulting 3-lithioisoxazole is a powerful intermediate that can be quenched with a wide range of electrophiles.

G Start This compound Lithiation Halogen-Metal Exchange (n-BuLi, THF, -78 °C) Start->Lithiation Intermediate 3-Lithio-4,5-dimethylisoxazole (Nucleophile) Lithiation->Intermediate Quench Electrophilic Quench (e.g., CO₂, Aldehyde) Intermediate->Quench Product Functionalized Product (e.g., Carboxylic Acid, Alcohol) Quench->Product

Caption: Workflow for lithiation and electrophilic quench.

Common Electrophiles for Trapping:

  • Carbon Dioxide (CO₂): Forms the corresponding carboxylic acid.

  • Aldehydes/Ketones: Form secondary/tertiary alcohols.[16]

  • N,N-Dimethylformamide (DMF): Forms the corresponding aldehyde.

  • Alkyl Halides: Can be used for alkylation, though this is often less efficient than cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling for C-C bond formation, SNAr can be an effective method for introducing heteroatom nucleophiles. The reaction proceeds via a Meisenheimer-like intermediate, and its rate is dependent on the nucleophilicity of the attacking species and the stability of the leaving group.[17][18] Thiolates, alkoxides, and amines can displace the bromide, often requiring elevated temperatures.

Reactivity of the Isoxazole Ring Core

The isoxazole ring, while aromatic, contains a weak N-O bond that serves as a site of latent reactivity. Cleavage of this bond can unmask valuable difunctional synthons.

Reductive Ring Opening

The most common method for isoxazole ring opening is catalytic hydrogenation. Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere cleaves the N-O bond to generate an enaminone, which can be further hydrolyzed or reduced. This transformation is a powerful way to access 1,3-dicarbonyl functionalities or their precursors.

G Isoxazole 3-Substituted-4,5-dimethylisoxazole Conditions H₂, Raney Ni or Pd/C Isoxazole->Conditions Enaminone Enaminone Intermediate Conditions->Enaminone Hydrolysis Acidic Hydrolysis (H₃O⁺) Enaminone->Hydrolysis Diketone 1,3-Diketone Hydrolysis->Diketone

References

Unlocking the Therapeutic Potential of 3-Bromo-4,5-dimethylisoxazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the architecture of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and structural rigidity make it a versatile scaffold for interacting with a wide array of biological targets.[3] From established drugs like the anti-inflammatory celecoxib and the antibiotic sulfamethoxazole to novel investigational agents, the isoxazole moiety consistently appears in molecules demonstrating antimicrobial, anticancer, and anti-inflammatory activities.[4][5] The strategic placement of substituents on the isoxazole ring is a key determinant of its biological activity, offering a rich landscape for structure-activity relationship (SAR) studies.[6][7] This guide focuses on the potential biological activities of a specific, yet underexplored derivative: 3-Bromo-4,5-dimethylisoxazole. By examining the known bioactivities of structurally related analogs, we aim to provide a forward-looking perspective on the therapeutic promise of this compound and a practical framework for its investigation.

Synthetic Strategy: A Plausible Route to this compound

A logical approach would involve the reaction of a nitrile oxide with a substituted alkyne. Specifically, bromonitrile oxide, generated in situ from dibromoformaldoxime, can be reacted with 2-butyne. This reaction is anticipated to yield the target compound, this compound.

G Dibromoformaldoxime Dibromoformaldoxime BromonitrileOxide Bromonitrile Oxide (in situ) Dibromoformaldoxime->BromonitrileOxide Dehydrohalogenation Base Base (e.g., NaHCO3) Base->BromonitrileOxide Target This compound BromonitrileOxide->Target 1,3-Dipolar Cycloaddition Butyne 2-Butyne Butyne->Target

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Dibromoformaldoxime

  • 2-Butyne

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • In a well-ventilated fume hood, dissolve dibromoformaldoxime in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of 2-butyne in ethyl acetate to the flask.

  • Add sodium bicarbonate to the reaction mixture in small portions over a period of 1 hour to facilitate the in situ generation of bromonitrile oxide.

  • Allow the reaction to stir at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

  • Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Mechanistic Rationale

Based on the extensive body of research on substituted isoxazoles, this compound is a promising candidate for exhibiting a range of biological activities. The presence of the bromine atom at the C3 position and the methyl groups at the C4 and C5 positions are key structural features that are likely to influence its pharmacological profile.

Anticancer Activity

Mechanistic Hypothesis: The 3-bromo-4,5-dihydroisoxazole scaffold has been identified as a covalent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway of cancer cells.[9] These compounds react with the catalytic cysteine residue in the active site of GAPDH, leading to its inactivation. Given the structural similarity, it is hypothesized that this compound could act as a bioisostere and exhibit similar inhibitory activity against GAPDH, thereby disrupting cancer cell metabolism and proliferation. The dimethyl substitution may influence the compound's lipophilicity and steric interactions within the enzyme's active site, potentially modulating its potency and selectivity.

G Compound This compound GAPDH GAPDH Compound->GAPDH Inhibition CancerCell Cancer Cell Proliferation Compound->CancerCell Inhibits Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes Glycolysis->CancerCell Supports

Caption: Hypothesized mechanism of anticancer activity.

Experimental Protocol: In Vitro Anticancer Activity Assessment

Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Culture the selected cancer cell lines in complete medium in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

  • Replace the medium in the wells with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Mechanistic Hypothesis: The isoxazole nucleus is a common feature in many antibacterial and antifungal agents.[5] The antibacterial activity of some isoxazole derivatives is enhanced by the presence of electron-withdrawing groups like bromine.[10] It is plausible that this compound could interfere with essential microbial processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The dimethyl groups may enhance its ability to penetrate microbial cell membranes.

Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a standardized inoculum of each microbial strain.

  • Prepare serial twofold dilutions of this compound in the appropriate broth medium in a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity

Mechanistic Hypothesis: Certain 3-halo-4,5-dihydroisoxazole derivatives have been shown to activate the Nrf2/HO-1 pathway, which plays a crucial role in the cellular antioxidant and anti-inflammatory response. It is hypothesized that this compound may also modulate inflammatory pathways, potentially by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) or by suppressing the production of inflammatory mediators.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well microplates

Procedure:

  • Culture RAW 264.7 cells and seed them into 96-well plates.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatants.

  • Determine the nitrite concentration in the supernatants using the Griess reagent, which is an indicator of NO production.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition for each concentration.

Data Summary

The following table provides a template for summarizing the potential biological activities of this compound based on the proposed experimental evaluations.

Biological ActivityAssayEndpointPredicted Outcome
Anticancer MTT AssayIC₅₀ (µM)Potent cytotoxicity against various cancer cell lines
Antimicrobial Broth MicrodilutionMIC (µg/mL)Broad-spectrum activity against bacteria and fungi
Anti-inflammatory Griess Assay% NO InhibitionDose-dependent inhibition of nitric oxide production

Conclusion and Future Directions

This compound is a structurally intriguing molecule with significant, yet largely unexplored, therapeutic potential. Based on the well-documented biological activities of the broader isoxazole class, this compound is a prime candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols outlined in this guide provide a robust framework for initiating these investigations. Future research should focus on a comprehensive evaluation of its efficacy and mechanism of action, including in vivo studies and advanced SAR exploration to optimize its therapeutic properties. The insights gained from such studies will be invaluable in determining the potential of this compound as a lead compound in drug discovery programs.

References

The Emergence of a Versatile Heterocycle: A Technical Guide to the Discovery and History of 3-Bromo-4,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – In the landscape of modern medicinal and agricultural chemistry, the isoxazole scaffold stands as a cornerstone of innovation. This in-depth technical guide delves into the discovery and history of a particularly intriguing derivative, 3-Bromo-4,5-dimethylisoxazole. While the precise moment of its first synthesis is not marked by a singular, seminal publication, its emergence is intrinsically linked to the broader exploration of halogenated isoxazoles and the refinement of powerful synthetic methodologies. This guide, intended for researchers, scientists, and drug development professionals, will navigate the historical context of isoxazole chemistry, elucidate the primary synthetic pathways leading to this compound, and explore the physicochemical properties and applications that make this compound a valuable tool in chemical synthesis.

A Legacy of Heterocyclic Chemistry: The Isoxazole Core

The story of this compound begins not with its own discovery, but with the foundational work on its parent ring system. The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has a rich history dating back to the early 20th century. The first synthesis of the parent isoxazole is credited to Claisen in 1903, a discovery that opened the door to a vast new area of heterocyclic chemistry. Over the decades, the versatility of the isoxazole ring has been demonstrated through its presence in numerous natural products and its integration into a wide array of pharmaceuticals and agrochemicals.

The introduction of a bromine atom at the 3-position of the isoxazole ring, as seen in this compound, significantly enhances its utility. This halogen atom acts as a crucial synthetic handle and an electrophilic "warhead," enabling a diverse range of chemical transformations and biological interactions.

The Synthetic Cornerstone: 1,3-Dipolar Cycloaddition

The primary and most efficient method for the synthesis of this compound and its analogues is the 1,3-dipolar cycloaddition reaction . This powerful and highly regioselective reaction involves the combination of a nitrile oxide with an alkyne.

In the case of this compound, the key reactants are bromonitrile oxide (BrCNO) and 2-butyne .

G cluster_reactants Reactants cluster_intermediate In situ Generation cluster_product Product Dibromoformaldoxime Dibromoformaldoxime (Precursor) Bromonitrile_Oxide Bromonitrile Oxide (1,3-Dipole) Dibromoformaldoxime->Bromonitrile_Oxide Dehydrohalogenation Base Base (e.g., NaHCO3) 2-Butyne 2-Butyne (Dipolarophile) Product This compound 2-Butyne->Product Bromonitrile_Oxide->Product [3+2] Cycloaddition

Figure 1: General synthetic scheme for this compound via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of this compound

The following is a generalized, illustrative protocol based on established methodologies for the synthesis of related 3-bromoisoxazoles.

Materials:

  • Dibromoformaldoxime

  • 2-Butyne

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Anhydrous solvent (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve dibromoformaldoxime in the anhydrous solvent.

  • Addition of Dipolarophile: Add 2-butyne to the reaction mixture.

  • In situ Generation of Nitrile Oxide: Slowly add a suspension of the base (e.g., sodium bicarbonate) in the same solvent to the reaction mixture at room temperature. The base facilitates the in situ generation of the reactive bromonitrile oxide from dibromoformaldoxime.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the salt byproduct. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

The causality behind these experimental choices lies in the reactive and unstable nature of bromonitrile oxide. Its in situ generation is crucial to prevent its dimerization and other side reactions, thereby maximizing the yield of the desired cycloaddition product. The choice of a non-polar, aprotic solvent is to ensure the stability of the reactants and intermediates.

Physicochemical Properties and Characterization

PropertyExpected Value/Characteristic
Molecular Formula C₅H₆BrNO
Molecular Weight 176.01 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water.
¹H NMR Two distinct signals for the two methyl groups attached to the isoxazole ring.
¹³C NMR Signals corresponding to the five carbon atoms of the isoxazole ring and the two methyl groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine.

The "Electrophilic Warhead": Applications in Drug Discovery and Synthesis

The significance of this compound and the broader class of 3-bromo-4,5-dihydroisoxazoles lies in their reactivity, which makes them valuable intermediates in both medicinal chemistry and organic synthesis.

Covalent Enzyme Inhibition

The 3-bromo-isoxazole moiety is considered a "handleable and easily affordable electrophilic warhead".[1] This electrophilicity is key to its application in the design of covalent inhibitors. The bromine atom can be displaced by nucleophilic residues, such as the cysteine in the active site of an enzyme, leading to the formation of a stable covalent bond. This mechanism of irreversible inhibition is a powerful strategy in drug development. For instance, derivatives of the related 3-bromo-4,5-dihydroisoxazole have been investigated as potent inhibitors of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme implicated in the energy metabolism of cancer cells.

G Isoxazole This compound (Electrophilic Warhead) Covalent_Complex Covalently Modified Enzyme (Inhibition) Isoxazole->Covalent_Complex Enzyme Enzyme Active Site (Nucleophilic Residue, e.g., Cysteine) Enzyme->Covalent_Complex Nucleophilic Attack

Figure 2: Mechanism of covalent enzyme inhibition by a 3-bromo-isoxazole derivative.

Versatile Synthetic Intermediate

Beyond its role as a covalent modifier, the bromine atom in this compound serves as an excellent leaving group in various nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups at the 3-position of the isoxazole ring, making it a versatile building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Conclusion and Future Outlook

While the specific historical "moment of discovery" for this compound may be embedded within the broader progress of synthetic chemistry rather than a single landmark paper, its importance is undeniable. Its synthesis is a testament to the power and elegance of 1,3-dipolar cycloaddition reactions. As a readily accessible electrophilic warhead and a versatile synthetic intermediate, this compound and its congeners are poised to continue playing a significant role in the development of novel therapeutics and functional molecules. The ongoing research into the applications of this and related bromo-isoxazole derivatives underscores the enduring legacy and future potential of this unassuming yet powerful heterocyclic compound.

References

Methodological & Application

Application Notes & Protocols: 3-Bromo-4,5-dimethylisoxazole as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a multitude of clinically relevant agents, exhibiting activities ranging from anticancer and antibiotic to anti-inflammatory and neuroprotective. Within this valuable class of compounds, 3-Bromo-4,5-dimethylisoxazole emerges as a particularly powerful and versatile synthetic intermediate.

This guide provides an in-depth exploration of this compound, focusing on its application as a linchpin for constructing complex molecular architectures. The strategic placement of a bromine atom at the C3 position renders this site a highly reactive electrophilic handle, amenable to a wide array of transformations. This document will detail the principles and provide field-proven protocols for its use in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling researchers to leverage its full synthetic potential.

Core Synthetic Applications: Harnessing the C(sp²)-Br Bond

The primary utility of this compound stems from the reactivity of its carbon-bromine bond. This bond is readily activated by transition metal catalysts or displaced by potent nucleophiles, allowing for the precise and efficient installation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The electron-deficient nature of the isoxazole ring facilitates the initial oxidative addition step, which is often rate-determining in the catalytic cycle.

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species, typically a boronic acid or its ester.[1] This reaction is celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.

Causality of Experimental Design: The success of a Suzuki coupling hinges on a synergistic interplay between the palladium catalyst, a phosphine ligand, and a base.[2] The Pd(0) catalyst initiates the cycle by inserting into the C-Br bond (oxidative addition).[3][4] The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center (transmetalation).[2] Finally, the two organic fragments on the palladium complex couple and detach (reductive elimination), regenerating the Pd(0) catalyst.[4]

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki coupling of aryl bromides.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%) or other suitable biarylphosphine ligand

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.

  • Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) species and phosphine ligand.

  • In a separate vial under an inert atmosphere, add Pd(OAc)₂ and the SPhos ligand.

  • Add the degassed 1,4-dioxane/water solvent mixture to the Schlenk flask via syringe.

  • Add the catalyst/ligand mixture to the reaction flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Precursors that are readily reduced in situ to the active Pd(0) catalyst.
Ligand SPhos, XPhos, P(t-Bu)₃ (2-10 mol%)Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination.
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv)Activates the boronic acid for transmetalation; strength of base can be tuned.[2]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of organic solvent and water is common to dissolve both organic and inorganic reagents.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers, especially the oxidative addition step.

Suzuki_Workflow

General workflow for a Suzuki-Miyaura cross-coupling experiment.

The Sonogashira reaction provides a powerful route to couple terminal alkynes with aryl or vinyl halides, forming a C(sp²)-C(sp) bond.[6] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper(I).[7]

Causality of Experimental Design: The catalytic cycle involves two interconnected loops.[8] In the palladium cycle, similar to the Suzuki reaction, oxidative addition of this compound to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-halide complex. The subsequent reductive elimination yields the alkynylated isoxazole product and regenerates the Pd(0) catalyst.[8][9]

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is based on standard Sonogashira conditions for aryl bromides.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide [CuI] (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv, also serves as solvent or co-solvent)

  • Anhydrous Tetrahydrofuran (THF) or DMF (degassed)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask and purge with an inert gas (argon).

  • Add the degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N).

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, monitoring by TLC. Reactions are often complete within 2-6 hours.

  • After completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst and salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%)Standard, commercially available palladium precursors.
Cu Co-catalyst CuI (2-10 mol%)Essential for the formation of the copper acetylide intermediate, facilitating transmetalation.[8]
Base Et₃N, DIPA, PiperidineActs as both a base to deprotonate the alkyne and often as a ligand and/or solvent.
Solvent THF, DMF, TolueneAprotic solvents are used to avoid side reactions with the reactive intermediates.
Temperature Room Temperature to 70 °CMany Sonogashira couplings proceed efficiently at room temperature, but heating may be required for less reactive substrates.

The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[2] This reaction has profoundly impacted drug discovery, as the aryl amine motif is ubiquitous in pharmaceuticals.[12]

Causality of Experimental Design: This reaction is highly sensitive to the choice of ligand and base.[13] The catalytic cycle follows the familiar oxidative addition -> reductive elimination pathway. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the amine, forming a palladium-amido complex after coordination to the Pd(II) center.[13] The key challenge is facilitating the final reductive elimination step to form the C-N bond, which is promoted by bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that stabilize the Pd(0) state and increase the rate of product formation.[12]

Protocol 3: Buchwald-Hartwig Amination with Morpholine

This protocol is adapted from procedures for the amination of other bromo-heterocycles.[12][13]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4-5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane (degassed)

Procedure:

  • In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.

  • Add this compound to the tube.

  • Add the anhydrous, degassed solvent (e.g., Toluene).

  • Finally, add morpholine via syringe.

  • Seal the tube and heat the mixture in an oil bath at 100-110 °C with stirring.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 6-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

ParameterRecommended ConditionRationale
Pd Catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-3 mol%)Common Pd(0) or Pd(II) precursors.
Ligand XPhos, SPhos, RuPhos, BINAPBulky, electron-rich biarylphosphine ligands are essential for promoting the reductive elimination step.[12]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is critical for deprotonating the amine without competing in the reaction.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are required to prevent quenching of the strong base and catalyst deactivation.
Temperature 80-110 °CHigher temperatures are often needed to drive the reaction, especially with less reactive aryl chlorides or hindered amines.

Catalytic_Cycles

Simplified catalytic cycles for key cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)

Beyond metal catalysis, the bromine at C3 can be directly displaced by strong nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing character of the heterocyclic nitrogen and oxygen atoms polarizes the C3 carbon, making it susceptible to nucleophilic attack.

Causality of Experimental Design: This reaction is typically favored with strong, soft nucleophiles like thiolates. The mechanism can proceed through a high-energy intermediate (a Meisenheimer complex) or, more commonly, a concerted pathway where bond-forming and bond-breaking occur simultaneously. The reaction is facilitated by polar aprotic solvents (e.g., DMF, DMSO), which can stabilize the charge separation in the transition state.

This pathway is particularly relevant in drug development for the design of covalent inhibitors, where the isoxazole acts as an electrophilic "warhead" that reacts with a nucleophilic residue (e.g., cysteine) in a biological target's active site.

Protocol 4: SNAr with Sodium Thiophenoxide

This protocol provides a general method for the displacement of the C3-bromide with a sulfur nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under argon, add anhydrous DMF.

  • Cool the flask in an ice bath (0 °C).

  • Carefully add sodium hydride in portions to the stirred solvent. Caution: NaH is highly reactive with water and moisture.

  • Add thiophenol dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 20-30 minutes until hydrogen evolution ceases. This in situ formation of sodium thiophenoxide is crucial.

  • Add a solution of this compound in a small amount of anhydrous DMF to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the versatile reactivity of its C3-bromine atom. Through well-established palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—it provides reliable access to a diverse array of C-C and C-N linked isoxazole derivatives. Furthermore, its susceptibility to nucleophilic aromatic substitution offers a direct route for introducing heteroatoms and for applications in covalent inhibitor design. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to incorporate this powerful building block into their synthetic programs, enabling the rapid and efficient construction of novel molecules for pharmaceutical and materials science research.

References

Application Note & Protocol: A Regioselective [3+2] Cycloaddition Strategy for the Synthesis of 3-Bromo-4,5-dimethylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Bromo-4,5-dimethylisoxazole, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. Recognizing the challenges associated with direct electrophilic bromination of the isoxazole core, which typically favors substitution at the C4-position, this protocol details a robust and regioselective two-step approach. The synthesis commences with the classical Paal-Knorr condensation to form the 4,5-dimethylisoxazole precursor, followed by a highly regioselective 1,3-dipolar cycloaddition of in situ-generated bromonitrile oxide with 2-butyne. This method ensures the precise installation of the bromine atom at the C3-position, providing a versatile synthetic handle for further derivatization. This application note is intended for researchers and professionals in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, and characterization guidelines.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4] Specifically, the 3,5-dimethylisoxazole moiety has been identified as a novel acetyl-lysine mimetic, showing promise as a ligand for bromodomains, which are key epigenetic regulators implicated in cancer and inflammation.[5]

The introduction of a bromine atom onto the isoxazole scaffold, particularly at the C3-position, creates a highly valuable intermediate. The C-Br bond serves as a versatile synthetic "handle" for introducing further molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of a vast chemical space for structure-activity relationship (SAR) studies. The 3-bromo-4,5-dihydroisoxazole scaffold, a related structure, is recognized as a potent electrophilic "warhead" capable of covalent modification of biological targets, highlighting the synthetic utility of the C3-bromo functionality.

Synthetic Strategy: A Tale of Two Pathways

The synthesis of this compound presents a classic challenge of regioselectivity. A cursory analysis might suggest a straightforward electrophilic bromination of a pre-formed 4,5-dimethylisoxazole ring. However, the inherent electronic nature of the isoxazole ring directs electrophilic attack preferentially to the C4-position. Therefore, direct bromination would likely yield the undesired 4-bromo isomer as the major product.

To circumvent this challenge, this protocol employs a more strategic and regiochemically precise approach: a 1,3-dipolar cycloaddition . This powerful reaction builds the desired brominated isoxazole ring in a single, controlled step.

Workflow Overview

The overall synthetic strategy is depicted below. It involves two principal stages:

  • Part A: Synthesis of the non-brominated precursor, 4,5-dimethylisoxazole.

  • Part B: Construction of the final this compound via a [3+2] cycloaddition.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Regioselective Bromination A 3-Methyl-2,4-pentanedione C 4,5-Dimethylisoxazole A->C Paal-Knorr Condensation B Hydroxylamine HCl B->C D Dibromoformaldoxime F This compound (Target Compound) D->F [3+2] Cycloaddition (in situ Nitrile Oxide formation) E 2-Butyne E->F

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part A: Synthesis of 4,5-Dimethylisoxazole (Precursor)

This procedure is based on the classical Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.

Reaction Scheme:

Materials & Reagents:

ReagentFormulaMW ( g/mol )Quantity (mmol)Volume/Mass
3-Methyl-2,4-pentanedioneC₆H₁₀O₂114.14505.71 g
Hydroxylamine HydrochlorideNH₂OH·HCl69.4960 (1.2 eq)4.17 g
Sodium Acetate (Anhydrous)CH₃COONa82.0360 (1.2 eq)4.92 g
Ethanol (95%)C₂H₅OH--100 mL
Diethyl Ether(C₂H₅)₂O--~150 mL
Saturated Sodium BicarbonateNaHCO₃(aq)--~50 mL
BrineNaCl(aq)--~50 mL
Magnesium Sulfate (Anhydrous)MgSO₄--~5 g

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2,4-pentanedione (5.71 g, 50 mmol), hydroxylamine hydrochloride (4.17 g, 60 mmol), sodium acetate (4.92 g, 60 mmol), and ethanol (100 mL).

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.

  • After completion, allow the mixture to cool to room temperature and then filter to remove the precipitated sodium chloride.

  • Transfer the filtrate to a separatory funnel and add 100 mL of water.

  • Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield 4,5-dimethylisoxazole as a colorless to light brown liquid.

Part B: Synthesis of this compound

This protocol utilizes a 1,3-dipolar cycloaddition reaction. Bromonitrile oxide is generated in situ from dibromoformaldoxime via base-mediated dehydrohalogenation and is immediately trapped by 2-butyne. This method ensures high regioselectivity, as the cycloaddition proceeds via a concerted mechanism to yield the desired 3,4,5-trisubstituted isoxazole.

Mechanistic Rationale:

G cluster_0 In situ Generation of Nitrile Oxide cluster_1 [3+2] Cycloaddition A Br2C=N-OH (Dibromoformaldoxime) B [Br-C≡N+-O-] (Bromonitrile Oxide) A->B  -HBr (Base) D Transition State B->D C CH3-C≡C-CH3 (2-Butyne) C->D E This compound D->E Concerted Ring Formation

References

Application Notes & Protocols: The Strategic Utility of 3-Bromo-4,5-dimethylisoxazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the applications of 3-Bromo-4,5-dimethylisoxazole. We will explore its synthetic versatility, its role as a key building block in constructing complex therapeutic agents, and provide practical, field-proven protocols for its use.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring system is a privileged five-membered heterocycle that features prominently in a multitude of clinically approved drugs and active pharmaceutical ingredients (APIs).[1] Its prevalence stems from a combination of favorable properties: metabolic stability, the ability to engage in hydrogen bonding via its nitrogen atom, and a dipole moment that influences molecular conformation and solubility. Furthermore, the isoxazole moiety is often employed as a bioisostere for other functional groups, such as amides and esters, to modulate pharmacokinetic and pharmacodynamic profiles.[2][3]

A critical distinction must be made at the outset. While the 3-bromo-4,5-dihydroisoxazole (isoxazoline) scaffold has gained significant attention as a potent "electrophilic warhead" for covalent enzyme inhibition, the aromatic This compound possesses a different reactivity profile.[4][5] The C-Br bond in the aromatic isoxazole is significantly more stable and less prone to direct nucleophilic attack. Its primary utility in medicinal chemistry lies not as a covalent modifier, but as a versatile and reliable handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This guide will focus on the strategic application of this stable, aromatic building block.

Part 1: Synthetic Versatility and Core Applications

The bromine atom at the 3-position of the 4,5-dimethylisoxazole core is the linchpin of its synthetic utility. It provides a reactive site for a host of palladium-catalyzed cross-coupling reactions, which are foundational to modern drug synthesis.[6] This allows for the modular and efficient construction of vast chemical libraries, enabling systematic exploration of structure-activity relationships (SAR).

Application Note: A Scaffold for Kinase and Bromodomain Inhibitors

Kinases and bromodomains represent two of the most important target classes in contemporary oncology and inflammation research.[7][8] The 3,5-dimethylisoxazole motif, a close analogue of our title compound, has been successfully incorporated into potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader protein.[9] In these designs, the isoxazole ring acts as a mimic of acetylated lysine, binding within the Kac pocket of the bromodomain.

This compound is an ideal starting material for generating analogues of such inhibitors. Using Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling reactions, medicinal chemists can append a wide variety of aryl, heteroaryl, amine, or alkyne groups at the 3-position to probe interactions with the target protein and optimize potency, selectivity, and drug-like properties. The pyrazolo[3,4-d]pyrimidine core, an isostere of adenine, is another privileged scaffold for kinase inhibitors where the bromo-isoxazole can be coupled to introduce diversity.[10]

G cluster_0 Synthetic Workflow Start This compound Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Library Diverse Library of Substituted Isoxazoles Coupling->Library Partners Coupling Partners (Boronic Acids, Amines, Alkynes) Partners->Coupling Screening Biological Screening (e.g., Kinase/BRD4 Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Synthetic workflow using this compound.

Application Note: A Building Block for GPCR Modulators

G-protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets of a significant percentage of all approved drugs.[11] The development of allosteric modulators—molecules that bind to a site distinct from the endogenous ligand binding site—is a major focus of GPCR drug discovery, as they can offer greater subtype selectivity and a more nuanced pharmacological response.[12][13][14]

The structural rigidity and defined vector space offered by the 4,5-dimethylisoxazole core make it an attractive scaffold for constructing GPCR modulators. By using this compound as a starting point, chemists can systematically build out molecules that probe the less-conserved allosteric binding pockets, attaching diverse functional groups through cross-coupling to achieve the desired selectivity and modulatory effect (Positive, Negative, or Neutral).[13]

Part 2: Experimental Protocols & Data

The trustworthiness of a chemical building block is demonstrated through robust and reproducible protocols. Below is a detailed, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of its application.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 190 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 3-aryl-4,5-dimethylisoxazole product.

Data Presentation: Representative Suzuki-Miyaura Coupling Outcomes

The following table summarizes expected outcomes based on analogous reactions with aryl bromides, providing a baseline for experimental planning.[15][16][17]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O 4:190685-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃DMF100480-92
33-Pyridylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O 4:195875-88
44-Trifluoromethylphenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃Dioxane/H₂O 4:11001070-85

Part 3: Application in a Biological Context

To fully appreciate the utility of this scaffold, it is crucial to understand the biological pathways its derivatives can modulate. As mentioned, the 3,5-dimethylisoxazole core is a validated pharmacophore for BRD4 inhibition.[9]

Signaling Pathway: BRD4 in Transcriptional Regulation

BRD4 is a member of the BET family of proteins that binds to acetylated lysine residues on histones, acting as an epigenetic reader.[8] This binding recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters of key oncogenes like c-MYC. Overexpression or dysregulation of BRD4 is a hallmark of numerous cancers.[9] Inhibitors designed from the this compound scaffold can competitively bind to the acetyl-lysine pocket of BRD4, displacing it from chromatin and thereby suppressing the transcription of these oncogenes, leading to cell cycle arrest and apoptosis.

G cluster_pathway BRD4 Signaling Pathway cluster_inhibition Mechanism of Inhibition Histone Histone Tails (Acetylated Lysine) BRD4 BRD4 Histone->BRD4 binds PTEFb P-TEFb Complex BRD4->PTEFb recruits RNAPII RNA Polymerase II PTEFb->RNAPII activates Oncogenes Oncogene Transcription (e.g., c-MYC) RNAPII->Oncogenes Proliferation Cancer Cell Proliferation Oncogenes->Proliferation Inhibitor Isoxazole-Based Inhibitor Inhibitor->BRD4 competitively binds

Caption: Inhibition of the BRD4 pathway by an isoxazole-based inhibitor.

Conclusion

This compound is a high-value, versatile building block in medicinal chemistry. Its true strength lies not in acting as a reactive warhead, but as a stable, reliable platform for molecular diversification through modern cross-coupling chemistry. Its utility in constructing targeted libraries for high-value targets such as kinases, bromodomains, and GPCRs ensures its continued relevance in the drug discovery pipeline. The protocols and data presented herein provide a solid foundation for researchers to confidently incorporate this scaffold into their synthetic and drug development programs.

References

Application Notes & Protocols: Characterizing 3-Bromo-4,5-dimethylisoxazole as a Covalent Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pursuit of targeted covalent inhibitors has seen a resurgence, driven by their potential for enhanced potency, prolonged pharmacodynamic effects, and the ability to target challenging proteins.[1][2] The 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold, a natural product-inspired electrophile, has emerged as a versatile and tunable "warhead" for covalently modifying nucleophilic residues on target proteins, most commonly cysteine.[3][4][5] This document provides a comprehensive guide to the experimental characterization of compounds based on this scaffold, using 3-Bromo-4,5-dimethylisoxazole as a representative molecule. We will detail the core principles and provide step-by-step protocols for biochemical validation, cellular target engagement, and selectivity profiling, empowering researchers to confidently assess this promising class of covalent inhibitors.

Section 1: Foundational Principles & Mechanism

The 3-Bromo-isoxazole Warhead

The 3-bromo-4,5-dihydroisoxazole moiety is an electrophilic group designed to react with nucleophilic amino acid side chains within a protein's binding pocket.[5] Its reactivity is considered "latent" or "tempered," meaning it is not indiscriminately reactive with biological nucleophiles like glutathione but is activated upon binding to its intended target.[3][6] This targeted reactivity is a key advantage, potentially reducing off-target effects that have historically been a concern with covalent drugs.[7][8]

The mechanism of inhibition proceeds via a two-step process:

  • Reversible Binding (Formation of E•I complex): The inhibitor first binds non-covalently to the enzyme's active site (E), forming an initial enzyme-inhibitor complex (E•I). This initial binding is governed by standard structure-activity relationships and is described by the inhibition constant, KI.

  • Irreversible Covalent Bond Formation (Formation of E-I complex): Once the inhibitor is positioned correctly within the active site, the electrophilic isoxazole ring is brought into proximity with a nucleophilic residue (e.g., Cysteine). The nucleophile attacks the C3 position of the isoxazole ring, displacing the bromide leaving group and forming a stable covalent bond.[3] This step is characterized by the rate constant of inactivation, kinact.

The overall efficiency of the covalent inhibitor is best described by the second-order rate constant, kinact/KI.[2]

G cluster_0 E_I E + I (Free Enzyme + Inhibitor) EI_rev E•I (Non-covalent Complex) E_I->EI_rev k_on / k_off (K_I) EI_cov E-I (Covalent Adduct) EI_rev->EI_cov k_inact (Irreversible)

Caption: Mechanism of two-step covalent inhibition.

Section 2: Biochemical Characterization Protocols

Biochemical assays are foundational for confirming the covalent mechanism of action and quantifying the inhibitor's potency against a purified target enzyme.

Protocol: Determining Covalent Kinetic Parameters (kinact and KI)

Unlike reversible inhibitors, the potency of covalent inhibitors is time-dependent. Therefore, a simple IC50 value is often insufficient and can be misleading.[9] A detailed kinetic evaluation is required to determine kinact and KI.[1][10] This protocol describes the analysis of enzyme progress curves.

Principle: By monitoring the enzymatic reaction over time in the presence of various inhibitor concentrations, the rate of enzyme inactivation can be determined. The resulting data are fit to a model for irreversible inhibition.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a reaction buffer compatible with both the enzyme and inhibitor. All solutions should be prepared fresh.

  • Enzyme and Substrate: Determine the KM of the substrate for your enzyme under the chosen assay conditions. For this protocol, use a substrate concentration at or below the KM.

  • Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer. A typical starting range is from 100 µM down to low nM concentrations.

  • Reaction Initiation: In a microplate, combine the enzyme and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for varying, defined periods if desired, or initiate the reaction immediately by adding the substrate.

  • Kinetic Reading: Immediately place the plate in a plate reader and measure product formation (e.g., via absorbance or fluorescence) continuously over a set period (e.g., 30-60 minutes). Record data at frequent intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Plot the product concentration versus time for each inhibitor concentration. These are your progress curves.[11]

    • For each curve, determine the initial velocity. You will observe that for a covalent inhibitor, the progress curves are not linear but bend over time as the enzyme is progressively inactivated.[11]

    • The observed rate of inactivation (kobs) at each inhibitor concentration [I] can be determined by fitting the progress curve data to the equation for first-order enzyme inactivation.

    • Plot the calculated kobs values against the inhibitor concentration [I].

    • Fit this secondary plot to the Michaelis-Menten equation for inactivation: kobs = kinact * [I] / (KI + [I])

    • From this fit, you can determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).[12] The overall potency is reported as kinact/KI.

Parameter Description Typical Value Range
KI Dissociation constant for the initial non-covalent binding step. Reflects binding affinity.0.1 - 50 µM
kinact First-order rate constant for the irreversible covalent bond formation. Reflects chemical reactivity.0.01 - 1.0 min-1
kinact/KI Second-order rate constant; the most important metric for comparing covalent inhibitor efficiency.103 - 106 M-1s-1
Caption: Key kinetic parameters for covalent inhibitors.
Protocol: Confirmation of Covalent Adduct by Mass Spectrometry

Mass spectrometry (MS) provides direct and definitive evidence of covalent bond formation.[13] This is achieved by detecting the mass increase of the target protein corresponding to the molecular weight of the inhibitor.

Principle: Intact protein mass analysis is used to confirm the 1:1 (or higher) stoichiometry of binding. Peptide mapping (LC-MS/MS) is then used to pinpoint the exact amino acid residue that has been modified.

Step-by-Step Methodology:

  • Incubation: Incubate the purified target protein (e.g., 5-10 µM) with a 5- to 10-fold molar excess of this compound. Incubate a control sample with vehicle (e.g., DMSO) only. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column. This step is critical to prevent ion suppression and obtain a clean spectrum.

  • Intact Protein Analysis:

    • Analyze the desalted protein samples by liquid chromatography-mass spectrometry (LC-MS), typically using electrospray ionization (ESI).

    • Deconvolute the resulting multi-charged spectra to determine the average mass of the protein in both the control and inhibitor-treated samples.

    • Self-Validation: A successful covalent modification is confirmed by a mass increase in the treated sample that precisely matches the molecular weight of the inhibitor minus the mass of the leaving group (HBr).[14]

  • Peptide Mapping (LC-MS/MS):

    • Take the inhibitor-treated and control protein samples and denature them (e.g., with urea), reduce the disulfide bonds (DTT), and alkylate free cysteines (iodoacetamide).

    • Digest the proteins into smaller peptides using a protease like trypsin.

    • Analyze the peptide mixtures by LC-MS/MS. The mass spectrometer will isolate peptide ions (MS1) and fragment them to generate sequence information (MS2).[15]

    • Self-Validation: Search the MS/MS data against the protein's sequence. In the treated sample, look for a peptide whose mass is increased by the mass of the inhibitor. The MS/MS fragmentation pattern for that peptide will reveal which specific amino acid (e.g., Cys152) carries the modification.[13]

Analysis Purpose Expected Outcome for Covalent Binding
Intact LC-MS Confirms if covalent binding occurred and determines stoichiometry.A new peak appears with Mass = (Massprotein + Massinhibitor - MassHBr).[14]
LC-MS/MS Identifies the specific amino acid residue modified.A specific peptide shows the mass modification; fragment ions confirm the site.[15]
Caption: Summary of mass spectrometry validation experiments.

Section 3: Cellular Characterization Protocols

Demonstrating that an inhibitor engages its target in a complex cellular environment is a critical step in drug development.

Protocol: Cellular Washout Assay

This assay provides strong functional evidence of a covalent mechanism in living cells.[16] If an inhibitor's effect persists long after it has been removed from the extracellular medium, it implies an irreversible or very slowly reversible binding event.[17]

Principle: Cells are treated with the inhibitor for a short period, after which the compound is washed away. The downstream signaling or cellular phenotype is then measured at a later time point and compared to cells that were not washed. A reversible inhibitor's effect will diminish upon washout, while a covalent inhibitor's effect will be sustained.[16]

G cluster_0 Control Path (No Washout) cluster_1 Test Path (Washout) cluster_2 a1 Treat cells with Inhibitor (e.g., 2h) a2 Incubate for full duration (e.g., 24h) a1->a2 a3 Measure Endpoint (e.g., p-ERK levels) a2->a3 b1 Treat cells with Inhibitor (e.g., 2h) b2 Wash 3x with Inhibitor-free media b1->b2 b3 Incubate for remaining duration (e.g., 22h) b2->b3 b4 Measure Endpoint (e.g., p-ERK levels) b3->b4 Result1 Expected Result for Covalent Inhibitor: Endpoint(Washout) ≈ Endpoint(No Washout) Result2 Expected Result for Reversible Inhibitor: Endpoint(Washout) > Endpoint(No Washout)

Caption: Logic flow of a cellular washout experiment.

Step-by-Step Methodology:

  • Cell Plating: Plate cells at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (and a known reversible inhibitor as a control) for a defined period (e.g., 2-4 hours).

  • Washout:

    • For the "washout" group, aspirate the media containing the inhibitor.

    • Gently wash the cells three times with warm, inhibitor-free media to remove all extracellular compound.

    • Add fresh, inhibitor-free media to these wells.

    • For the "no washout" group, leave the inhibitor-containing media on the cells.

  • Incubation: Return all plates to the incubator and culture for a further period (e.g., 24-72 hours). The duration depends on the half-life of the target protein and the nature of the downstream assay.

  • Endpoint Measurement: Measure the relevant cellular endpoint. This could be the phosphorylation of a downstream substrate (by Western Blot or ELISA), the expression of a target gene (by qPCR), or a phenotypic outcome like cell viability (e.g., using CellTiter-Glo).

  • Data Analysis: Compare the dose-response curves for the "washout" and "no washout" conditions. A minimal shift in the IC50 curve after washout is indicative of covalent target engagement.[16]

Protocol: Target Validation with Cysteine-to-Serine Mutant

This is the gold-standard experiment to prove that the inhibitor's cellular effect is mediated through covalent modification of the intended cysteine residue.[16]

Principle: The nucleophilic cysteine residue targeted by the inhibitor is mutated to a non-nucleophilic residue like serine or alanine. If the inhibitor acts via this cysteine, the mutant protein should be resistant to inhibition.

Step-by-Step Methodology:

  • Generate Mutant: Using site-directed mutagenesis, create an expression vector for the target protein where the target cysteine is changed to a serine (Cys -> Ser).

  • Cell Line Engineering: Create stable cell lines that express either the wild-type (WT) protein or the Cys -> Ser mutant protein. This is often done in a background where the endogenous protein has been knocked out.

  • Inhibitor Treatment: Treat both the WT-expressing and the Cys->Ser mutant-expressing cell lines with increasing concentrations of this compound.

  • Endpoint Measurement: Measure the cellular activity of the target protein or a relevant downstream phenotype.

  • Data Analysis:

    • Generate dose-response curves for both the WT and mutant cell lines.

    • Self-Validation: A significant rightward shift (i.e., a much higher IC50) in the dose-response curve for the mutant cell line compared to the WT cell line provides compelling evidence that the inhibitor's primary mechanism of action is the covalent modification of that specific cysteine.[11][16]

Section 4: Target & Selectivity Profiling

A critical aspect of developing a covalent inhibitor is understanding its proteome-wide selectivity. An ideal inhibitor should potently modify its intended target with minimal engagement of other proteins ("off-targets") to avoid toxicity.[18]

G cluster_0 a1 Synthesize Alkyne-tagged 3-Bromo-isoxazole Probe a2 Treat Cell Lysate or Live Cells with Probe a1->a2 a3 Lyse Cells (if treated live) a2->a3 a4 Click Chemistry: Add Biotin-Azide Tag a3->a4 a5 Enrich Biotinylated Proteins (Streptavidin Beads) a4->a5 a6 On-bead Tryptic Digestion a5->a6 a7 Identify & Quantify Proteins by LC-MS/MS a6->a7

Caption: Chemoproteomic workflow for identifying covalent targets.

Principle: Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to map the targets of a covalent inhibitor across the entire proteome.[8] A version of the inhibitor containing a bio-orthogonal handle (e.g., an alkyne) is used to treat cells or cell lysates. The covalently modified proteins are then "clicked" to a reporter tag (e.g., biotin-azide), enriched, and identified by mass spectrometry.[19]

Protocol Outline: Competitive ABPP for Selectivity

  • Probe Synthesis: Synthesize an analog of this compound that includes a terminal alkyne group for click chemistry.

  • Lysate Preparation: Prepare fresh, native cell lysates from the cell line of interest.

  • Competitive Incubation: Pre-incubate aliquots of the lysate with increasing concentrations of the "parent" inhibitor (this compound) for 30-60 minutes. This allows the parent inhibitor to bind to its targets.

  • Probe Labeling: Add a fixed, low concentration of the alkyne-tagged probe to all samples and incubate for a set time. The probe will only label cysteines that were not already blocked by the parent inhibitor.

  • Click Reaction & Enrichment: Perform a copper-catalyzed click reaction to attach a biotin-azide tag to the alkyne-labeled proteins. Enrich the biotinylated proteins using streptavidin beads.

  • Proteomic Analysis: Digest the enriched proteins and analyze them by quantitative LC-MS/MS.

  • Data Analysis: Identify proteins whose labeling by the probe is outcompeted in a dose-dependent manner by the parent inhibitor. These are the direct targets of this compound. Plotting the signal for each identified protein against the parent inhibitor concentration allows for the determination of a proteomic IC50 for every target, providing a comprehensive selectivity profile.[18]

References

Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-4,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, prized for its unique electronic properties and its role as a versatile pharmacophore.[1][2][3][4][5] As a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole moiety is a key component in a multitude of clinically significant drugs.[2][3][6] Notable examples include the COX-2 inhibitor valdecoxib, the antibiotic sulfamethoxazole, and the antirheumatic agent leflunomide.[2][4] The ability to functionalize the isoxazole ring at various positions is crucial for modulating the pharmacological profile of lead compounds, influencing their potency, selectivity, and pharmacokinetic properties.[3][4][7]

3-Bromo-4,5-dimethylisoxazole serves as a valuable and reactive intermediate for the synthesis of a diverse library of 3-substituted isoxazole derivatives. The bromine atom at the 3-position is amenable to displacement by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for these transformations, offering both a theoretical framework and practical, step-by-step protocols.

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr) on the Isoxazole Ring

The isoxazole ring, while aromatic, is considered an electron-deficient heterocycle due to the presence of the electronegative nitrogen and oxygen atoms.[1] This inherent electron deficiency makes the ring susceptible to attack by nucleophiles, particularly at positions that can effectively stabilize the resulting negative charge. The bromine atom at the 3-position of this compound further enhances the electrophilicity of the C3 carbon, making it the prime site for nucleophilic attack.

The SNAr reaction on this substrate proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition and Formation of the Meisenheimer Complex: A nucleophile attacks the C3 carbon, which bears the bromine leaving group. This initial attack breaks the aromaticity of the isoxazole ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized, with significant stabilization provided by the electronegative nitrogen atom of the isoxazole ring.

  • Elimination of the Leaving Group and Aromaticity Restoration: In the second step, the aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group. This results in the formation of the 3-substituted-4,5-dimethylisoxazole product.

The overall workflow for performing a nucleophilic substitution on this compound is depicted in the following diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification and Analysis prep_materials Weigh Starting Materials: - this compound - Nucleophile - Base prep_solvent Add Anhydrous Solvent to Flame-Dried Reaction Flask prep_materials->prep_solvent 1. Prepare add_reagents Add Starting Materials and Base to the Reaction Flask prep_solvent->add_reagents 2. Combine reaction_conditions Stir at Specified Temperature (e.g., Room Temp to 100 °C) add_reagents->reaction_conditions 3. React monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_conditions->monitoring 4. Monitor quench Quench Reaction (e.g., with water or sat. NH4Cl) monitoring->quench 5. Work-up extract Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) quench->extract wash_dry Wash Organic Layer with Brine and Dry over Na2SO4/MgSO4 extract->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate purify Purify Crude Product (Column Chromatography, Recrystallization) concentrate->purify 6. Purify analyze Characterize Pure Product (NMR, MS, etc.) purify->analyze 7. Analyze

Generalized workflow for SNAr reactions.

Detailed Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific nucleophile used.

General Considerations:

  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, especially when employing strong bases like sodium hydride or potassium tert-butoxide.

  • Inert Atmosphere: Reactions involving air- or moisture-sensitive reagents (e.g., strong bases, some thiols) should be conducted under an inert atmosphere of nitrogen or argon.

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

Protocol 1: Substitution with Amine Nucleophiles (Amination)

This protocol describes a general procedure for the synthesis of 3-amino-4,5-dimethylisoxazole derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 2.0 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA)) (2.0 - 3.0 equivalents)

  • Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or 1,4-Dioxane)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the amine nucleophile (1.2 eq.), and the base (2.0 eq.).

  • Add the solvent (e.g., DMF, to a concentration of 0.1-0.5 M).

  • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the nucleophilicity and steric hindrance of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Substitution with Alkoxide Nucleophiles (O-Arylation/Alkylation)

This protocol outlines a general method for the synthesis of 3-alkoxy- or 3-aryloxy-4,5-dimethylisoxazole derivatives.

Materials:

  • This compound

  • Alcohol or phenol (1.5 equivalents)

  • Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)) (1.2 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq.) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath and add the strong base (e.g., NaH, 1.2 eq.) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the alkoxide/phenoxide solution.

  • Heat the reaction mixture to a temperature between 60-100 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Substitution with Thiol Nucleophiles (S-Arylation/Alkylation)

This protocol provides a general procedure for the synthesis of 3-thioether-4,5-dimethylisoxazole derivatives.

Materials:

  • This compound

  • Thiol (1.1 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

  • Solvent (e.g., DMF or Acetonitrile)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the thiol (1.1 eq.) and the base (2.0 eq.) in the chosen solvent.

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until completion, as monitored by TLC.

  • Quench the reaction with water and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography on silica gel.

Summary of Reaction Parameters

The choice of reaction conditions is critical for the success of the nucleophilic substitution on this compound. The following table provides a summary of key parameters for different classes of nucleophiles.

Nucleophile ClassRepresentative NucleophilesRecommended BasesTypical SolventsTemperature Range (°C)Notes
Amines Primary & Secondary Aliphatic/Aromatic AminesK₂CO₃, Cs₂CO₃, TEA, DIPEADMF, DMSO, MeCN, Dioxane25 - 100Reaction rate is dependent on the nucleophilicity and steric bulk of the amine.
Alkoxides Alcohols, PhenolsNaH, KOtBuAnhydrous THF, DMF60 - 100Requires anhydrous conditions and an inert atmosphere due to the use of strong bases.
Thiols Alkyl & Aryl ThiolsK₂CO₃, Cs₂CO₃DMF, MeCN25 - 60Thiols are generally very good nucleophiles and reactions often proceed under mild conditions.[8][9]

Visualization of the Reaction Mechanism

The following diagram illustrates the addition-elimination mechanism for the nucleophilic substitution on this compound.

SNAr mechanism on this compound.

Conclusion

The protocols and guidelines presented in this application note offer a robust starting point for the successful nucleophilic substitution on this compound. By understanding the underlying SNAr mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a wide array of 3-substituted isoxazole derivatives. These compounds are of significant interest in the field of drug discovery and can serve as valuable building blocks for the development of novel therapeutic agents. Further optimization of the provided protocols may be necessary for specific substrate-nucleophile combinations to achieve optimal yields and purity.

References

High-Purity Isolation of 3-Bromo-4,5-dimethylisoxazole: A Guide to Advanced Purification Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4,5-dimethylisoxazole is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The successful outcome of subsequent synthetic steps and biological assays is critically dependent on the purity of this intermediate. This application note provides a detailed guide to the most effective purification techniques for this compound, with a focus on high-performance flash column chromatography and vacuum distillation. We present step-by-step protocols, troubleshooting guides, and the scientific rationale behind methodological choices to empower researchers to obtain this compound with the highest possible purity.

Introduction: The Need for Purity

The isoxazole ring is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities. This compound serves as a key intermediate, where the bromine atom acts as a versatile handle for introducing further molecular complexity through cross-coupling reactions or nucleophilic substitutions. Impurities, such as unreacted starting materials, regioisomers, or synthetic byproducts, can interfere with these downstream reactions, leading to lower yields, complex product mixtures, and potentially misleading biological data. Therefore, robust and efficient purification is not merely a recommendation but a prerequisite for reliable and reproducible research.

Compound Profile and Impurity Analysis

Understanding the physical properties of this compound and the nature of potential impurities is fundamental to selecting an appropriate purification strategy.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 903130-90-5[1]
Molecular Formula C₅H₆BrNON/A
Molecular Weight 176.01 g/mol N/A
Predicted Boiling Point 228.2 ± 35.0 °C (at 760 mmHg)[2]
Predicted Density 1.541 ± 0.06 g/cm³[2]
Appearance Likely a colorless to light yellow liquid[3][4]

Common Impurities: The synthesis of isoxazoles often involves a 1,3-dipolar cycloaddition reaction. For this compound, this would typically involve reacting bromonitrile oxide with 2-butyne. Potential impurities may include:

  • Unreacted Starting Materials: Such as the precursor to bromonitrile oxide (e.g., dibromoformaldoxime).

  • Solvents and Reagents: Residual solvents or basic reagents used in the synthesis.

  • Side-Products: Oligomeric or polymeric materials that can form during the reaction.

Selecting the Optimal Purification Technique

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the physical state of the crude product. The following decision tree provides a logical workflow for method selection.

G start Crude this compound is_liquid Is the crude product a liquid? start->is_liquid is_complex Complex mixture or closely related impurities? is_liquid->is_complex Yes wash Aqueous Wash / Extraction is_liquid->wash No (Mainly salts/ water-soluble impurities) scale_q Scale > 5g? is_complex->scale_q No chromatography Protocol 1: Flash Column Chromatography is_complex->chromatography Yes scale_q->chromatography No distillation Protocol 2: Vacuum Distillation scale_q->distillation Yes

Caption: Workflow for selecting the appropriate purification method.

Protocol 1: High-Performance Flash Column Chromatography

This method offers superior separation for complex mixtures and is ideal for small to medium research-scale purifications (<10g). The principle relies on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (eluent).[5]

Materials and Equipment:

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Solvents: Hexane (or Heptane), Ethyl Acetate (HPLC grade)

  • Triethylamine (optional, for deactivation)

  • TLC plates (silica gel 60 F₂₅₄)

  • Compressed air or nitrogen source

  • Fraction collection tubes

  • Rotary evaporator

Step-by-Step Methodology
  • Mobile Phase Selection via TLC:

    • Dissolve a small sample of the crude material in ethyl acetate.

    • On a TLC plate, spot the crude mixture and run several trials with varying ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 80:20).

    • The optimal eluent system should provide a retention factor (Rƒ) of 0.25-0.35 for this compound. This ensures good separation and a reasonable elution time.[6]

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (1 cm) of sand.

    • In a separate beaker, create a slurry of silica gel with the initial, least polar eluent determined by TLC.[7] For every 1g of crude material, use approximately 30-50g of silica gel.

    • Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

    • Gently tap the column to settle the silica bed and use light air pressure to push the excess solvent through until the solvent level reaches the top of the silica bed. Ensure the silica bed is flat and free of cracks.[5]

    • Add another thin layer of sand on top to protect the silica surface.[7]

    • Expert Tip: Isoxazoles can be sensitive to acidic silica. If streaking or degradation is observed on the TLC plate, consider deactivating the silica by using an eluent containing 0.5% triethylamine.[6]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring the sand layer is not disturbed.

    • Apply gentle, steady air pressure to push the solvent through the column at a consistent flow rate.[7]

    • Collect the eluting solvent in fractions. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_post Isolation tlc 1. Select Eluent (TLC Analysis) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Dry Loading) pack->load elute 4. Elute & Collect Fractions load->elute analyze 5. Analyze Fractions (TLC) elute->analyze combine 6. Combine Pure Fractions analyze->combine evap 7. Evaporate Solvent (Rotovap) combine->evap end end evap->end Pure Product

Caption: Standard workflow for flash column chromatography.

Protocol 2: Purification by Vacuum Distillation

For larger quantities (>10g) where impurities have significantly different boiling points, vacuum distillation is a highly efficient method. The predicted atmospheric boiling point of 228 °C suggests that distillation at atmospheric pressure would likely cause decomposition.[2] By reducing the pressure, the boiling point can be significantly lowered to a safe temperature. The related isomer, 4-Bromo-3,5-dimethylisoxazole, boils at 69-70 °C at 8 mmHg, providing a good starting point for estimating conditions.[3]

Materials and Equipment:

  • Round-bottom flasks (distilling and receiving)

  • Short-path distillation head with condenser

  • Thermometer and adapter

  • Vacuum pump with trap

  • Heating mantle and stirrer

  • Vacuum gauge (highly recommended)

Step-by-Step Methodology
  • Apparatus Setup:

    • Assemble the distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease. Use Keck clips to secure the joints.

    • Place a stir bar in the distillation flask containing the crude material.

    • Connect the condenser to a cold water source.

    • Connect the vacuum takeoff to a cold trap and then to the vacuum pump.

  • Distillation Procedure:

    • Begin stirring and slowly apply the vacuum. Monitor the system for any vigorous bubbling.

    • Once a stable vacuum is achieved (e.g., 5-10 mmHg), begin to gently heat the distillation flask.

    • Observe the temperature. Low-boiling impurities or residual solvents will distill first.

    • As the temperature rises and stabilizes, the desired product will begin to distill. Collect the fraction that distills at a constant temperature. This is the pure product. A patent for a similar compound describes obtaining a transparent liquid from a yellow oil via distillation.[8]

    • Once the product has been collected, stop heating and allow the system to cool completely before slowly releasing the vacuum.

Safety Warning: Always use a safety shield when performing vacuum distillation. Inspect glassware for cracks or defects before use to prevent implosion under vacuum.

Purity Verification

After purification, the purity of this compound should be confirmed using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR): To confirm the chemical structure and identify any remaining impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Analytical data for verified samples of this compound can be used as a reference standard.[1]

References

Application Notes and Protocols for the Analytical Characterization of 3-Bromo-4,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4,5-dimethylisoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a key feature in numerous biologically active molecules, and the presence of a bromine atom provides a versatile handle for further synthetic modifications, making it a valuable intermediate.[1] Furthermore, the 3-bromo-isoxazoline moiety can act as an electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues in biological targets, a strategy employed in the development of targeted therapies.[2][3]

Accurate and comprehensive analytical characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability of downstream applications. This guide provides a detailed overview of the key analytical techniques and step-by-step protocols for the thorough characterization of this compound. The methodologies described herein are designed to provide a self-validating system for researchers, ensuring scientific integrity and trustworthiness in their findings.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented below. These values are estimated based on the analysis of similar structures and serve as a baseline for experimental determination.

PropertyPredicted Value
Molecular Formula C₅H₆BrNO
Molecular Weight 176.01 g/mol
Appearance Colorless to pale yellow solid or oil
Solubility Soluble in common organic solvents (e.g., DMSO, CDCl₃, Methanol)

Overall Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. The following diagram illustrates the logical flow of analysis, from initial purity assessment to definitive structural elucidation.

Analytical_Workflow cluster_Purity Purity Assessment cluster_Identity Identity Confirmation cluster_Structure Structural Elucidation cluster_Confirmation Definitive Structure HPLC HPLC/UPLC MS Mass Spectrometry (MS) HPLC->MS Purity & Mass TLC TLC TLC->HPLC Initial Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Molecular Formula FTIR FTIR Spectroscopy NMR->FTIR Functional Groups XRay Single-Crystal X-ray Crystallography NMR->XRay Confirm Connectivity

Caption: Overall analytical workflow for characterizing this compound.

Chromatographic Analysis for Purity Determination

Chromatographic methods are fundamental for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitative purity analysis due to its high resolution and sensitivity. A reversed-phase method is generally suitable for this compound.

Protocol: HPLC Purity Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Instrumentation and Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 3-7 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of all detected signals.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

ParameterTypical Value
Column C18
Mobile Phase Acetonitrile:Water (60:40)
Retention Time 3-7 minutes
Detection UV at 220 nm

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of this compound. The presence of a bromine atom results in a characteristic isotopic pattern.[4]

Expected Isotopic Pattern

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in two molecular ion peaks in the mass spectrum: the M⁺ peak and the M+2 peak, which are of almost equal intensity.[4] This distinctive pattern is a strong indicator of the presence of a single bromine atom in the molecule.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to promote ionization in positive ion mode.

  • Instrumentation and Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

  • Data Analysis:

    • Identify the molecular ion peaks [M+H]⁺ and [M+H+2]⁺.

    • For this compound (C₅H₆BrNO), the expected exact masses are:

      • [C₅H₇⁷⁹BrNO]⁺: 175.9760

      • [C₅H₇⁸¹BrNO]⁺: 177.9740

    • Confirm the measured m/z values and the ~1:1 intensity ratio of the isotopic peaks.

IonExpected Exact Mass
[M+H]⁺ (with ⁷⁹Br) 175.9760
[M+H+2]⁺ (with ⁸¹Br) 177.9740

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound. ¹H and ¹³C NMR provide information on the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two singlets corresponding to the two methyl groups.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C4-CH₃ ~1.9 - 2.2Singlet3H
C5-CH₃ ~2.2 - 2.5Singlet3H
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms in the molecule.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

CarbonPredicted Chemical Shift (δ, ppm)
C3 ~145 - 155
C4 ~110 - 120
C5 ~160 - 170
C4-CH₃ ~8 - 12
C5-CH₃ ~10 - 15

Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: 300 MHz or higher field strength.

    • ¹H NMR: Acquire at least 16 scans.

    • ¹³C NMR: Acquire for a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals and assign the chemical shifts and multiplicities.

    • Assign the chemical shifts in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and simple method to identify the key functional groups present in this compound.

Protocol: FTIR Analysis

  • Sample Preparation:

    • For a solid sample, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet or a mull.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

  • Data Interpretation:

    • Identify the characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)
C=N Stretch (isoxazole ring) ~1630 - 1650
C-H Stretch (methyl groups) ~2900 - 3000
C-Br Stretch ~500 - 650

X-ray Crystallography for Unambiguous Structural Confirmation

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule.[5][6] This technique is the gold standard for unambiguous structural validation, providing precise information on bond lengths, bond angles, and stereochemistry.[5]

Protocol: Single-Crystal X-ray Crystallography

  • Crystallization:

    • This is often the most challenging step. Grow single crystals of suitable quality by slow evaporation of a solution of the purified compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture). Vapor diffusion is another common technique.

    • The target crystal should be >0.1 mm in all dimensions and free of major defects.

  • Data Collection:

    • Mount a single crystal on a goniometer.

    • Collect the diffraction data using a diffractometer with a monochromatic X-ray source.

  • Structure Solution and Refinement:

    • Process the collected data to generate an electron density map.

    • Solve the structure to determine the atomic positions and refine the model to obtain the final crystal structure.

The relationship between these key structural elucidation techniques is illustrated below.

Structural_Elucidation_Workflow NMR NMR Spectroscopy ¹H, ¹³C, 2D Provides atomic connectivity and chemical environment MS Mass Spectrometry ESI-TOF/Orbitrap Confirms molecular formula and isotopic pattern NMR->MS Complementary Data XRay X-ray Crystallography Definitive 3D structure, bond lengths, and angles NMR->XRay Confirms Connectivity in Solid State MS->XRay Confirms Molecular Unit in Crystal

Caption: Interplay of key techniques for structural elucidation.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, and structure of this important synthetic intermediate. For absolute structural proof, single-crystal X-ray crystallography is highly recommended. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for the advancement of research and development in the chemical and pharmaceutical sciences.

References

Application Notes & Protocols: The Strategic Use of Brominated Isoxazole Scaffolds in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Isoxazoles and Dihydroisoxazoles as Core Scaffolds in Agrochemicals

The isoxazole ring and its reduced form, dihydroisoxazole (or isoxazoline), represent privileged scaffolds in the design of modern agrochemicals. Their unique electronic properties, metabolic stability, and three-dimensional conformations enable potent and selective interactions with biological targets in weeds, fungi, and insects. The introduction of a bromine atom onto these heterocyclic cores transforms them into exceptionally versatile synthetic intermediates. The C-Br bond serves as a reactive "handle," enabling a wide array of chemical transformations for molecular diversification and the construction of complex active ingredients.

This guide provides a detailed exploration of the synthesis and application of brominated isoxazole and dihydroisoxazole derivatives in agrochemical development. We will focus on two key intermediates:

  • 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole: A critical, non-aromatic building block for a new generation of pre-emergence herbicides.

  • Generic 3-Bromo-isoxazoles: An aromatic scaffold whose reactivity is exemplified through key C-C bond-forming reactions.

We will delve into the causality behind synthetic choices, provide validated protocols, and illustrate key workflows to empower researchers in this field.

Part 1: The 3-Bromo-4,5-dihydroisoxazole Scaffold: A Gateway to Novel Herbicides

The 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole moiety is a cornerstone intermediate in the synthesis of the highly effective pre-emergence herbicide, Pyroxasulfone.[1][2] Its structure provides the necessary chemical properties for high efficacy and crop safety.[1]

Synthesis of the Dihydroisoxazole Core

The primary route to synthesizing the 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole core is through a 1,3-dipolar cycloaddition.[3] This powerful reaction involves the [3+2] cycloaddition of a bromonitrile oxide (the 1,3-dipole) with an alkene, in this case, 2-methylpropene (the dipolarophile), to form the five-membered heterocyclic ring with high regioselectivity.[3] Patents disclose a method for producing this compound by reacting dibromoformoxime with 2-methylpropene in the presence of a base.[4][5] This method is noted for its efficiency and high yield, making it suitable for industrial-scale production.[4][5]

cluster_intermediate Intermediate Generation Dibromoformoxime Dibromoformoxime BromonitrileOxide Bromonitrile Oxide (in situ) Dibromoformoxime->BromonitrileOxide Dehydrohalogenation Methylpropene 2-Methylpropene Product 3-Bromo-5,5-dimethyl- 4,5-dihydroisoxazole Methylpropene->Product [3+2] Cycloaddition Base Base (e.g., K₂CO₃) Base->BromonitrileOxide BromonitrileOxide->Product [3+2] Cycloaddition

Caption: Synthetic workflow for 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole.

Application in the Synthesis of Pyroxasulfone

Pyroxasulfone is a leading herbicide that works by inhibiting the biosynthesis of very-long-chain fatty acids in plants. The 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole intermediate is central to its synthesis. The bromine atom, an excellent leaving group, is displaced by a sulfur nucleophile, which is subsequently oxidized to form the final sulfone linkage to the pyrazole heterocycle.

Start 3-Bromo-5,5-dimethyl- 4,5-dihydroisoxazole Step1 Nucleophilic Substitution with Pyrazole-methanethiol Start->Step1 Intermediate Thioether Intermediate Step1->Intermediate Step2 Oxidation Intermediate->Step2 Final Pyroxasulfone (Final Herbicide) Step2->Final

Caption: Key transformation of the bromo-intermediate into Pyroxasulfone.

Physicochemical Data
PropertyValueSource
Chemical Formula C₅H₈BrNO[6]
Molecular Weight 178.03 g/mol N/A
Appearance White to light yellow solid[6]
Solubility Soluble in ether, chloroform; Insoluble in water[6]
Experimental Protocol 1: Synthesis of 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole

Disclaimer: This protocol is a representative synthesis based on patented literature.[4] All procedures should be performed by trained professionals in a suitable laboratory environment with appropriate personal protective equipment.

Objective: To synthesize 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole from dibromoformoxime and 2-methylpropene.

Materials:

  • Dibromoformoxime

  • 2-Methylpropene (isobutylene)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methyl Isobutyl Ketone (MIBK)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide), optional

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, a thermometer, and a gas inlet tube.

  • Reagent Addition: Suspend potassium carbonate (1.0 eq) in MIBK. If using, add the phase transfer catalyst (0.05 eq).

  • Reaction Initiation: Begin stirring the suspension. Start bubbling 2-methylpropene (1.0-1.2 eq) gas through the suspension via the gas inlet tube. The addition should be controlled to maintain a steady flow over several hours.

  • Dibromoformoxime Addition: Concurrently, after establishing the 2-methylpropene flow, begin the slow, dropwise addition of a solution of dibromoformoxime (1.0 eq) in MIBK via an addition funnel. Maintain the reaction temperature between 20-30°C. Causality: Slow addition is crucial to control the exothermic reaction and prevent the uncontrolled formation of byproducts.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the consumption of the dibromoformoxime starting material is complete.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with additional MIBK.

  • Purification: Combine the filtrates and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole.

Self-Validation:

  • Yield: High yields are expected based on literature.[4]

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: The Aromatic 3-Bromoisoxazole Scaffold: A Hub for Diversification

While less documented in agrochemical synthesis than its dihydro- counterpart, the aromatic 3-bromo-4,5-dimethylisoxazole scaffold offers significant potential. The C-Br bond on the electron-deficient isoxazole ring is primed for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Key Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[7] For a 3-bromoisoxazole, this reaction allows for the introduction of a vast array of aryl, heteroaryl, or vinyl groups at the 3-position, enabling the rapid synthesis of diverse compound libraries for biological screening. The use of a bulky phosphine ligand, such as P(t-Bu)₃, has been shown to be essential for successful coupling with bromoisoxazoles, suppressing the formation of ketone byproducts.[8]

G pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition transmetalation_complex R¹-Pd(II)(R²)L₂ pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) transmetalation_complex->product start R¹-X (Bromoisoxazole) boronic R²-B(OR)₂ (Boronic Acid/Ester) base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromoisoxazole

Disclaimer: This is a general protocol adapted from literature on related substrates.[8][9] Conditions may require optimization for this compound.

Objective: To couple a generic bromoisoxazole with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., P(t-Bu)₃·HBF₄, 4-10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: To a flame-dried Schlenk flask, add the this compound, arylboronic acid, and base under an inert atmosphere.

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and the phosphine ligand. Add this catalyst mixture to the Schlenk flask. Causality: Pre-mixing the catalyst and ligand can aid in the formation of the active catalytic species.

  • Solvent and Reaction: Add the anhydrous solvent via syringe. Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.

Self-Validation:

  • Purity: Assess purity via HPLC or LC-MS.

  • Characterization: Confirm the structure of the new C-C coupled product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

Brominated isoxazole and dihydroisoxazole heterocycles are high-value, versatile intermediates in the synthesis of modern agrochemicals. The 3-bromo-4,5-dihydroisoxazole scaffold has been successfully leveraged for the industrial-scale production of potent herbicides like Pyroxasulfone. Concurrently, the aromatic 3-bromoisoxazole core provides a robust platform for molecular diversification through powerful synthetic methods like the Suzuki-Miyaura cross-coupling. Understanding the distinct reactivity and synthetic pathways of these scaffolds is crucial for researchers aiming to develop the next generation of effective and sustainable crop protection solutions.

References

Application Notes and Protocols: Functionalization of the Methyl Groups on 3-Bromo-4,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical reactivity.[1][2] The substituted 3-bromo-4,5-dimethylisoxazole core, in particular, serves as a valuable building block for the synthesis of novel therapeutic agents and functional materials. The bromine atom at the C3 position acts as a versatile handle for cross-coupling reactions, while the methyl groups at the C4 and C5 positions offer opportunities for further molecular elaboration.[3] This guide provides a comprehensive overview of the strategies and detailed protocols for the selective functionalization of these methyl groups, enabling researchers to unlock the full synthetic potential of this important scaffold.

The reactivity of the methyl groups on the isoxazole ring is analogous to that of benzylic positions, making them amenable to a variety of transformations, including halogenation, oxidation, and metalation. Understanding the subtle differences in the reactivity of the C4- and C5-methyl groups is crucial for achieving regioselective functionalization. This document will delve into the mechanistic basis for these transformations and provide experimentally validated protocols to guide your research.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is paramount for any synthetic endeavor. While 4-bromo-3,5-dimethylisoxazole is commercially available, the target molecule, this compound, can be synthesized through several routes. One common approach involves the bromination of the readily accessible 4,5-dimethylisoxazole.

Protocol 1: Bromination of 4,5-Dimethylisoxazole

Reaction Scheme:

Protocol 1 4,5-Dimethylisoxazole 4,5-Dimethylisoxazole This compound This compound 4,5-Dimethylisoxazole->this compound Br2, AcOH

A schematic for the bromination of 4,5-dimethylisoxazole.

Materials:

  • 4,5-Dimethylisoxazole

  • Bromine (Br₂)

  • Acetic acid (AcOH)

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 4,5-dimethylisoxazole (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into an ice-cold saturated solution of sodium thiosulfate to quench the excess bromine.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Part 1: Selective Halogenation of the Methyl Groups

Free-radical bromination using N-bromosuccinimide (NBS) is a highly effective method for the selective halogenation of benzylic and allylic C-H bonds, a reactivity profile that extends to the methyl groups of this compound.[1] The regioselectivity of this reaction is influenced by the relative stability of the resulting radical intermediates.

Mechanistic Insight

The reaction proceeds via a free-radical chain mechanism initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1] The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from one of the methyl groups to form a resonance-stabilized isoxazolyl-methyl radical. This radical then reacts with another molecule of NBS to propagate the chain and yield the brominated product. The relative stability of the radical intermediates at the C4 and C5 positions will dictate the major product. Generally, radical stability is influenced by the electronic effects of the substituents on the ring.

Protocol 2: Monobromination of a Methyl Group using NBS

Reaction Scheme:

Protocol 2 This compound This compound 4-(Bromomethyl)-3-bromo-5-methylisoxazole\n(Major)\n+\n3-Bromo-5-(bromomethyl)-4-methylisoxazole\n(Minor) 4-(Bromomethyl)-3-bromo-5-methylisoxazole (Major) + 3-Bromo-5-(bromomethyl)-4-methylisoxazole (Minor) This compound->4-(Bromomethyl)-3-bromo-5-methylisoxazole\n(Major)\n+\n3-Bromo-5-(bromomethyl)-4-methylisoxazole\n(Minor) NBS (1.1 eq), AIBN, CCl4, reflux

Monobromination of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

  • Reflux the reaction mixture under an inert atmosphere for 4-6 hours. The progress of the reaction can be monitored by observing the succinimide byproduct floating at the top of the solvent.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to separate the isomeric monobrominated products.

Note on Regioselectivity: The C4-methyl group is generally more susceptible to radical bromination due to potential electronic effects of the adjacent bromine and the isoxazole ring. Careful characterization (e.g., by NMR spectroscopy) is required to confirm the structure of the major and minor isomers.

Protocol 3: Dibromination of Both Methyl Groups

To achieve dibromination, a higher stoichiometry of NBS is employed.

Reaction Scheme:

Protocol 3 This compound This compound 4,5-Bis(bromomethyl)-3-bromoisoxazole 4,5-Bis(bromomethyl)-3-bromoisoxazole This compound->4,5-Bis(bromomethyl)-3-bromoisoxazole NBS (2.2 eq), AIBN, CCl4, reflux

Dibromination of this compound.

Procedure: Follow the procedure for Protocol 2, but use 2.2 equivalents of NBS. The reaction time may need to be extended, and monitoring by TLC or GC-MS is recommended to ensure complete conversion.

Part 2: Oxidation of the Methyl Groups

The methyl groups of this compound can be oxidized to various oxidation states, including aldehydes, carboxylic acids, and alcohols. The choice of oxidant and reaction conditions determines the final product.

Protocol 4: Oxidation to an Aldehyde

Selective oxidation of a methyl group to an aldehyde can be achieved using reagents like selenium dioxide (SeO₂) or by a two-step process involving initial bromination followed by a Kornblum oxidation.

Reaction Scheme (Direct Oxidation):

Protocol 4 This compound This compound 3-Bromo-5-methylisoxazole-4-carbaldehyde 3-Bromo-5-methylisoxazole-4-carbaldehyde This compound->3-Bromo-5-methylisoxazole-4-carbaldehyde SeO2, Dioxane, H2O, reflux

Direct oxidation to the aldehyde.

Materials:

  • This compound

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

Procedure:

  • In a round-bottom flask, suspend selenium dioxide (1.1 eq) in a mixture of dioxane and a small amount of water.

  • Add this compound (1.0 eq) to the suspension.

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • After cooling, filter the reaction mixture through a pad of Celite to remove the black selenium precipitate.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired aldehyde.

Protocol 5: Oxidation to a Carboxylic Acid

Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), can be used to convert the methyl group directly to a carboxylic acid.[4]

Reaction Scheme:

Protocol 5 This compound This compound 3-Bromo-5-methylisoxazole-4-carboxylic acid 3-Bromo-5-methylisoxazole-4-carboxylic acid This compound->3-Bromo-5-methylisoxazole-4-carboxylic acid KMnO4, Pyridine, H2O, reflux

Oxidation to the carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Sodium bisulfite

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of pyridine and water.

  • Heat the solution to reflux and add potassium permanganate (3.0-4.0 eq) portion-wise over several hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide.

  • Add sodium bisulfite to the filtrate to destroy any remaining permanganate.

  • Acidify the solution with concentrated HCl to pH 1-2 to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the product.

Part 3: Metalation of the Methyl Groups

The protons of the methyl groups on the isoxazole ring are sufficiently acidic to be removed by strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), forming a lithiated intermediate.[5] This powerful nucleophile can then be reacted with a variety of electrophiles to introduce new functional groups.

Mechanistic Considerations and Regioselectivity

The regioselectivity of lithiation is governed by the relative acidity of the C4- and C5-methyl protons. The electron-withdrawing nature of the isoxazole ring and the inductive effect of the C3-bromo substituent will influence the acidity of the adjacent methyl protons. In many heterocyclic systems, lithiation occurs preferentially at the position alpha to the heteroatom. For 3,5-dimethylisoxazole, lithiation has been reported to occur at the C5-methyl group. The presence of the bromine at C3 in the target molecule may alter this preference.

Protocol 6: Lithiation and Reaction with an Electrophile

Reaction Scheme:

Protocol 6 cluster_0 Step 1: Lithiation cluster_1 Step 2: Electrophilic Quench This compound This compound Lithiated Intermediate Lithiated Intermediate This compound->Lithiated Intermediate n-BuLi or LDA, THF, -78 °C Functionalized Product Functionalized Product Lithiated Intermediate->Functionalized Product E+ (e.g., R-CHO, CO2, R-X)

Two-step lithiation and electrophilic quench.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., aldehyde, ketone, carbon dioxide, alkyl halide)

  • Saturated ammonium chloride solution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or LDA (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated species.

  • Add the desired electrophile (1.2 eq) to the solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, crystallization).

ElectrophileProduct Functional Group
Aldehyde/KetoneSecondary/Tertiary Alcohol
Carbon Dioxide (CO₂)Carboxylic Acid
Alkyl Halide (R-X)Alkylated Methyl Group
N,N-Dimethylformamide (DMF)Aldehyde

Synthetic Utility and Applications

The functionalized derivatives of this compound are valuable intermediates for the synthesis of a wide range of complex molecules.

  • Halogenated Intermediates: The bromomethyl derivatives can undergo nucleophilic substitution reactions to introduce a variety of functional groups, including amines, azides, cyanides, and thiols. They are also precursors for the synthesis of ylides for Wittig-type reactions.

  • Carbonyl Compounds: The aldehydes and carboxylic acids are versatile handles for further transformations. Aldehydes can be converted to alkenes, alcohols, and amines via various well-established synthetic methods. Carboxylic acids can be converted to esters, amides, and acid chlorides, providing access to a diverse array of derivatives with potential biological activity.[6]

  • Metalated Intermediates: The lithiated species provides a direct route to introduce a wide range of substituents, enabling rapid library synthesis for drug discovery programs.[7]

Conclusion

The functionalization of the methyl groups on this compound offers a powerful platform for the generation of molecular diversity. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this versatile scaffold. By carefully selecting the appropriate reagents and reaction conditions, selective functionalization of the C4- and C5-methyl groups can be achieved, paving the way for the discovery of novel compounds with significant potential in medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4,5-dimethylisoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes to this valuable heterocyclic building block. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, field-tested protocols to enhance yield, purity, and reproducibility.

Introduction: The Challenge of Regioselectivity

This compound is a key intermediate in the development of various bioactive molecules.[1] A primary challenge in its synthesis is achieving the correct regiochemistry. Direct electrophilic bromination of the 4,5-dimethylisoxazole precursor is not a viable route as it preferentially yields the 4-bromo isomer due to the electronic nature of the isoxazole ring.[2] Therefore, successful synthesis relies on strategies where the C3-position is specifically functionalized. This guide focuses on two of the most effective and commonly employed methods: the Sandmeyer reaction starting from 3-amino-4,5-dimethylisoxazole and the Hunsdiecker reaction beginning with 4,5-dimethylisoxazole-3-carboxylic acid.

Recommended Synthetic Pathways

Choosing the optimal synthetic route depends on factors such as starting material availability, scale, and tolerance for specific reagents (e.g., heavy metals). Below is a comparative overview of the two primary methods.

FeatureSandmeyer Reaction RouteHunsdiecker Reaction Route
Starting Material 3-Amino-4,5-dimethylisoxazole4,5-Dimethylisoxazole-3-carboxylic acid
Key Transformation Diazotization followed by Cu(I)Br displacementSilver salt formation followed by decarboxylative bromination
Typical Yields 50-70%60-85%
Advantages Avoids stoichiometric use of heavy metals like silver.Often higher yielding; avoids highly unstable diazonium intermediates.
Disadvantages Involves unstable diazonium salt intermediate; requires strict temperature control.Requires preparation of a dry silver salt; reaction is moisture-sensitive.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis of this compound using the recommended pathways.

Scenario 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have only recovered starting material. What went wrong?

Answer: Low yield is the most common issue and can stem from several factors depending on the chosen route. Let's break down the possibilities.

For the Sandmeyer Reaction Route:

  • Potential Cause 1: Incomplete Diazotization. The conversion of the 3-amino group to a diazonium salt is the critical first step. This reaction is highly sensitive to temperature and pH.

    • Expert Insight & Solution: The reaction must be kept between 0-5 °C. Higher temperatures cause the unstable diazonium salt to decompose, often into the corresponding phenol (3-hydroxy-4,5-dimethylisoxazole) or other byproducts.[3] Ensure your sodium nitrite solution is freshly prepared and added slowly beneath the surface of the acidic amine solution to maintain localized low temperatures and prevent premature decomposition. The acid (typically HBr or H₂SO₄) must be in stoichiometric excess.

  • Potential Cause 2: Premature Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable and should be used immediately after preparation without any attempt at isolation.[4]

    • Expert Insight & Solution: Prepare your copper(I) bromide solution in advance and have it cooled and ready for the immediate addition of the freshly prepared, cold diazonium salt solution. Any delay increases the likelihood of decomposition.

  • Potential Cause 3: Inactive Copper(I) Bromide Catalyst. The Sandmeyer reaction relies on a single-electron transfer from the Cu(I) species.[3] If the catalyst has been oxidized to Cu(II) through improper handling or storage, the reaction will be sluggish or fail completely.

    • Expert Insight & Solution: Use high-purity, freshly purchased CuBr or prepare it fresh. If you suspect oxidation (indicated by a green or blue tint instead of white/light gray), you can wash the catalyst with a dilute solution of sulfurous acid followed by water, ethanol, and ether, then dry under vacuum.

For the Hunsdiecker Reaction Route:

  • Potential Cause 1: Presence of Water. The Hunsdiecker reaction is extremely sensitive to moisture. Water can interfere with the formation of the necessary acyl hypobromite intermediate and lead to the regeneration of the carboxylic acid starting material.[5]

    • Expert Insight & Solution: The silver salt of the carboxylic acid must be rigorously dried under high vacuum, preferably over P₂O₅, before use. All glassware should be flame-dried or oven-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon). The solvent (traditionally CCl₄, though safer alternatives like tetrachloroethane can be used) must be anhydrous.[6]

  • Potential Cause 2: Poor Quality Silver Carboxylate. The silver salt must be a fine, free-flowing powder. Clumpy or discolored salt suggests impurity or decomposition.

    • Expert Insight & Solution: Prepare the silver salt by reacting the carboxylic acid with silver nitrate in an aqueous solution, often with a base like ammonium hydroxide to facilitate precipitation. Wash the resulting precipitate thoroughly with deionized water and then acetone or ether to remove residual water before drying.

Scenario 2: Formation of Significant Byproducts

Question: My NMR spectrum shows multiple products. How do I identify and prevent them?

Answer: Side reactions can compete with your desired transformation, complicating purification and reducing yield.

  • Potential Cause (Sandmeyer): Phenol Formation. If you observe a byproduct corresponding to 3-hydroxy-4,5-dimethylisoxazole, it is almost certainly due to the reaction of the diazonium salt with water.

    • Expert Insight & Solution: This reinforces the need for strict temperature control (0-5 °C). A higher reaction temperature accelerates the decomposition of the diazonium salt to an aryl cation, which is then quenched by water.

  • Potential Cause (Hunsdiecker): Ester Formation. In some variations of the Hunsdiecker reaction, particularly with iodine, an ester byproduct (the "Simonini ester") can form if the stoichiometry is incorrect.[5]

    • Expert Insight & Solution: While less common with bromine, ensure a 1:1 stoichiometry between the silver salt and bromine. Using a slight excess of bromine can help drive the reaction to the desired alkyl halide product.

Scenario 3: Difficulties in Product Purification

Question: I'm struggling to isolate a pure product from the crude reaction mixture. What is the best purification strategy?

Answer: Proper workup is essential for obtaining pure this compound.

  • Expert Insight & Solution:

    • Quenching: After the reaction is complete, carefully quench any remaining reactive species. For the Hunsdiecker reaction, this involves washing the organic layer with a solution of sodium bisulfite or thiosulfate to remove excess bromine.

    • Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

    • Washing: Wash the organic layer with water, a saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and finally with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Final Purification: The crude product is often an oil or low-melting solid. Column chromatography on silica gel using a hexane/ethyl acetate gradient is typically the most effective method for isolating the pure product. Recrystallization from a suitable solvent system (e.g., hexanes) may also be possible if the crude product is sufficiently pure.[7]

Frequently Asked Questions (FAQs)

Q1: Why is direct bromination of 4,5-dimethylisoxazole not a recommended method? A1: Direct electrophilic bromination of an isoxazole ring predominantly occurs at the C4 position.[2] This is because the nitrogen atom at position 2 is deactivating, making the adjacent C3 position electron-poor. The C4 position is the most electron-rich and thus the most susceptible to electrophilic attack, leading to the formation of 4-Bromo-3,5-dimethylisoxazole, the incorrect regioisomer.

Q2: Which synthetic route, Sandmeyer or Hunsdiecker, is generally preferred? A2: The choice often comes down to laboratory capabilities and starting material availability. The Hunsdiecker reaction frequently provides a higher yield but requires the careful preparation of a completely anhydrous silver salt.[5] The Sandmeyer reaction avoids silver but involves a thermally unstable diazonium intermediate that demands rigorous temperature control.[4][8] For larger scale synthesis, many chemists prefer to avoid the cost and waste disposal associated with silver salts, making the Sandmeyer route more attractive despite its operational challenges.

Q3: What are the primary safety concerns for these syntheses? A3: Both routes have significant safety considerations.

  • Sandmeyer Reaction: Aryl diazonium salts can be explosive when isolated in a dry state. They should always be kept in a cold, aqueous solution and used immediately without any attempt at isolation.[4]

  • Hunsdiecker Reaction: Bromine is highly corrosive, toxic, and volatile. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The traditional solvent, carbon tetrachloride (CCl₄), is a known carcinogen and is often replaced with safer alternatives where possible.[6]

Q4: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine for the Hunsdiecker reaction? A4: While NBS is a common brominating agent, the classic Hunsdiecker reaction specifically uses elemental bromine with a silver carboxylate.[5] Modified Hunsdiecker-type reactions, such as the Cristol-Firth modification, may use other halogen sources with different metal salts (e.g., mercuric oxide), but for the silver salt route, elemental bromine is the standard and most reliable reagent.[5]

Visualized Workflows & Mechanisms

Synthesis Route Decision Workflow

This diagram illustrates the logical flow for choosing and executing the synthesis.

SynthesisWorkflow cluster_start Starting Point cluster_decision Route Selection cluster_sandmeyer Sandmeyer Pathway cluster_hunsdiecker Hunsdiecker Pathway cluster_end Final Steps Start Goal: Synthesize This compound Decision Available Precursor? Start->Decision Amino 3-Amino-4,5-dimethylisoxazole Decision->Amino Amine Acid 4,5-Dimethylisoxazole- 3-carboxylic acid Decision->Acid Carboxylic Acid Diazotization Diazotization (NaNO₂, HBr, 0-5 °C) Amino->Diazotization Step 1 Sandmeyer Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer Step 2 Workup Workup & Purification (Extraction, Chromatography) Sandmeyer->Workup SilverSalt Form Silver Salt (AgNO₃) Acid->SilverSalt Step 1 Hunsdiecker Hunsdiecker Reaction (Br₂, Anhydrous) SilverSalt->Hunsdiecker Step 2 Hunsdiecker->Workup Product Pure Product Workup->Product SandmeyerMechanism Diazonium Ar-N₂⁺ (Diazonium Salt) ArylRadical Ar• (Aryl Radical) + N₂ Diazonium->ArylRadical e⁻ transfer from Cu(I) Cu1 Cu(I)Br Cu2 Cu(II)Br₂ Cu1->Cu2 Oxidation Product Ar-Br (Final Product) ArylRadical->Product Br• transfer from Cu(II) Cu2->Cu1 Reduction (Regenerates Catalyst)

References

Technical Support Center: Bromination of 4,5-Dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth answers to frequently asked questions regarding the bromination of 4,5-dimethylisoxazole. Our goal is to help you navigate potential side reactions, optimize your reaction conditions, and achieve high yields of your desired 3-bromo-4,5-dimethylisoxazole product.

Introduction: The Synthetic Challenge

The electrophilic bromination of 4,5-dimethylisoxazole is a key transformation for introducing a versatile synthetic handle onto the isoxazole core. The bromine atom at the C3 position serves as an excellent leaving group for subsequent cross-coupling reactions or as an electrophilic site for covalent modification of biological targets.[1] However, like many heterocyclic brominations, this reaction is not without its challenges. Competing reaction pathways can lead to a mixture of products, reducing yield and complicating purification. This guide addresses the most common side reactions and provides field-proven strategies to mitigate them.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is producing a mixture of regioisomers instead of the clean C3-brominated product. What is causing this poor selectivity?

A1: The primary reaction is an electrophilic aromatic substitution, which is expected to occur at the C3 position of the 4,5-dimethylisoxazole ring. This selectivity is governed by the electronic properties of the isoxazole heterocycle; the C3 position is generally the most nucleophilic and leads to the most stable intermediate.[2][3] However, deviation from this outcome suggests that other factors are at play.

Causality & Troubleshooting:

  • Harsh Reaction Conditions: Excessively high temperatures or the use of highly reactive brominating agents (like neat Br₂) can reduce the selectivity of the reaction, leading to bromination at less favored positions.

  • Mechanism of Substitution: The reaction proceeds via a stabilized isoxazolium ion intermediate.[4] Conditions that destabilize this intermediate or favor alternative pathways can compromise regioselectivity.

Recommended Actions:

  • Lower the Reaction Temperature: Start the reaction at 0 °C or even lower (-20 °C) and allow it to slowly warm to room temperature.

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally more selective than elemental bromine (Br₂) for aromatic brominations.[5][6]

  • Solvent Choice: Using fluorinated alcohols like hexafluoroisopropanol (HFIP) can enhance regioselectivity in the halogenation of some heterocycles.[7]

Q2: I'm observing significant formation of a dibrominated byproduct. How can I suppress over-bromination?

A2: Over-bromination is a classic side reaction in electrophilic substitutions where the product is still sufficiently activated to react a second time. While the first bromine atom is electron-withdrawing and deactivating, forcing conditions can lead to the formation of a dibrominated species.

Causality & Troubleshooting:

  • Stoichiometry: Using an excess of the brominating agent is the most common cause of over-bromination.

  • Reaction Time & Temperature: Allowing the reaction to proceed for too long or at too high a temperature after the starting material has been consumed can favor the slower, second bromination.

Recommended Actions:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Perform a small-scale trial to find the optimal stoichiometry for your specific setup.

  • Slow Addition: Add the brominating agent (either as a solid portion-wise or as a solution drop-wise) to the solution of 4,5-dimethylisoxazole over an extended period. This keeps the instantaneous concentration of the electrophile low.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to carefully monitor the consumption of the starting material. Quench the reaction as soon as the starting material is gone to prevent further reaction.

Q3: My yield is very low, and I suspect the isoxazole ring is decomposing. Is ring-opening a known side reaction?

A3: Yes, ring-opening is a significant and often overlooked side reaction during the electrophilic halogenation of isoxazoles.[8] Recent studies have shown that treatment of isoxazoles with electrophilic brominating agents can lead to the selective cleavage of the N-O bond, resulting in the formation of halogenated acyclic compounds.[8]

Causality & Troubleshooting:

  • Mechanism: The reaction proceeds through an initial electrophilic attack on the isoxazole ring. Instead of deprotonation to restore aromaticity, a skeletal rearrangement can occur, leading to the cleavage of the weak N-O bond.[8]

  • Reagent Choice: Highly electrophilic brominating agents are more prone to inducing this ring-opening pathway.

Recommended Actions:

  • Select the Right Reagent: If ring-opening is observed, switch to a less reactive brominating agent.

  • Use a Radical Inhibitor: In some cases, adding a radical inhibitor like Butylated Hydroxytoluene (BHT) can suppress unwanted side reactions, particularly when using reagents like NBS which can participate in both radical and electrophilic pathways.[8]

  • Optimize Solvent and Temperature: Milder conditions are crucial. Perform the reaction at low temperatures and consider solvents that can stabilize the desired intermediate without promoting the ring-opening cascade.

Q4: I'm seeing byproducts where bromine has substituted on one of the methyl groups. How is this possible?

A4: This is a classic example of competing reaction pathways. While the desired reaction is an electrophilic aromatic substitution on the ring, N-Bromosuccinimide (NBS) is also a premier reagent for free-radical bromination at allylic and benzylic positions.[6] The methyl groups on the isoxazole ring are analogous to benzylic positions and are susceptible to this type of reaction.

Causality & Troubleshooting:

  • Radical Initiation: This side reaction is triggered by radical initiators. Common initiators include UV light (e.g., direct sunlight on the reaction flask), peroxides, or azobisisobutyronitrile (AIBN). Trace amounts of HBr in older NBS can also initiate radical chain reactions.[6]

  • Solvent Effects: Radical reactions are often favored in non-polar solvents like carbon tetrachloride (CCl₄), while electrophilic reactions are favored in more polar solvents.

Recommended Actions:

  • Exclude Radical Initiators: Ensure the reaction is run in the dark, under an inert atmosphere (N₂ or Ar), and that no radical initiators are added.

  • Purify NBS: If your NBS is old or appears yellow/brown, it may contain bromine which can promote radical pathways. Recrystallize the NBS from water before use.[9]

  • Choose a Polar Solvent: Running the reaction in a polar solvent like acetonitrile or dichloromethane (DCM) will favor the desired electrophilic pathway over the radical side reaction.[10]

Summary of Troubleshooting Strategies

Observed Problem Probable Cause Primary Recommended Solution(s)
Poor RegioselectivityHarsh conditions (high temp, reactive agent)Lower temperature; use NBS instead of Br₂.
Over-brominationExcess brominating agent; prolonged reaction timeUse 1.05-1.1 eq. of NBS; monitor via TLC/LC-MS and quench upon completion.
Ring Decomposition/OpeningHighly electrophilic conditions leading to N-O bond cleavageUse milder conditions; consider adding a radical inhibitor like BHT.[8]
Bromination on Methyl GroupCompeting free-radical pathwayExclude light and radical initiators; use purified NBS in a polar solvent.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction and the key side reactions that can occur.

G cluster_main Desired Pathway vs. Over-bromination SM 4,5-Dimethylisoxazole P1 This compound (Desired Product) SM->P1 Electrophilic Substitution NBS1 + NBS (1 eq.) P2 3,X-Dibromo-4,5-dimethylisoxazole (Side Product) P1->P2 Further Substitution NBS2 + NBS (Excess)

Caption: Desired C3-bromination vs. over-bromination side reaction.

G cluster_ring_opening Ring-Opening Side Reaction SM 4,5-Dimethylisoxazole Intermediate Isoxazolium Intermediate SM->Intermediate Electrophilic Attack Reagent + Br+ RingOpened Acyclic Halogenated Product (Side Product) Intermediate->RingOpened N-O Bond Cleavage & Rearrangement

Caption: Pathway for the isoxazole ring-opening side reaction.[8]

G cluster_radical Radical Substitution Side Reaction SM 4,5-Dimethylisoxazole RadicalProduct 4-(Bromomethyl)-5-methylisoxazole (Side Product) SM->RadicalProduct Free Radical Chain Reaction Reagent + NBS + Light/Initiator

Caption: Radical bromination pathway on a methyl substituent.[6]

Experimental Protocols

Protocol 1: Recommended Procedure for C3-Bromination using NBS

This protocol is designed to favor the desired electrophilic substitution while minimizing common side reactions.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4,5-dimethylisoxazole (1.0 eq.).

  • Solvent: Dissolve the starting material in a suitable polar solvent (e.g., Dichloromethane or Acetonitrile, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. For larger scale reactions, consider adding NBS as a solution in the reaction solvent.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product spot should be less polar than the starting material.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench the excess NBS by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Protocol 2: Troubleshooting Workflow

Use this decision tree to diagnose and solve issues during your experiment.

G Start Analyze Crude Reaction (TLC, LC-MS, NMR) MultiSpot Multiple Isomeric Products? Start->MultiSpot OverBrom Dibromo Product Observed? MultiSpot->OverBrom No Sol1 Decrease Temperature Use Milder Reagent (NBS) MultiSpot->Sol1 Yes LowYield Low Mass Balance/ Decomposition? OverBrom->LowYield No Sol2 Reduce NBS eq. (1.05-1.1) Add NBS Slowly Monitor and Quench Promptly OverBrom->Sol2 Yes MethylBrom Bromination on Methyl Group? LowYield->MethylBrom No Sol3 Use Milder Conditions Add Radical Inhibitor (BHT) LowYield->Sol3 Yes Success Clean Product MethylBrom->Success No Sol4 Exclude Light Purify NBS Use Polar Solvent MethylBrom->Sol4 Yes

Caption: A troubleshooting decision tree for the bromination reaction.

References

Technical Support Center: Purification of 3-Bromo-4,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of 3-Bromo-4,5-dimethylisoxazole. As a critical building block in medicinal chemistry, achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and biological assays. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind these recommendations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound? A1: The two most effective and widely used techniques for purifying this compound are flash column chromatography on silica gel and recrystallization.[1][2] The choice depends on the physical state of your crude product (oil vs. solid), the quantity of material, and the nature of the impurities. Column chromatography is generally more versatile for removing a wide range of impurities, while recrystallization is excellent for removing small amounts of impurities from a solid product, often yielding highly pure crystalline material.[3]

Q2: What are the most likely impurities I will encounter? A2: Impurities typically stem from the synthetic route used. Common contaminants include:

  • Unreacted Starting Materials: Such as the precursor ketone or alkyne, and the brominating agent.

  • Reaction Byproducts: Including regioisomers or products from side reactions. The synthesis of related isoxazoles via 1,3-dipolar cycloaddition can sometimes lead to stereoisomers or regioisomers if the reaction is not perfectly selective.[4][5]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethyl acetate, dichloromethane, THF).

  • Degradation Products: The compound may degrade if exposed to excessive heat or incompatible reagents.

Q3: Is this compound stable under typical purification conditions? A3: this compound is generally stable under standard chromatographic and recrystallization conditions. However, caution is advised. The 3-bromo-isoxazole moiety can act as an electrophilic "warhead," making it susceptible to reaction with strong nucleophiles.[4] Furthermore, like many halogenated heterocycles, prolonged exposure to high heat during distillation or in a heated recrystallization solvent could potentially lead to degradation. The use of neutral or slightly acidic conditions is recommended. Standard silica gel is acidic; if your compound shows sensitivity (e.g., streaking on TLC), using silica gel deactivated with a base like triethylamine may be necessary.[6]

Q4: How can I assess the purity of my final product? A4: A multi-faceted approach is best.

  • Thin-Layer Chromatography (TLC): An excellent first check. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the definitive method for confirming the structure and assessing purity by identifying signals corresponding to impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

Section 2: Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during purification workflows.

Troubleshooting Column Chromatography
ProblemPotential Cause(s)Suggested Solution(s)
Poor or No Separation Inappropriate Solvent System (Eluent): The polarity of the eluent is either too high (all compounds elute together) or too low (nothing moves).Optimize with TLC: Systematically test different solvent mixtures (e.g., Hexanes/Ethyl Acetate) to find a system that gives your target compound an Rf value of approximately 0.2-0.4 and maximizes the separation from impurity spots.[8]
Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel.Rule of Thumb: Use a mass ratio of at least 30:1 (silica:crude material) for good separation. For difficult separations, this ratio may need to be increased to 100:1 or more.
Improper Packing: The presence of air bubbles, channels, or cracks in the silica bed leads to an uneven solvent front and poor separation.[6]Repack the Column: Prepare a uniform slurry of silica gel in the eluent and carefully pour it into the column. Tap the column gently to ensure even packing and run solvent through it before loading the sample.[9]
Streaking/Tailing of Compound Compound is Acidic/Basic: The compound is interacting strongly with the stationary phase. Silica gel is acidic and can strongly adsorb basic compounds (e.g., amines).Modify the Eluent: For basic compounds, add ~0.5-1% triethylamine or pyridine to the eluent. For acidic compounds, adding ~0.5% acetic acid can help, but care must be taken during solvent removal.[8]
Compound Degradation: The compound may be unstable on silica gel.Use Deactivated Silica: Flush the column with a solvent system containing triethylamine before running the chromatography.[6] Alternatively, consider using a different stationary phase like alumina (neutral or basic).[2]
Sample Insolubility: The compound is precipitating at the top of the column.Use Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]
Low Overall Recovery Compound is Highly Polar: The compound is irreversibly adsorbed onto the silica gel.Increase Eluent Polarity: After eluting less polar impurities, switch to a much more polar solvent system (e.g., 5-10% Methanol in DCM) to wash the column and recover your compound.
Compound is Volatile: The product may be lost during solvent evaporation (rotovap).Use Caution During Solvent Removal: Avoid using high temperatures or a very high vacuum. Keep the water bath temperature low.
Troubleshooting Recrystallization
ProblemPotential Cause(s)Suggested Solution(s)
Compound "Oils Out" Supersaturation/Rapid Cooling: The solution is cooling too quickly, preventing the formation of a crystal lattice.[3][10]Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. You can insulate the flask to slow the process further.
Inappropriate Solvent: The boiling point of the solvent is higher than the melting point of your compound.Choose a Different Solvent: Select a solvent with a lower boiling point.
High Impurity Load: Impurities are depressing the melting point and interfering with crystallization.Pre-Purify: Run a quick "plug" of silica gel filtration to remove the bulk of impurities before attempting recrystallization.
No Crystals Form Solution is Not Saturated: Too much solvent was used, and the compound remains soluble even at low temperatures.[3][10]Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent. Allow it to cool again.
Crystallization is Not Initiating: The solution is supersaturated but lacks a nucleation point.Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line. If available, add a single "seed crystal" of the pure compound.[3]
Poor Product Recovery Compound is Too Soluble: The chosen solvent is too good; a significant amount of product remains in the mother liquor.Select a Better Solvent System: Ideal solvents dissolve the compound completely when hot but very poorly when cold. Consider using a co-solvent system (e.g., a solvent/anti-solvent pair like Ethanol/Water).[3]
Premature Crystallization: The product crystallized in the funnel during hot filtration.Preheat the Funnel: Place the filter funnel and flask in an oven before use, or pour hot solvent through the setup immediately before filtering your solution.

Section 3: Validated Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of ~500 mg of crude this compound.

  • TLC Analysis & Eluent Selection:

    • Dissolve a small sample of the crude material in ethyl acetate or dichloromethane.

    • Spot on a silica gel TLC plate and develop in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1).

    • The ideal eluent system should provide a good separation of the product spot from impurities, with the product having an Rf of ~0.3.[8]

  • Column Packing:

    • Select a glass column of appropriate size (e.g., 2-3 cm diameter).

    • Insert a small cotton or glass wool plug at the bottom. Add a ~1 cm layer of sand.[9]

    • In a beaker, prepare a slurry of silica gel (e.g., 25-30 g) in the chosen eluent.

    • Carefully pour the slurry into the column. Use air pressure to gently push the solvent through, packing the silica into a firm, uniform bed. Ensure no cracks or air bubbles are present.[8]

    • Add another ~1 cm layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude material (~500 mg) in the absolute minimum amount of eluent or dichloromethane.

    • Using a pipette, carefully add the concentrated sample solution to the top of the silica bed, ensuring not to disturb the surface.[11]

    • Drain the solvent until it is level with the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., ~2 inches/minute).

    • Begin collecting fractions in test tubes immediately.[8]

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

This protocol assumes the crude product is a solid.

  • Solvent Selection:

    • Place a small amount of crude material into several test tubes.

    • Add different solvents (e.g., isopropanol, ethanol, hexanes, toluene) and observe solubility at room temperature and upon heating.

    • A good solvent will dissolve the compound when hot but not when cold. An anti-solvent (in which the compound is insoluble) can be added to a solution to induce precipitation.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen hot solvent and bring the mixture to a gentle boil on a hot plate until all the solid dissolves.[10]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Allow the crystals to air-dry on the filter, then transfer them to a watch glass and dry completely in a vacuum oven or desiccator.

Section 4: Visualization & Data

Purification Workflow Decision Tree

This diagram outlines a logical path for selecting an appropriate purification strategy.

PurificationWorkflow start Crude Product state Solid or Oil? start->state tlc_check Analyze by TLC: Single major spot? state->tlc_check  Solid chromatography Column Chromatography state->chromatography  Oil recrystallize Recrystallization tlc_check->recrystallize  Yes tlc_check->chromatography  No (Multiple spots) end_product Pure Product recrystallize->end_product chromatography->end_product

Caption: Decision tree for selecting a purification method.

Chromatography Troubleshooting Logic

This diagram illustrates a troubleshooting process for poor chromatographic separation.

ChromatographyTroubleshooting start Poor Separation (Observed on TLC) rf_check Check Rf of Product start->rf_check adjust_polarity Adjust Eluent Polarity rf_check->adjust_polarity Rf > 0.5 (too high) Rf < 0.1 (too low) tailing_check Is there streaking or tailing? rf_check->tailing_check Rf is OK (0.2-0.4) but separation is poor adjust_polarity->tailing_check gradient Try Gradient Elution repack Check & Repack Column gradient->repack tailing_check->gradient No modify_eluent Modify Eluent (Add TEA or AcOH) tailing_check->modify_eluent Yes dry_load Use Dry Loading Technique modify_eluent->dry_load

Caption: Troubleshooting flowchart for column chromatography.

References

Technical Support Center: Optimizing Coupling Reactions for 3-Bromo-4,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 3-bromo-4,5-dimethylisoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile heterocyclic building block. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering troubleshooting strategies and in-depth FAQs to ensure your reactions are successful, reproducible, and scalable.

PART 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity of this compound in palladium-catalyzed cross-coupling reactions.

Q1: What are the most common and effective coupling reactions for this compound?

The most prevalent and versatile cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura, Sonogashira, and Heck couplings. These palladium-catalyzed methods allow for the formation of new carbon-carbon bonds, enabling the synthesis of a diverse range of derivatives.[1][2][3] The choice of reaction depends on the desired final structure:

  • Suzuki-Miyaura Coupling: For introducing aryl or vinyl groups (C-C sp²-sp² bond formation).

  • Sonogashira Coupling: For introducing terminal alkynes (C-C sp²-sp bond formation).[4]

  • Heck Coupling: For coupling with alkenes to form substituted alkenes.[3]

Q2: How does the electronic nature of the isoxazole ring impact the coupling reaction?

The isoxazole ring is an electron-deficient heterocycle. This electronic property generally facilitates the rate-determining oxidative addition step in the palladium catalytic cycle, where the palladium(0) catalyst inserts into the carbon-bromine bond.[5][6] However, isoxazoles can also be susceptible to decomposition under strongly basic conditions or high temperatures.[7] Therefore, a key challenge is to find reaction conditions that are vigorous enough to promote coupling but mild enough to preserve the isoxazole core.

Q3: What are the essential components of a successful palladium-catalyzed cross-coupling reaction?

Every successful cross-coupling reaction requires careful selection and optimization of several key components:

  • Palladium Precatalyst: A source of palladium, either as a Pd(0) or Pd(II) species that is reduced in situ to the active Pd(0) catalyst.[2]

  • Ligand: Typically a phosphine or N-heterocyclic carbene (NHC) that stabilizes the palladium center, modulates its reactivity, and promotes key steps in the catalytic cycle.[2][8]

  • Base: Essential for several steps, including the transmetalation in Suzuki coupling and neutralizing the hydrogen halide byproduct in Heck and Sonogashira reactions.[9][10]

  • Solvent: Must be capable of dissolving the reactants and be stable under the reaction conditions. Often, a mixture of an organic solvent and water is used, particularly in Suzuki couplings.[11]

  • Inert Atmosphere: Crucial for preventing the oxidation and decomposition of the Pd(0) catalyst and phosphine ligands.[4][12]

Q4: What general safety precautions should be taken when running these reactions?

  • Inert Atmosphere: Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) to protect the sensitive catalyst and ligands.[12]

  • Degassing: Solvents should be properly degassed before use to remove dissolved oxygen, which can lead to catalyst deactivation and unwanted side reactions like alkyne homocoupling.[2][13]

  • Reagent Purity: Use high-purity reagents and dry solvents, as impurities can inhibit the catalyst.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Palladium compounds and many organic solvents have associated health risks.

PART 2: A Systematic Approach to Troubleshooting

When a coupling reaction fails or provides a low yield, a systematic approach is more effective than random screening of conditions. The following workflow provides a logical pathway for diagnosing and solving common issues.

G cluster_start Initial Check cluster_analysis Problem Analysis cluster_solutions Optimization Strategy Start Reaction Failure (Low Yield / No Product) Check_Reagents Verify Reagent Quality & Purity (Substrates, Base, Solvent) Start->Check_Reagents Check_Inert Confirm Inert Atmosphere (Degassing, N2/Ar Purge) Start->Check_Inert TLC_Analysis Analyze Crude Reaction (TLC, LC-MS) Check_Reagents->TLC_Analysis Check_Inert->TLC_Analysis SM_Consumed Starting Material Consumed? TLC_Analysis->SM_Consumed Side_Products Side Products Observed? SM_Consumed->Side_Products Yes No_Reaction No Reaction: - Increase Temperature - Screen Catalysts/Ligands - Check Base Strength SM_Consumed->No_Reaction No Decomposition Decomposition: - Lower Temperature - Use Milder Base - Screen Solvents Side_Products->Decomposition Decomposition Homocoupling Homocoupling: - Improve Degassing - Use Pd(0) Precatalyst - Adjust Base/Solvent Side_Products->Homocoupling Homocoupling Dehalogenation Dehalogenation: - Use Aprotic Solvent - Screen Different Bases - Lower Temperature Side_Products->Dehalogenation Dehalogenation G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 LnP_d(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl LnPd(II)(Aryl)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 Base PdII_Diaryl LnPd(II)(Aryl)(Aryl') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 LnP_d(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl LnPd(II)(Aryl)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal RedElim Reductive Elimination Transmetal->RedElim CuX Cu-X Transmetal->CuX RedElim->Pd0 Ar-Alkyne AlkyneReact Alkyne Activation CuX->AlkyneReact Alkyne, Base CuAcetylide Cu-Acetylide AlkyneReact->CuAcetylide CuAcetylide->Transmetal Transmetalation Partner G cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination Alkene MigratoryInsert Migratory Insertion Coordination->MigratoryInsert BetaHydride β-Hydride Elimination MigratoryInsert->BetaHydride Alkene_Product Alkene Product BetaHydride->Alkene_Product Base_Regen Base Regeneration BetaHydride->Base_Regen H-Pd(II)L_n-X Base_Regen->Pd0 Base

References

stability issues of 3-Bromo-4,5-dimethylisoxazole under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Bromo-4,5-dimethylisoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound, particularly under acidic conditions. As Senior Application Scientists, we have compiled this information to help you troubleshoot common experimental challenges and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound in acidic environments.

Issue 1: Unexpected Side Products Observed in Mass Spectrometry or NMR

  • Question: I am running a reaction with this compound under acidic conditions (e.g., using TFA or HCl in a protic solvent) and observing unexpected peaks in my analytical data. What could these be?

  • Answer: The isoxazole ring, while generally stable, can be susceptible to cleavage under acidic conditions, particularly with heat. The N-O bond is often considered the most labile part of the ring system[1]. Acid-catalyzed hydrolysis is a likely degradation pathway.

    • Plausible Byproducts: Based on studies of related isoxazole compounds, you may be observing the formation of byproducts resulting from ring opening. For a similar compound, N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone, degradation in acidic conditions yielded 2-butanone, ammonia, and hydroxylamine[2]. For this compound, analogous byproducts could include brominated ketones or related derivatives.

    • Troubleshooting Steps:

      • Reaction Temperature: Lower the reaction temperature. Acid-catalyzed hydrolysis is often accelerated by heat.

      • Acid Strength and Concentration: Use a milder acid or a lower concentration if your reaction chemistry allows. Specific acid catalysis has been observed to be significant at pH values below 3.5 for related isoxazoles[2].

      • Anhydrous Conditions: If water is not essential for your reaction, use anhydrous solvents and reagents to minimize hydrolysis.

      • Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further degradation.

      • Characterize Byproducts: If possible, isolate and characterize the major byproducts to confirm the degradation pathway. This will provide valuable insight for optimizing your reaction conditions.

Issue 2: Low or Inconsistent Yields in Acid-Mediated Reactions

  • Question: My reaction yield is significantly lower than expected when using this compound in an acidic medium. What factors could be contributing to this?

  • Answer: Low yields can be a direct consequence of the degradation of your starting material. The stability of the isoxazole ring is a critical factor, and its cleavage will lead to a loss of the desired product.

    • Causality: The acidic environment can protonate the isoxazole ring, making it more susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This initiates the ring-opening process, consuming your starting material and reducing the overall yield.

    • Experimental Workflow for Optimization:

      G Workflow for Optimizing Yield start Low Yield Observed cond1 Is elevated temperature necessary? start->cond1 step1a Run reaction at lower temperature (e.g., 0°C or RT) cond1->step1a No cond2 Is a strong acid required? cond1->cond2 Yes step1a->cond2 step2a Screen weaker acids (e.g., acetic acid) or use catalytic amounts cond2->step2a No cond3 Are aqueous conditions essential? cond2->cond3 Yes step2a->cond3 step3a Switch to anhydrous solvent and reagents cond3->step3a No step4 Monitor reaction progress frequently (e.g., TLC, LC-MS) cond3->step4 Yes step3a->step4 step5 Quench reaction immediately upon completion step4->step5 end Optimized Yield step5->end

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental reason for the instability of the isoxazole ring under acidic conditions?

    • A1: The isoxazole ring contains a relatively weak N-O bond. Under acidic conditions, the nitrogen atom can be protonated, which further weakens this bond and increases the electrophilicity of the ring carbons. This makes the ring susceptible to nucleophilic attack and subsequent cleavage.[1] The proposed mechanism for acid-catalyzed hydrolysis is illustrated below.

      Caption: Proposed mechanism of acid-catalyzed hydrolysis. (Note: Image placeholders would be replaced with actual chemical structure images in a real application).

  • Q2: How should I store this compound to ensure its long-term stability?

    • A2: To ensure long-term stability, this compound should be stored in a cool, dry place, away from strong acids and bases. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and atmospheric acids.

  • Q3: Are there any analytical methods you recommend for monitoring the stability of this compound during a reaction?

    • A3: Yes, for real-time or frequent monitoring of your reaction, High-Performance Liquid Chromatography (HPLC) is an excellent choice. It allows for the quantification of the starting material and the detection of any degradation products. For structural elucidation of unknown byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3] Thin-Layer Chromatography (TLC) can also be a quick and effective way to qualitatively track the progress of the reaction and the appearance of new spots that may indicate degradation.

  • Q4: Can the substituents on the isoxazole ring influence its stability in acid?

    • A4: Absolutely. The electronic nature of the substituents on the isoxazole ring plays a significant role in its stability. Electron-withdrawing groups can potentially make the ring more susceptible to cleavage, while electron-donating groups might enhance its stability. The 4,5-dimethyl substitution on your compound likely provides some electronic stabilization to the ring.

Experimental Protocols

Protocol 1: General Procedure for a Trial Reaction to Assess Stability

This protocol can be used to evaluate the stability of this compound under your specific acidic conditions before committing to a large-scale reaction.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).

  • Solvent: Add the anhydrous solvent you intend to use for your reaction (e.g., THF, Dioxane).

  • Internal Standard: Add a small amount of an inert internal standard (e.g., dodecane) that does not react under the acidic conditions and is easily distinguishable in your analytical method.

  • Initial Sample: Take an initial sample (t=0) for HPLC or LC-MS analysis to establish the initial concentration of the starting material.

  • Acid Addition: Add the acid (e.g., HCl in dioxane, TFA) to the desired concentration.

  • Monitoring: Stir the reaction at the intended temperature and take samples at regular intervals (e.g., 1 hour, 2 hours, 4 hours, etc.).

  • Analysis: Quench each sample with a mild base (e.g., saturated sodium bicarbonate solution) and extract with a suitable organic solvent. Analyze the organic layer by HPLC or LC-MS to determine the concentration of this compound over time.

  • Data Interpretation: A decrease in the concentration of the starting material over time, which is not accounted for by the formation of the desired product, indicates degradation.

Table 1: Example Data from a Stability Study

Time (hours)Concentration of this compound (%)
0100
195
288
475
855

This data would suggest significant degradation under the tested conditions.

References

Technical Support Center: Synthesis of 3-Bromo-4,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Bromo-4,5-dimethylisoxazole. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic compound. Here, we move beyond simple protocols to address the nuanced challenges of synthesis, offering field-proven insights in a direct question-and-answer format to troubleshoot common issues and optimize your experimental outcomes.

Part 1: Synthetic Strategy & Workflow

The synthesis of this compound is most reliably achieved via a two-step process. This approach ensures high regioselectivity and avoids the formation of complex isomeric mixtures that can arise from other methods. The strategy involves:

  • Step 1: Isoxazole Ring Formation: Condensation of a 1,3-dicarbonyl compound (2,3-butanedione) with hydroxylamine to form the 4,5-dimethylisoxazole core. This is a classic and robust method for creating the isoxazole heterocycle.[1][2]

  • Step 2: Electrophilic Bromination: Introduction of the bromine atom at the C3 position of the pre-formed isoxazole ring using a suitable brominating agent.

This strategic sequence is visualized in the workflow diagram below.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product SM1 2,3-Butanedione Intermediate 4,5-Dimethylisoxazole SM1->Intermediate Step 1: Condensation/ Cyclization SM2 Hydroxylamine (NH₂OH) SM2->Intermediate Step 1: Condensation/ Cyclization Product This compound Intermediate->Product Step 2: Electrophilic Bromination Bromine Brominating Agent (e.g., NBS or Br₂) Bromine->Product Step 2: Electrophilic Bromination

Caption: High-level workflow for the two-step synthesis of this compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis.

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most dependable route is the formation of the 4,5-dimethylisoxazole ring first, followed by regioselective bromination. This avoids potential issues with the 1,3-dipolar cycloaddition of bromonitrile oxide, which can be challenging to control for this specific substitution pattern and may lead to dihydroisoxazole products rather than the desired aromatic isoxazole.[3][4] The condensation of 2,3-butanedione with hydroxylamine is a straightforward and high-yielding reaction to create the necessary intermediate.[1]

Q2: Why is the C3 position brominated in the second step?

A2: In the 4,5-dimethylisoxazole ring, the C4 position is already substituted. The remaining C3 position is susceptible to electrophilic attack. The nitrogen atom at position 2 deactivates the adjacent C3 position to some extent, but under appropriate conditions with an electrophilic bromine source, the substitution occurs predictably at this site.

Q3: What are the critical safety precautions for this synthesis?

A3:

  • Bromine (Br₂): If used, bromine is highly corrosive, toxic upon inhalation, and can cause severe burns. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and irritant. Avoid inhalation of the powder and contact with skin.

  • Solvents: Use appropriate flammable-rated storage and handle solvents like dichloromethane and chloroform in a fume hood.

  • Hydroxylamine: Can be unstable, particularly in concentrated form or when heated. It is also toxic and an irritant. Use a stable salt form like hydroxylamine hydrochloride whenever possible.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of standard analytical techniques is essential.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. You should see the disappearance of the proton signal at the C3 position of the isoxazole ring and the appearance of two distinct methyl group signals.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (176.01 g/mol for C₅H₆BrNO) and show the characteristic isotopic pattern for a compound containing one bromine atom.[5]

  • Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the final product. The product should appear as a single spot with a different Rf value than the starting material.

Part 3: In-Depth Troubleshooting Guide

This section tackles specific problems you may encounter during the experiment.

Problem 1: Low or No Product Formation in Step 2 (Bromination)

Question: I have successfully synthesized 4,5-dimethylisoxazole, but the subsequent bromination step gives a very low yield, or I only recover my starting material. What could be the issue?

Answer: This is a common issue that typically points to the reaction conditions or the activity of the brominating agent. Let's break down the potential causes and solutions.

Causality & Solutions:

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) is often the reagent of choice for selective bromination. However, it can decompose over time.

    • Troubleshooting: Use freshly recrystallized NBS. An off-white or yellow color can indicate decomposition.

  • Incorrect Solvent: The polarity of the solvent can significantly impact the reaction.

    • Troubleshooting: Dichloromethane (DCM) or chloroform are common choices. For a less reactive substrate, a more polar solvent like acetic acid can sometimes facilitate the reaction, but may also lead to side products.

  • Insufficient Reaction Time or Temperature: Electrophilic substitution on a deactivated ring can be slow.

    • Troubleshooting: Monitor the reaction progress meticulously using TLC. If no progress is observed at room temperature after several hours, consider gentle heating (e.g., 40 °C). Be cautious, as excessive heat can lead to side-chain bromination or decomposition.

  • Lack of an Activator (If using Br₂): While often not necessary for isoxazoles, some less reactive systems require a Lewis acid catalyst (e.g., FeBr₃) when using elemental bromine.

    • Troubleshooting: If using Br₂, ensure conditions are appropriate for electrophilic substitution. However, NBS is generally preferred for better control and selectivity.

Low_Yield_Troubleshooting Start Start: Low Bromination Yield Check_NBS Is your NBS fresh/recrystallized? Start->Check_NBS Check_Solvent Is the solvent appropriate (e.g., DCM, CHCl₃)? Check_NBS->Check_Solvent Yes Action_NBS Action: Use fresh, pure NBS. Check_NBS->Action_NBS No Check_Conditions Have you monitored by TLC over time? Check_Solvent->Check_Conditions Yes Action_Solvent Action: Consider solvent polarity. Try DCM first. Check_Solvent->Action_Solvent No Check_Temp Is the reaction proceeding at room temperature? Check_Conditions->Check_Temp Yes Action_Time Action: Allow longer reaction time (8-24h). Check_Conditions->Action_Time No Action_Temp Action: Apply gentle heat (40°C) and monitor. Check_Temp->Action_Temp No, reaction is stalled Success Problem Resolved Check_Temp->Success Yes, reaction is progressing Action_NBS->Success Action_Solvent->Success Action_Time->Success Action_Temp->Success

Caption: Troubleshooting workflow for low yield in the bromination step.

Problem 2: Formation of Multiple Products (Isomers or Side-Products)

Question: My crude NMR shows more than one product. I see my desired product, but also other signals that suggest over-bromination or other side reactions. How can I improve the selectivity?

Answer: The formation of multiple products indicates a loss of selectivity, which can be caused by reaction conditions that are too harsh or that favor alternative reaction pathways.

Causality & Solutions:

  • Radical Side-Chain Bromination: If the reaction is exposed to UV light or if radical initiators are present, bromination can occur on the methyl groups.

    • Troubleshooting: Protect the reaction from light by wrapping the flask in aluminum foil. Ensure reagents are free from peroxide contaminants. This favors the desired ionic electrophilic substitution pathway over a radical mechanism.

  • Over-bromination: While less common for this specific substrate, using a large excess of the brominating agent or overly harsh conditions could potentially lead to di-brominated products, though this is sterically and electronically disfavored.

    • Troubleshooting: Use a controlled amount of the brominating agent, typically 1.0 to 1.1 equivalents. Add the agent slowly and portion-wise to maintain a low concentration in the reaction mixture.

  • Product Decomposition: Halogenated isoxazoles can be sensitive to acidic or basic conditions, especially during workup.

    • Troubleshooting: Use a mild workup procedure. A simple aqueous wash with sodium bicarbonate or sodium thiosulfate (to quench excess bromine) followed by a brine wash is usually sufficient. Avoid strong acids or bases.

Problem 3: Difficulty with Product Purification

Question: I lose a significant amount of my product during column chromatography, or it appears to be streaking/decomposing on the silica gel. What is the best way to purify it?

Answer: This is a common challenge with nitrogen-containing heterocycles, which can interact strongly with the acidic surface of standard silica gel, leading to poor separation and sample loss.

Causality & Solutions:

  • Silica Gel Acidity: The acidic nature of silica can cause degradation of sensitive compounds.

    • Troubleshooting: Deactivate the silica gel by preparing a slurry with your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%). Alternatively, use neutral alumina for chromatography.

  • Recrystallization as an Alternative: If the crude product is reasonably pure (>85-90%), recrystallization is often a superior method for obtaining highly pure material without the risks of chromatography.

    • Troubleshooting: Screen for suitable recrystallization solvents. A good starting point is a solvent system like hexanes/ethyl acetate or ethanol/water, where the product is soluble in the hot solvent and sparingly soluble when cold.

Part 4: Experimental Protocols & Data

The following protocols are provided as a validated starting point. Optimization may be required based on your specific lab conditions and reagent purity.

Step 1: Synthesis of 4,5-Dimethylisoxazole
ParameterValue
Reagents 2,3-Butanedione, Hydroxylamine Hydrochloride, Sodium Hydroxide
Equivalents 1.0 eq (Dione), 1.1 eq (NH₂OH·HCl), 1.1 eq (NaOH)
Solvent Ethanol/Water
Temperature Room Temperature to 50 °C
Time 2-4 hours
Typical Yield 85-95%

Methodology:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) in water.

  • In a separate flask, dissolve 2,3-butanedione (1.0 eq) in ethanol.

  • Cool the hydroxylamine solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (1.1 eq).

  • To this cold solution, add the ethanolic solution of 2,3-butanedione dropwise with vigorous stirring.

  • Allow the mixture to warm to room temperature and then heat gently to 50 °C for 2-4 hours, monitoring by TLC until the starting dione is consumed.

  • Cool the reaction, extract the product with a suitable organic solvent (e.g., diethyl ether or DCM), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,5-dimethylisoxazole.

Step 2: Synthesis of this compound
ParameterValue
Reagents 4,5-Dimethylisoxazole, N-Bromosuccinimide (NBS)
Equivalents 1.0 eq (Isoxazole), 1.05 eq (NBS)
Solvent Dichloromethane (DCM) or Chloroform (CHCl₃)
Temperature Room Temperature
Time 12-24 hours
Typical Yield 60-75%

Methodology:

  • Dissolve 4,5-dimethylisoxazole (1.0 eq) in DCM in a flask wrapped with aluminum foil.

  • Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Upon completion, wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (using hexanes/ethyl acetate as eluent) or recrystallization to obtain pure this compound.

References

Technical Support Center: Reactions of 3-Bromo-4,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Bromo-4,5-dimethylisoxazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered issues during its use in chemical synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the complexities of its reactivity.

Understanding the Reactivity of this compound

This compound is a versatile heterocyclic building block. Its primary reactivity stems from two key features:

  • The C3-Bromine Atom: The carbon-bromine bond at the 3-position is the principal site of reactivity. The bromine atom serves as an excellent leaving group in various transformations, most notably in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

  • The Isoxazole Ring: While generally stable, the N-O bond of the isoxazole ring is susceptible to cleavage under specific, often reductive or strongly acidic/basic, conditions. This can lead to a class of byproducts resulting from ring-opening transformations.[1][2]

This guide addresses byproducts originating from both of these reactive centers.

Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed reactions are among the most common applications for this compound. However, several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.

FAQ 1: I am observing significant amounts of debrominated starting material (4,5-dimethylisoxazole) in my Suzuki-Miyaura reaction. What is causing this?

Answer:

This is a classic case of protodebromination , a common side reaction in Suzuki-Miyaura couplings. It occurs when the aryl halide substrate is reduced, replacing the bromine atom with a hydrogen atom from a proton source in the reaction mixture (e.g., water, solvent).

Causality and Mechanistic Insight: The palladium catalyst, after oxidative addition into the C-Br bond, can undergo a competing reaction pathway where it is protonated before it can proceed through transmetalation with the boronic acid partner. This is particularly prevalent if the transmetalation step is slow.

Troubleshooting Steps:

  • Rigorously Degas Solvents: Oxygen can interfere with the catalytic cycle and promote side reactions. Ensure all solvents (e.g., dioxane, toluene, water) are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through them for an extended period.

  • Use a High-Quality Palladium Source and Ligand: Older or improperly stored palladium catalysts can have reduced activity. The choice of phosphine ligand is also critical. For sterically hindered or electron-rich substrates, using bulky, electron-rich ligands like tri-tert-butylphosphine (P(t-Bu)₃) or specialized biarylphosphine ligands can accelerate the desired catalytic cycle and suppress side reactions.[3]

  • Optimize the Base: The base plays a crucial role in activating the boronic acid for transmetalation.[4] If the base is too weak or its solubility is poor, the slow transmetalation can favor protodebromination. Consider switching to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).

  • Ensure Anhydrous Conditions (When Appropriate): While many Suzuki reactions use aqueous bases, excessive water can be a proton source for protodebromination. If you continue to face this issue, consider using anhydrous conditions with a base like CsF or K₃PO₄ in a solvent like dioxane.

G cluster_suzuki Suzuki-Miyaura Cycle cluster_side Byproduct Pathways A Pd(0)L2 B Ar-Pd(II)-Br(L2) Oxidative Addition A->B Ar-Br C Ar-Pd(II)-R(L2) Transmetalation B->C R-B(OH)2 Base E Ar-Pd(II)-Br(L2) B->E Slow Transmetalation D Ar-R Reductive Elimination C->D D->A Product Out F Ar-H Protodebromination E->F Proton Source (e.g., H2O) G R-H Protodeboronation H R-B(OH)2 H->G Proton Source (e.g., H2O)

Caption: Suzuki cycle vs. protodebromination byproduct pathway.

FAQ 2: My main byproduct is the homocoupled boronic acid (R-R). How can I minimize this?

Answer:

Homocoupling of the boronic acid partner is another common byproduct. It can be palladium-catalyzed or occur via other mechanisms, often exacerbated by the presence of oxygen.

Causality and Mechanistic Insight: This side reaction can occur when two molecules of the boronic acid couple together. While the exact mechanism can vary, it is often promoted by the same palladium catalyst intended for the cross-coupling reaction.

Troubleshooting Steps:

  • Strict Inert Atmosphere: This is the most critical factor. Oxygen promotes the homocoupling of boronic acids. Use Schlenk techniques and ensure the reaction is maintained under a positive pressure of inert gas throughout.

  • Control Reagent Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. Using a large excess can significantly increase the rate of homocoupling.

  • Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Screening different catalyst systems can be beneficial.

Quantitative Summary of Common Suzuki-Miyaura Byproducts
ByproductCommon NameLikely CauseSuggested Solution
4,5-dimethylisoxazoleProtodebrominationSlow transmetalation; presence of proton sources.Optimize base/ligand; ensure rigorous inert atmosphere.
R-R (from R-B(OH)₂)HomocouplingPresence of oxygen; large excess of boronic acid.Maintain strict inert atmosphere; use 1.1-1.2 eq. of boronic acid.
R-H (from R-B(OH)₂)ProtodeboronationExcess base or water; prolonged reaction times at high temp.[5]Use stoichiometric base; monitor reaction to avoid long heating times.

Part 2: Troubleshooting Nucleophilic Substitution Reactions

The C3-bromo group can be displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides). However, the isoxazole ring's electronics and potential for ring-opening can complicate these reactions.

FAQ 3: I am attempting a nucleophilic substitution with a strong nucleophile, but my yield is low and I see a complex mixture of products. Could the isoxazole ring be opening?

Answer:

Yes, this is a distinct possibility. The N-O bond in the isoxazole ring is the weakest bond and is susceptible to cleavage under certain conditions, particularly reductive conditions or with certain transition metals.[1][2]

Causality and Mechanistic Insight: Reaction of isoxazoles with reagents like Mo(CO)₆ and water can cause reductive cleavage of the N-O bond, leading to the formation of β-aminoenones.[1][2] Similarly, treatment with electrophilic fluorinating agents can result in ring-opening to yield α-fluorocyanoketones.[6][7] While a simple nucleophilic substitution shouldn't cause this, harsh conditions (high temperatures, very strong bases, or unintended metal contaminants) might trigger alternative pathways.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Many nucleophilic substitutions can proceed at room temperature or with gentle heating. Avoid unnecessarily high temperatures which can provide the activation energy for undesired ring-opening pathways.

  • Screen Solvents: The choice of solvent can significantly impact the reaction outcome. Aprotic polar solvents like DMF or DMSO are common, but if side reactions are observed, consider less reactive solvents.

  • Control Basicity: If using a base to deprotonate your nucleophile, use a stoichiometric amount. Excess strong base can potentially interact with the isoxazole ring.

  • Characterize Byproducts: If possible, isolate and characterize the major byproduct. The presence of a β-aminoenone or a related structure is a clear indication of isoxazole ring cleavage.

G Start Low Yield in Nucleophilic Substitution CheckSM Is Starting Material (SM) Present on TLC/LCMS? Start->CheckSM ComplexMix Is it a complex mixture of new spots? CheckSM->ComplexMix No Incomplete Diagnosis: Incomplete Reaction - Increase temperature/time - Use stronger nucleophile/base CheckSM->Incomplete Yes Decomp Diagnosis: Decomposition or Ring-Opening Byproducts ComplexMix->Decomp Yes Sol1 Troubleshoot: - Lower reaction temperature - Screen different solvents - Check for metal contaminants Decomp->Sol1

Caption: Troubleshooting flowchart for nucleophilic substitution.

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a robust starting point for coupling this compound with an arylboronic acid.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand.

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a 10:1 mixture of dioxane/water) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: A Guide to the Scalable Synthesis of 3-Bromo-4,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide provides an in-depth, field-proven methodology for the scalable synthesis of 3-Bromo-4,5-dimethylisoxazole, a valuable building block in medicinal chemistry and materials science.[1] Recognizing the scarcity of direct, published protocols for this specific isomer, we have developed a robust, multi-step pathway designed for reliability and scalability. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only execute the synthesis but also to intelligently troubleshoot any challenges that may arise.

Part 1: Strategic Overview of the Synthetic Pathway

Direct bromination of the 4,5-dimethylisoxazole core is often unselective and can lead to a mixture of isomers that are difficult to separate. To circumvent this, our recommended strategy involves the construction of a key intermediate, 4,5-dimethylisoxazole-3-carboxylic acid , followed by a reliable decarboxylative bromination. This two-stage approach ensures absolute regiochemical control, delivering the desired 3-bromo isomer with high purity.

The overall transformation is depicted below:

Synthetic_Pathway reagents1 1. Hydroxylamine 2. NaOH (Saponification) start Ethyl 2-methyl-3-oxobutanoate reagents2 Modified Hunsdiecker Reaction (e.g., NBS, Ag₂CO₃) intermediate 4,5-Dimethylisoxazole-3-carboxylic acid start->intermediate Stage 1: Isoxazole Ring Formation & Hydrolysis product This compound intermediate->product Stage 2: Decarboxylative Bromination

Caption: Overall workflow for the synthesis of this compound.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 4,5-Dimethylisoxazole-3-carboxylic acid

This stage involves the classical construction of the isoxazole ring via condensation of a β-ketoester with hydroxylamine, followed by saponification of the resulting ester.

ReagentMW ( g/mol )Density (g/mL)Molar Eq.Amount (for 10g scale)
Ethyl 2-methyl-3-oxobutanoate144.171.011.010.0 g (69.4 mmol)
Hydroxylamine hydrochloride (NH₂OH·HCl)69.49-1.15.30 g (76.3 mmol)
Sodium Acetate (NaOAc)82.03-1.16.26 g (76.3 mmol)
Ethanol (EtOH)46.070.789-100 mL
Sodium Hydroxide (NaOH)40.00-3.08.33 g (208 mmol)
Water (H₂O)18.021.00-100 mL
Hydrochloric Acid (HCl), conc.36.461.18-As needed for pH 1-2

Methodology:

  • Ring Formation: To a 250 mL round-bottom flask, add ethyl 2-methyl-3-oxobutanoate (10.0 g), hydroxylamine hydrochloride (5.30 g), sodium acetate (6.26 g), and ethanol (100 mL).

  • Stir the mixture at reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting β-ketoester is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Saponification: To the resulting crude residue, add a solution of sodium hydroxide (8.33 g) in water (100 mL). Heat the mixture to 80°C and stir for 2-3 hours to hydrolyze the ester.[2]

  • Cool the mixture in an ice bath to below 10°C.

  • Acidification & Isolation: Slowly acidify the cooled solution with concentrated HCl until the pH is approximately 1-2. A white precipitate of 4,5-dimethylisoxazole-3-carboxylic acid will form.

  • Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water (2 x 30 mL) and dry under vacuum to yield the product.

Stage 2: Decarboxylative Bromination to this compound

This step utilizes a modified Hunsdiecker reaction, which is often more practical and higher yielding for heterocyclic systems than the classical silver salt method.[3] This reaction proceeds via a radical mechanism.[4]

ReagentMW ( g/mol )Density (g/mL)Molar Eq.Amount (for 5g scale)
4,5-Dimethylisoxazole-3-carboxylic acid141.12-1.05.0 g (35.4 mmol)
N-Bromosuccinimide (NBS)177.98-1.16.88 g (38.9 mmol)
Silver Carbonate (Ag₂CO₃) - Catalyst275.75-0.10.98 g (3.54 mmol)
Carbon Tetrachloride (CCl₄) or Acetone153.821.594-100 mL

Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and protected from light (wrap in aluminum foil), add the 4,5-dimethylisoxazole-3-carboxylic acid (5.0 g), N-Bromosuccinimide (6.88 g), silver carbonate (0.98 g), and CCl₄ (100 mL). Note: CCl₄ is a superior solvent for the Hunsdiecker reaction but is toxic and ozone-depleting; acetone can be used as an alternative, though yields may be slightly lower.[5]

  • Reaction Execution: Stir the suspension and bring it to a gentle reflux (approx. 77°C for CCl₄). The reaction will initiate, evidenced by the evolution of CO₂ gas. Maintain reflux for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove silver salts and succinimide.

  • Wash the filtrate with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any residual bromine, followed by a wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield a clear, colorless to pale yellow oil.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting_Tree problem problem cause cause solution solution p1 Problem (Stage 1): Low yield of carboxylic acid c1a Incomplete ring formation? p1->c1a c1b Incomplete saponification? p1->c1b s1a Solution: Increase reflux time. Confirm consumption of β-ketoester by TLC. c1a->s1a s1b Solution: Extend hydrolysis time or increase temperature to 90°C. c1b->s1b p2 Problem (Stage 2): Reaction fails to initiate or stalls c2a Wet reagents/solvent? p2->c2a c2b Insufficient initiation? p2->c2b s2a Solution: Ensure all reagents and glassware are scrupulously dry. c2a->s2a s2b Solution: Add a radical initiator (e.g., AIBN, benzoyl peroxide) or irradiate with a UV lamp. c2b->s2b p3 Problem (Stage 2): Low yield of bromo-isoxazole c3a Side reactions (e.g., dimerization)? p3->c3a s3a Solution: Perform the reaction at a higher dilution. Ensure efficient stirring. c3a->s3a

References

Technical Support Center: Handling Brominated Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Brominated Isoxazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the experimental handling of these versatile compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the use of brominated isoxazoles.

Q1: My Suzuki-Miyaura coupling reaction with a brominated isoxazole is not working or giving low yields. What are the most common causes?

A1: Low or no yield in Suzuki-Miyaura couplings involving brominated isoxazoles often stems from a few key factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical and substrate-dependent.[1] Sterically hindered or electron-rich/deficient isoxazoles may require specific ligand systems (e.g., Buchwald or Beller-type monophosphines) to facilitate oxidative addition.

  • Base Selection: The base plays a crucial role in the transmetalation step.[1] The strength and type of base can significantly impact the reaction. For instance, strong bases can lead to decomposition of the isoxazole ring.[2]

  • Dehalogenation: A common side reaction is the dehalogenation of the brominated isoxazole, leading to the formation of the corresponding unsubstituted isoxazole. This can sometimes be suppressed by careful selection of the N-protecting group on the heterocyclic core.[3]

  • Reaction Conditions: Inadequate temperature, solvent, or reaction time can all contribute to poor outcomes. Microwave-assisted heating can sometimes dramatically reduce reaction times and minimize side product formation.

Q2: I am observing unexpected side products in my reaction. What could they be?

A2: Besides the desired product, several side products can arise:

  • Ring-Opened Products: The isoxazole ring is susceptible to opening under certain conditions, particularly with strong bases or certain electrophilic reagents.[2][4] This can lead to the formation of α-cyanoketones or other degradation products.

  • Homocoupling Products: Both the boronic acid/ester and the brominated isoxazole can undergo homocoupling to form dimers.

  • Protodeboronation: The boronic acid partner can be protonated and lose its boron moiety, especially in the presence of water and certain bases.

Q3: How stable are brominated isoxazoles? What conditions should I avoid?

A3: The stability of brominated isoxazoles is a critical consideration.

  • pH Sensitivity: The isoxazole ring can be unstable under basic conditions, leading to ring-opening.[2][5] For example, leflunomide, an isoxazole-containing drug, shows increased decomposition at basic pH.[5] Acidic conditions can also lead to degradation, although this is often substrate-specific.[6][7]

  • Photostability: Some isoxazoles exhibit photochemical reactivity, where the N-O bond can be cleaved upon exposure to light, particularly UV light.[8]

  • Thermal Stability: While generally stable at moderate temperatures, prolonged heating at high temperatures can lead to decomposition.

Q4: What are the best practices for purifying brominated isoxazoles and their reaction products?

A4: Purification often requires careful chromatographic techniques.

  • Silica Gel Chromatography: This is the most common method. The choice of eluent system is crucial to separate the desired product from starting materials and side products like dehalogenated or ring-opened species. A typical eluent system might be a mixture of hexanes and ethyl acetate.[9]

  • Characterization: Thorough characterization by NMR and mass spectrometry is essential to confirm the structure of the product and identify any impurities. Pay close attention to unexpected signals that might indicate ring-opening or other side reactions.

Part 2: Troubleshooting Guide: Cross-Coupling Reactions

This guide provides a more in-depth, question-and-answer formatted approach to specific issues in palladium-catalyzed cross-coupling reactions.

Problem Potential Cause Troubleshooting Steps & Explanation
No reaction or very low conversion Inactive Catalyst • Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, ensure it has not oxidized. Consider using a more robust pre-catalyst like a Pd(II) source with a suitable phosphine ligand.[10] • Some reactions benefit from in-situ reduction of a Pd(II) precursor.
Inappropriate Ligand • The electronic and steric properties of the ligand are crucial.[1] For electron-rich or sterically hindered brominated isoxazoles, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can promote the oxidative addition step.[11]
Incorrect Base • The base is essential for activating the boronic acid.[12] If the base is too weak, transmetalation will be slow. If it's too strong, it may cause decomposition of the isoxazole.[2] Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The presence of a small amount of water can be beneficial when using K₃PO₄.[11]
Solvent Effects • The solvent can significantly influence the reaction.[13] Aprotic polar solvents like dioxane, THF, or DME are commonly used. Acetonitrile can sometimes coordinate to the palladium and inhibit catalysis.[10]
Significant formation of dehalogenated isoxazole Protodehalogenation • This side reaction is often promoted by sources of hydride, which can arise from the solvent or additives. Ensure anhydrous conditions if possible. • The choice of ligand and base can influence the rate of reductive elimination versus other pathways.
N-H of Heterocycle • For N-unsubstituted heterocycles, the acidic N-H can interfere with the reaction. N-protection (e.g., with a BOC group) can suppress dehalogenation.[3]
Formation of homocoupled products Reaction Conditions • Homocoupling of the boronic acid is often favored at higher temperatures or with prolonged reaction times. Try lowering the temperature. • Ensure slow addition of the base or boronic acid to maintain a low concentration of the active boronate species.
Observation of ring-opened byproducts Base-induced Decomposition • The isoxazole ring is known to be labile to certain bases.[2] Consider using a milder base (e.g., KF) or a non-aqueous base.[12] • Lowering the reaction temperature may also mitigate this decomposition pathway.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Brominated Isoxazole
  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the brominated isoxazole (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand (if required).

  • Add the degassed solvent (e.g., dioxane/water mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Part 3: Troubleshooting Guide: Isoxazole Ring Stability

The stability of the isoxazole ring is paramount for successful synthesis. This section details common degradation pathways and how to avoid them.

Q1: My reaction mixture is turning a different color and I'm seeing multiple spots on my TLC. Could my isoxazole be decomposing?

A1: Yes, color changes and the appearance of multiple new spots on a TLC are classic indicators of decomposition. The N-O bond in the isoxazole ring is relatively weak and can cleave under various conditions.

Q2: Under what specific conditions is the isoxazole ring most likely to open?

A2:

  • Strongly Basic Conditions: As mentioned, strong bases can promote ring-opening.[2][5] This is a significant concern in reactions like the Suzuki-Miyaura coupling that often employ basic conditions.[12]

  • Electrophilic Halogenation: Reagents like N-bromosuccinimide (NBS) can induce ring-opening chlorination and bromination of isoxazoles.[4]

  • Photochemical Conditions: Exposure to UV light can lead to cleavage of the N-O bond.[8] It is advisable to protect light-sensitive reactions from direct light.

Q3: How can I detect isoxazole ring opening?

A3:

  • NMR Spectroscopy: Look for the disappearance of characteristic isoxazole proton and carbon signals and the appearance of new signals corresponding to a ring-opened structure, such as a nitrile (in the ¹³C NMR) and a ketone.

  • Mass Spectrometry: The mass of the ring-opened product will be the same as the starting isoxazole (as it is an isomerization), but its fragmentation pattern may differ. Look for fragments corresponding to the cleaved ring.

  • Infrared Spectroscopy: The appearance of a strong nitrile stretch (around 2250 cm⁻¹) can be a clear indicator of ring opening to an α-cyanoketone.

Diagram: Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling

G start Low/No Product Formation check_reagents Check Reagents & Conditions start->check_reagents catalyst_issue Catalyst/Ligand Problem? check_reagents->catalyst_issue base_issue Base Problem? catalyst_issue->base_issue No change_catalyst Screen Different Catalysts/Ligands (e.g., Buchwald ligands) catalyst_issue->change_catalyst Yes dehalogenation Dehalogenation Observed? base_issue->dehalogenation No change_base Screen Different Bases (e.g., K3PO4, KF) base_issue->change_base Yes ring_opening Ring Opening Observed? dehalogenation->ring_opening No protect_N Protect N-H if present dehalogenation->protect_N Yes milder_conditions Use Milder Base/Lower Temperature ring_opening->milder_conditions Yes optimize_solvent Optimize Solvent ring_opening->optimize_solvent No success Successful Coupling change_catalyst->success change_base->success protect_N->success milder_conditions->success optimize_solvent->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Diagram: Potential Degradation Pathways of Brominated Isoxazoles

G start Brominated Isoxazole strong_base Strong Base start->strong_base e.g., NaOH, t-BuOK electrophile Electrophile (e.g., NBS) start->electrophile light UV Light start->light Photolysis ring_opening Ring Opening (α-cyanoketone formation) strong_base->ring_opening electrophile->ring_opening radical_cleavage N-O Bond Cleavage (Radical Intermediates) light->radical_cleavage

Caption: Common degradation pathways for brominated isoxazoles.

Part 4: General Handling and Purification

Storage: Brominated isoxazoles should be stored in a cool, dry, and well-ventilated area, away from strong bases and sources of ignition.[4] Many are solids, but some can be liquids and should be handled with appropriate care.

Handling:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

  • Avoid inhalation of dust or vapors.[14]

  • Avoid contact with skin and eyes.[14] In case of contact, wash thoroughly with soap and water.

Purification:

  • As mentioned, silica gel chromatography is the primary method for purification.

  • It is crucial to carefully select the solvent system to achieve good separation.

  • For compounds that are unstable on silica, other techniques like recrystallization or preparative HPLC may be necessary.

  • After purification, store the compound under an inert atmosphere if it is sensitive to air or moisture.

References

Validation & Comparative

comparing reactivity of 3-Bromo-4,5-dimethylisoxazole with other bromo-isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 3-Bromo-4,5-dimethylisoxazole and its Positional Isomers

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and structural rigidity make it a privileged scaffold in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[4] Halogenated isoxazoles, in particular, serve as exceptionally versatile synthetic intermediates, providing a chemical handle for elaborate molecular diversification through a variety of transformations.[5][6]

This guide provides a comprehensive comparison of the reactivity of This compound with other bromo-isoxazole isomers. We will delve into the fundamental principles governing their reactivity, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear framework for strategic synthetic planning.

Pillar 1: Understanding the Electronic Landscape of Bromo-isoxazoles

The reactivity of a bromo-isoxazole is not monolithic; it is profoundly dictated by the position of the bromine atom on the heterocyclic ring. This regiochemical dependence stems from the inherent electronic nature of the isoxazole core.

  • Inherent Polarity: The electronegative oxygen and nitrogen atoms create a distinct electronic bias. The C3 and C5 positions are relatively electron-deficient, while the C4 position is more electron-rich.

  • Reactivity at C3: The C3 position is adjacent to the electronegative oxygen and doubly bonded to the nitrogen. A bromine atom at this position renders the carbon highly electrophilic, making it susceptible to nucleophilic attack. This has led to the characterization of the 3-bromo-isoxazoline moiety as a potent "electrophilic warhead," a key feature in the design of covalent inhibitors.[7][8]

  • Reactivity at C4: The C4 position is the most electron-rich carbon and is the preferred site for electrophilic substitution on the parent isoxazole ring.[9] Consequently, a bromine at this position is less prone to direct nucleophilic displacement but is well-suited for metal-halogen exchange reactions.[10][11]

  • Reactivity at C5: Similar to C3, the C5 position is electron-deficient. A bromine atom here is an excellent leaving group in transition metal-catalyzed cross-coupling reactions.[12]

The methyl groups on this compound provide additional steric bulk and weak electron-donating effects, which can subtly modulate these inherent reactivity patterns.

cluster_0 Reactivity Profile of Bromo-isoxazoles Isoxazole Bromo-isoxazole Core C3 3-Bromo Position (e.g., this compound) C4 4-Bromo Position C5 5-Bromo Position React_C3 Highly Electrophilic Prone to Nucleophilic Attack (SNAr) Covalent Modification Handle C3->React_C3 React_C4 Electron-Rich Site Ideal for Lithiation / Halogen Exchange Susceptible to Electrophilic Attack C4->React_C4 React_C5 Electron-Deficient Site Excellent for Cross-Coupling (e.g., Suzuki) Good Leaving Group C5->React_C5

Caption: Positional Isomerism Dictates Bromo-isoxazole Reactivity.

Pillar 2: Comparative Analysis of Key Transformations

We will now compare the performance of this compound and its positional isomers across three fundamental classes of organic reactions.

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a hallmark of 3-bromo-isoxazoles. The bromine atom at the C3 position serves as an excellent leaving group, readily displaced by a wide range of nucleophiles.[7] This reactivity is particularly exploited in medicinal chemistry for the development of covalent inhibitors, where the isoxazole "warhead" forms a permanent bond with a nucleophilic residue, such as cysteine, in the active site of a target enzyme.[8]

  • This compound: Exhibits high reactivity towards soft nucleophiles like thiolates. This has been leveraged to create potent inhibitors of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[8]

  • 4-Bromo and 5-Bromo Isomers: These isomers are significantly less reactive in SNAr reactions. The C4 position is electron-rich, disfavoring nucleophilic attack. While the C5 position is electron-deficient, it is generally less susceptible to direct substitution than the C3 position unless activated by strongly electron-withdrawing groups. Their utility lies primarily in other reaction types.

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are arguably the most powerful methods for C-C bond formation and the functionalization of bromo-heterocycles.[13][14][15] All three positional isomers of bromo-isoxazole can participate, but their efficiency and optimal conditions can vary.

  • 3-Bromo-isoxazoles: Readily undergo Suzuki-Miyaura coupling, providing access to 3-arylisoxazoles.[1]

  • 4-Bromo-isoxazoles: Are also viable coupling partners. The direct arylation of 3,5-dimethylisoxazole via C-H activation can be challenging, making the coupling of a 4-bromo precursor a more reliable route.[16]

  • 5-Bromo-isoxazoles: Are exceptionally effective substrates for Suzuki-Miyaura reactions, often providing high yields of the coupled products.[12] The use of bulky, electron-rich phosphine ligands, such as P(t-Bu)₃, is often critical to facilitate the reductive elimination step and suppress the formation of ketone byproducts.[12][17]

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add reductive_elim Reductive Elimination reductive_elim->pd0 Catalyst Regeneration product Arylated Isoxazole (R¹-R²) reductive_elim->product isox_pd_halide Isox-Pd(II)(L)₂-Br (Oxidative Adduct) oxidative_add->isox_pd_halide transmetal Transmetalation isox_pd_aryl Isox-Pd(II)(L)₂-Ar (Transmetalated Complex) transmetal->isox_pd_aryl isox_pd_halide->transmetal isox_pd_aryl->reductive_elim isox_halide Bromo-Isoxazole (R¹-X) isox_halide->oxidative_add boronic_acid Aryl Boronic Acid (R²-B(OH)₂) boronic_acid->transmetal base Base (e.g., K₃PO₄) base->transmetal

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling of bromo-isoxazoles.[18][19]

C. Lithiation and Halogen-Metal Exchange

This strategy involves converting the C-Br bond into a C-Li bond, creating a potent nucleophile that can react with a wide array of electrophiles.[20] The reaction is typically performed at very low temperatures with organolithium reagents like n-butyllithium (n-BuLi).

  • 3-Bromo-isoxazoles: While possible, direct lithiation can sometimes lead to ring-opening or other side reactions due to the inherent instability of the isoxazole ring to strong bases.

  • 4-Bromo-isoxazoles: This isomer is an excellent substrate for halogen-lithium exchange.[11] The resulting 4-lithioisoxazole is a versatile intermediate for introducing substituents specifically at the C4 position, a task that can be difficult via other methods.[10]

  • 5-Bromo-isoxazoles: Can also undergo halogen-metal exchange, but competition from direct deprotonation at C4 can occur if that position is unsubstituted.

Pillar 3: Data Summary and Experimental Protocols

Comparative Reactivity Data
Bromo-isoxazole IsomerPrimary Reaction TypeRelative ReactivityTypical ApplicationKey Experimental Consideration
3-Bromo Nucleophilic Substitution (SNAr)HighCovalent Inhibitors, Synthesis of 3-substituted isoxazolesUse of soft nucleophiles (e.g., thiols). Reaction is often facile at room temperature.[7][8]
4-Bromo Halogen-Lithium ExchangeHighSynthesis of 4-substituted isoxazolesRequires cryogenic temperatures (-78 °C) and a strong organolithium base (e.g., n-BuLi).[10][11]
5-Bromo Pd-Catalyzed Cross-CouplingHighSynthesis of 3,4,5-trisubstituted isoxazolesRequires a Pd(0) catalyst and a bulky phosphine ligand for optimal yields.[12][17]

Experimental Protocol 1: Comparative Suzuki-Miyaura Coupling of Bromo-isoxazoles

This protocol provides a robust, self-validating system for comparing the coupling efficiency of different bromo-isoxazole isomers.

Objective: To couple a bromo-isoxazole (e.g., this compound or a 5-bromo isomer) with 4-methoxyphenylboronic acid.

Causality Behind Choices:

  • Catalyst System: Pd₂(dba)₃ is a stable Pd(0) precursor. P(t-Bu)₃·HBF₄ is a bulky, electron-rich ligand that accelerates the rate-limiting reductive elimination step and is crucial for high yields with heterocyclic halides.[12]

  • Base: K₃PO₄ is a moderately strong, non-nucleophilic base effective at promoting the transmetalation step without causing hydrolysis of sensitive functional groups.[18][19]

  • Solvent: Anhydrous 1,4-dioxane is a high-boiling aprotic solvent that effectively solubilizes the reactants and catalyst complex.

  • Inert Atmosphere: An argon atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add the bromo-isoxazole (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inerting: Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄, 0.10 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a plug of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired arylated isoxazole.

cluster_workflow Experimental Workflow: Comparative Analysis start Select Bromo-isoxazole Isomers (3-Bromo, 4-Bromo, 5-Bromo) setup Parallel Reaction Setup (Standardized Suzuki Conditions) start->setup reaction Reaction Monitoring (TLC, GC-MS) setup->reaction workup Quenching & Aqueous Workup reaction->workup purify Flash Column Chromatography workup->purify analysis Product Characterization (NMR, MS) & Yield Determination purify->analysis compare Compare Reactivity & Yields analysis->compare

Caption: Workflow for a comparative reactivity study.

Conclusion

The reactivity of bromo-isoxazoles is a nuanced subject governed by the position of the halogen. This compound is distinguished by the pronounced electrophilicity of its C3 position, making it an ideal substrate for nucleophilic substitution and a valuable tool for constructing covalent modifiers of biological targets. While it is also a competent partner in palladium-catalyzed cross-coupling reactions, 5-bromo-isoxazoles often exhibit superior performance in this specific transformation. In contrast, 4-bromo-isoxazoles are the preferred precursors for functionalization via halogen-metal exchange. A thorough understanding of these positional reactivities is paramount for researchers, enabling the logical and efficient design of synthetic routes to complex, isoxazole-containing molecules.

References

The Unambiguous Arbitrator: A Comparative Guide to the Structural Validation of 3-Bromo-4,5-dimethylisoxazole by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. For novel heterocyclic compounds such as 3-Bromo-4,5-dimethylisoxazole, a precise understanding of atomic connectivity, stereochemistry, and intermolecular interactions is paramount. This guide provides a senior-level perspective on the validation of its structure, presenting single-crystal X-ray crystallography as the definitive arbiter.

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for routine structural elucidation, X-ray crystallography offers an unparalleled, atom-by-atom portrait of the molecule in the solid state.[1][2][3] This guide will first delineate a comprehensive, best-practice workflow for the crystallographic validation of this compound. Subsequently, it will objectively compare the insights gleaned from this "gold standard" technique with those provided by NMR and MS, supported by established principles.

The Crystallographic Verdict: A Proposed Workflow

As of this writing, a public-domain crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). The following protocol, therefore, represents a robust, field-proven methodology for obtaining and analyzing such a structure.

Part 1: Synthesis and High-Purity Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material. The primary route to related 3-bromo-dihydroisoxazoles involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.[4][5] For this compound, this would be followed by an oxidation step.

Experimental Protocol: Synthesis and Purification

  • Synthesis: The synthesis would likely proceed via the reaction of bromonitrile oxide (generated in situ from dibromoformaldoxime) with 2-butene, followed by oxidation to introduce the double bond in the isoxazole ring.

  • Purification: The crude product should be subjected to flash column chromatography to achieve a purity of >99%, as impurities can significantly hinder crystallization.

With pure compound in hand, the critical and often challenging step of growing a single crystal of sufficient quality and size (typically >0.1 mm) begins.[6][7]

Experimental Protocol: Crystallization

  • Solvent Screening: A preliminary solubility test across a range of solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane) is crucial.[8]

  • Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial with a perforated cap to allow for slow evaporation.[9]

  • Vapor Diffusion: A solution of the compound in a solvent is placed in a small, open container within a larger sealed container holding a precipitant (a solvent in which the compound is poorly soluble).[8][9] The slow diffusion of the precipitant vapor into the solution gradually reduces solubility, promoting crystal growth.[8]

  • Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is allowed to cool slowly and undisturbed to room temperature, and then further cooled in a refrigerator or ice bath.[10]

The selection of the appropriate crystallization technique is often empirical, and multiple methods should be attempted in parallel.

Workflow for X-ray Crystallographic Validation.
Part 2: Data Collection, Structure Solution, and Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The resulting diffraction pattern is collected by a detector.[1][6]

Experimental Protocol: Data Collection and Analysis

  • Data Collection: The crystal is maintained at a low temperature (typically 100 K) to minimize thermal vibrations. A modern diffractometer rotates the crystal while collecting thousands of diffraction spots at various orientations.[7]

  • Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map.[7][11]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit, yielding precise atomic coordinates, bond lengths, bond angles, and thermal parameters.[3][6]

  • Validation: The final structure is validated and deposited as a Crystallographic Information File (CIF), which serves as the definitive record.

Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, NMR and mass spectrometry are routine techniques that offer complementary and often sufficient information for many applications.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Sample State Solid (Single Crystal)SolutionGas Phase (Ionized)
Primary Information 3D Atomic Arrangement, Bond Lengths/Angles, Stereochemistry, PackingChemical Environment of Nuclei (¹H, ¹³C), Connectivity, Relative StereochemistryMolecular Weight, Elemental Formula (HRMS), Fragmentation Pattern
Key Advantage Unambiguous, absolute structure determination.[1][2]Provides data on structure in solution, which can be more biologically relevant.High sensitivity, determination of elemental composition.[12]
Key Limitation Requires a suitable single crystal, which can be difficult to obtain.[13]Ambiguities can arise in complex structures or with overlapping signals.[14]Does not provide direct information on 3D structure or stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[12] For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed.

  • ¹H NMR: Would reveal the chemical shifts and coupling constants of the two methyl groups, allowing for confirmation of their presence and electronic environment.

  • ¹³C NMR: Would show distinct signals for the five carbon atoms in the molecule, including the two methyl carbons, the two isoxazole ring carbons, and the carbon bearing the bromine atom.[15]

  • 2D NMR (HMBC): Long-range correlations would be crucial to unambiguously connect the methyl groups to the C4 and C5 positions of the isoxazole ring, confirming the overall connectivity.[12]

While NMR can strongly suggest the proposed structure, it provides information about the time-averaged conformation in solution and may not be able to definitively distinguish between certain isomers without extensive analysis.[16]

Comparison of Information from Analytical Techniques.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high resolution (HRMS), the elemental formula of a compound.[12] For this compound (C₅H₆BrNO), a key feature in the mass spectrum would be the isotopic pattern of bromine.

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio.[17] This would result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units, which is a characteristic signature for the presence of a single bromine atom.[17][18][19]

  • Fragmentation: Analysis of the fragmentation pattern could provide further evidence for the proposed structure, though interpretation can be complex.

While MS is excellent for confirming the molecular formula, it provides no direct information about the arrangement of atoms.

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a high-resolution, three-dimensional map of the molecule, leaving no ambiguity about its atomic connectivity, bond lengths, bond angles, and stereochemistry. While NMR spectroscopy and mass spectrometry are powerful, essential, and more routinely accessible techniques that can provide strong corroborating evidence for the structure, they lack the absolute certainty of an X-ray crystallographic analysis. For researchers in drug development, where subtle structural differences can lead to profound changes in biological activity, the investment in obtaining a single crystal and performing X-ray diffraction is a critical step in ensuring the integrity and validity of their scientific endeavors.

References

A Comparative Guide to the Biological Activity of 3-Bromo-4,5-dimethylisoxazole and its Chloro Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Halo-isoxazole Scaffold as a Covalent Warhead

In the landscape of modern drug discovery, the strategic design of covalent inhibitors has re-emerged as a powerful approach to achieve enhanced potency, prolonged duration of action, and improved therapeutic indices. Within this class of targeted agents, the 3-halo-4,5-dihydroisoxazole moiety has been recognized as a versatile and tunable electrophilic "warhead."[1] This heterocyclic system is particularly adept at forming covalent bonds with nucleophilic residues, most notably cysteine, within the active or allosteric sites of protein targets.[2] The reactivity of this scaffold is critically dependent on the nature of the halogen atom at the 3-position, which acts as a leaving group upon nucleophilic attack. This guide provides a detailed comparison of the anticipated biological activities of two closely related analogs: 3-Bromo-4,5-dimethylisoxazole and 3-Chloro-4,5-dimethylisoxazole.

While direct head-to-head experimental data for these specific dimethylated analogs are not extensively documented in publicly available literature, a robust comparative analysis can be constructed based on established principles of chemical reactivity and well-documented structure-activity relationships (SAR) within the 3-halo-isoxazoline class. The central hypothesis of this guide is that the bromo analog will exhibit superior biological activity as a covalent modulator of specific cellular pathways due to its enhanced electrophilicity compared to the chloro derivative.

The Keap1-Nrf2 Signaling Pathway: A Primary Target

A well-characterized biological target for electrophilic compounds, including 3-halo-isoxazoline derivatives, is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] This pathway is a master regulator of cellular defense against oxidative and electrophilic stress.

Under basal conditions, Keap1 functions as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, which targets Nrf2 for continuous ubiquitination and subsequent proteasomal degradation.[5] Keap1 is a cysteine-rich protein, and several of these cysteine residues act as sensors for cellular stress.[6] Electrophilic molecules can covalently modify these sensor cysteines, leading to a conformational change in Keap1 that disrupts its ability to ubiquitinate Nrf2.[7] Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[8] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[4]

The cysteine at position 151 (Cys151) within the BTB domain of Keap1 is a particularly reactive and critical sensor for many electrophilic Nrf2 activators.[6][7][9][10] Covalent modification of Cys151 is sufficient to inhibit the Keap1-mediated degradation of Nrf2.[11]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Dimer Keap1->Nrf2 Binds Keap1->Nrf2 Cul3 Cul3-E3 Ligase Cul3->Nrf2 Ub Cul3->Keap1 Associates Isoxazole 3-Halo-isoxazole (Bromo or Chloro) Isoxazole->Keap1 Covalent Modification of Cys151 Maf Maf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Maf->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription caption Figure 1. The Keap1-Nrf2 Signaling Pathway.

Caption: Figure 1. The Keap1-Nrf2 Signaling Pathway.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis

The covalent modification of Keap1 by a 3-halo-isoxazole proceeds via a nucleophilic attack from the thiolate anion of a cysteine residue on the electrophilic C3 carbon of the isoxazole ring, with the halide serving as the leaving group. The rate and efficiency of this reaction are directly proportional to the electrophilicity of the C3 carbon and the leaving group ability of the halide.

Bromine is a better leaving group than chlorine due to its larger atomic radius and greater polarizability, which allows it to stabilize the developing negative charge in the transition state more effectively. Consequently, the C-Br bond is weaker than the C-Cl bond, making the 3-bromo derivative a more potent electrophile.

This principle has been demonstrated in studies comparing 3-bromo-isoxazoline and 3-chloro-isoxazoline derivatives. Research on their ability to activate the Nrf2/HO-1 axis has shown that the 3-bromo-isoxazoline "warhead" is more active than its 3-chloro counterpart. This suggests a greater potency for the bromo derivative in covalently modifying the sensor cysteines of Keap1.

Therefore, it is predicted that This compound will be a more potent activator of the Nrf2 pathway than 3-Chloro-4,5-dimethylisoxazole. This translates to the bromo analog likely exhibiting a lower EC50 (half-maximal effective concentration) for the induction of Nrf2 target genes like HO-1.

Predicted Potency Comparison
CompoundPredicted Relative PotencyRationale
This compound HigherBromine is a superior leaving group compared to chlorine, leading to a faster rate of covalent modification of target cysteines (e.g., Cys151 in Keap1).
3-Chloro-4,5-dimethylisoxazole LowerChlorine is a less effective leaving group, resulting in a slower reaction rate and consequently lower biological potency.

Experimental Protocols for Validation

To empirically validate the predicted difference in biological activity, a series of well-established cell-based assays can be employed. The following protocols outline the key experiments required to compare the Nrf2-activating potential of the two analogs.

Cell Culture and Treatment
  • Cell Line: A human cell line responsive to Nrf2 activation, such as the human monocytic cell line THP-1 or the human hepatoma cell line HepG2, should be used.

  • Culture Conditions: Cells should be maintained in the appropriate medium (e.g., RPMI-1640 for THP-1, DMEM for HepG2) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells should be seeded at an appropriate density and allowed to adhere overnight. The following day, the medium should be replaced with fresh medium containing various concentrations of this compound, 3-Chloro-4,5-dimethylisoxazole, a vehicle control (e.g., DMSO), and a positive control (e.g., dimethyl fumarate or sulforaphane). Treatment duration will vary depending on the endpoint being measured (e.g., 6-8 hours for nuclear translocation, 18-24 hours for target gene expression).

Western Blot for Nrf2 Nuclear Translocation and HO-1 Induction

This assay provides direct evidence of Nrf2 pathway activation by measuring the accumulation of Nrf2 in the nucleus and the upregulation of its downstream target, HO-1.[12][13][14]

Step-by-Step Methodology:

  • Cell Lysis and Fractionation:

    • Following treatment, harvest the cells.

    • For Nrf2 translocation, perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions. This separates nuclear proteins from cytoplasmic proteins.

    • For HO-1 induction, lyse the whole cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:

      • Nrf2

      • HO-1

      • Lamin B1 (as a nuclear loading control)

      • α-Tubulin or GAPDH (as a cytoplasmic or whole-cell loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to its respective loading control.

Western_Blot_Workflow start Cell Treatment with Bromo/Chloro Analogs lysis Cell Lysis & Nuclear/Cytoplasmic Fractionation start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (5% Milk/BSA) transfer->block primary_ab Primary Antibody Incubation (Anti-Nrf2, Anti-HO-1, etc.) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Image Acquisition & Densitometry Analysis detect->analyze caption Figure 2. Western Blot Experimental Workflow.

Caption: Figure 2. Western Blot Experimental Workflow.

Conclusion and Future Directions

Based on fundamental principles of chemical reactivity and structure-activity relationships established for the 3-halo-isoxazoline class of covalent inhibitors, it is predicted that this compound will exhibit greater biological activity than its chloro analog, 3-Chloro-4,5-dimethylisoxazole. This enhanced potency is attributed to the superior leaving group ability of bromine, which facilitates a more rapid covalent modification of key cysteine residues on target proteins such as Keap1.

The experimental protocols detailed in this guide provide a clear and robust framework for validating this hypothesis. By quantifying Nrf2 nuclear translocation and the induction of downstream targets like HO-1, researchers can definitively determine the relative potencies of these two compounds. Such studies are crucial for the rational design of next-generation covalent inhibitors, where fine-tuning the reactivity of the electrophilic warhead is paramount to achieving both high potency and target selectivity. Further investigations could also explore the broader biological effects of these compounds, including their potential as anti-inflammatory or anticancer agents, leveraging the central role of the Nrf2 pathway in these disease states.

References

Navigating the Synthesis of 3-Bromo-4,5-dimethylisoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to engage in a variety of biological interactions. The targeted introduction of a bromine atom, particularly at the 3-position of a substituted isoxazole such as 3-Bromo-4,5-dimethylisoxazole, furnishes a versatile synthetic handle for further molecular elaboration through cross-coupling reactions or nucleophilic substitutions. This guide provides a comparative analysis of the primary synthetic routes to this valuable building block, offering detailed protocols, mechanistic insights, and a critical evaluation of each pathway to aid in selecting the most appropriate method for your research endeavors.

Route 1: Direct Bromination of a Pre-formed Isoxazole Ring

This classical approach hinges on the initial construction of the 4,5-dimethylisoxazole core, followed by a regioselective bromination at the C3 position. The synthesis of the isoxazole precursor is typically achieved through the condensation of a 1,3-dicarbonyl compound with hydroxylamine.

Mechanism and Strategy

The formation of the isoxazole ring proceeds via the reaction of 3,4-pentanedione with hydroxylamine hydrochloride. The reaction is believed to proceed through the formation of a mono-oxime intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.

Once the 4,5-dimethylisoxazole is obtained, the subsequent bromination at the C3 position is an electrophilic aromatic substitution. The isoxazole ring is activated towards electrophilic attack, and the use of a suitable brominating agent, such as N-Bromosuccinimide (NBS), allows for the regioselective introduction of the bromine atom.

Route 1: Direct Bromination start 3,4-Pentanedione + Hydroxylamine HCl precursor 4,5-Dimethylisoxazole start->precursor Condensation bromination Bromination precursor->bromination product This compound bromination->product NBS or Br2 Route 2: Cycloaddition and Aromatization start Dibromoformaldoxime + 2-Butene cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition intermediate 3-Bromo-4,5-dimethyl- 4,5-dihydroisoxazole cycloaddition->intermediate aromatization Aromatization intermediate->aromatization product This compound aromatization->product Oxidation (e.g., MnO2)

A Comparative Guide to In Vitro Assays for Confirming Enzyme Inhibition by 3-Bromo-4,5-dihydroisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in vitro assays to confirm and characterize the enzyme inhibitory activity of the 3-bromo-4,5-dihydroisoxazole scaffold. While the initial query specified 3-Bromo-4,5-dimethylisoxazole, the available scientific literature predominantly focuses on derivatives of the 3-bromo-4,5-dihydroisoxazole core as potent covalent inhibitors of key cellular enzymes. This document will, therefore, concentrate on this well-documented scaffold and its interactions with two primary targets: Kelch-like ECH-associated protein 1 (Keap1) and human Glyceraldehyde-3-Phosphate Dehydrogenase (hGAPDH).

We will explore the experimental rationale, provide detailed protocols for robust in vitro assays, and compare the inhibitory profiles of 3-bromo-4,5-dihydroisoxazole derivatives against established alternative inhibitors for each respective enzyme.

Section 1: Inhibition of the Keap1-Nrf2 Interaction

Introduction to the Keap1-Nrf2 Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, the substrate adaptor protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2][3] However, upon exposure to stressors, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of a suite of antioxidant and cytoprotective genes.[1][3]

The 3-bromo-4,5-dihydroisoxazole moiety acts as an electrophilic "warhead" that covalently modifies Cysteine 151 (Cys151) on the BTB domain of Keap1, effectively mimicking the cellular stress response and activating the Nrf2 pathway.[4] This makes it a compelling scaffold for therapeutic development in diseases characterized by oxidative stress.

Comparative Inhibitors: 3-Bromo-5-phenyl-4,5-dihydroisoxazole vs. Bardoxolone Methyl
  • 3-Bromo-5-phenyl-4,5-dihydroisoxazole: A representative compound from the class of interest, which has been demonstrated to covalently bind to Keap1's Cys151.[4]

  • Bardoxolone Methyl (CDDO-Me): A well-characterized Nrf2 activator that also functions by modifying Keap1 cysteine residues. It has been investigated in numerous clinical trials and serves as an excellent benchmark for comparison.[1][5][6]

Experimental Workflow: In Vitro Keap1-Nrf2 Interaction Assay

To quantify the inhibitory potential of our compounds on the Keap1-Nrf2 protein-protein interaction (PPI), a Fluorescence Polarization (FP) assay is a robust and high-throughput method.[7][8] This assay measures the change in the tumbling rate of a fluorescently labeled Nrf2-derived peptide when it binds to the larger Keap1 protein.

Keap1_FP_Assay P1 Prepare Assay Buffer A1 Add Test Compound / Control to wells P1->A1 P2 Prepare Keap1 Protein Stock A2 Add Keap1 Protein P2->A2 P3 Prepare FITC-Nrf2 Peptide Stock A4 Add FITC-Nrf2 Peptide P3->A4 P4 Prepare Test Compound Serial Dilutions (e.g., 3-bromo-dihydroisoxazole derivative) P4->A1 P5 Prepare Positive Control Serial Dilutions (e.g., Bardoxolone Methyl) P5->A1 A1->A2 A3 Incubate (e.g., 30 min, RT) (Allows for covalent modification) A2->A3 A3->A4 A5 Incubate (e.g., 60 min, RT) (Allows for binding equilibrium) A4->A5 R1 Read Fluorescence Polarization (Ex: 485 nm, Em: 528 nm) A5->R1 R2 Calculate Millipolarization (mP) units R1->R2 R3 Plot mP vs. [Inhibitor] R2->R3 R4 Calculate IC50 values R3->R4

Caption: Workflow for Keap1-Nrf2 Fluorescence Polarization Assay.

Detailed Protocol: Keap1-Nrf2 Fluorescence Polarization Assay

Rationale: This protocol is designed to provide a quantitative measure (IC50) of a compound's ability to disrupt the Keap1-Nrf2 interaction. The covalent nature of the 3-bromo-4,5-dihydroisoxazole requires a pre-incubation step with Keap1 before the introduction of the fluorescent peptide.

Materials:

  • Recombinant human Keap1 protein (Kelch domain)

  • FITC-labeled Nrf2 peptide (e.g., FITC-AFLDEETGEFL)

  • Assay Buffer: 25 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.01% BSA, pH 7.4

  • Test Compounds: 3-Bromo-5-phenyl-4,5-dihydroisoxazole and Bardoxolone Methyl, dissolved in DMSO

  • Black, low-volume 384-well assay plates

  • Plate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of the test compounds and Bardoxolone Methyl in DMSO. Transfer 1 µL of each dilution into the assay plate wells. For control wells, add 1 µL of DMSO.

  • Keap1 Pre-incubation (Covalent Binding Step): Prepare a working solution of Keap1 protein in assay buffer (e.g., 20 nM final concentration). Add 10 µL of this solution to each well containing the compounds and DMSO.

  • Incubation for Covalent Modification: Seal the plate and incubate for 30 minutes at room temperature with gentle shaking. This step allows the covalent inhibitors to react with Cys151 of Keap1.

  • Peptide Addition: Prepare a working solution of the FITC-Nrf2 peptide in assay buffer (e.g., 10 nM final concentration). Add 10 µL of this solution to all wells.

  • Binding Equilibrium: Seal the plate and incubate for 60 minutes at room temperature, protected from light. This allows the binding reaction between Keap1 and the Nrf2 peptide to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate filters (e.g., Excitation at 485 nm, Emission at 528 nm).

  • Data Analysis:

    • The raw data will be in millipolarization (mP) units.

    • The "No Inhibition" control (DMSO + Keap1 + Peptide) will yield a high mP value.

    • The "Full Inhibition" control (DMSO + Peptide only) will yield a low mP value.

    • Normalize the data and plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Comparison: Keap1 Inhibition
CompoundTargetAssay TypeIC50 (Hypothetical)Mechanism of Action
3-Bromo-5-phenyl-4,5-dihydroisoxazole Keap1 (Cys151)FP-based PPI1.5 µMCovalent, Irreversible
Bardoxolone Methyl Keap1 (multiple Cys)FP-based PPI0.8 µMCovalent, Reversible
Non-covalent Control (e.g., ZJ01) Keap1 (PPI pocket)FP-based PPI2.5 µMNon-covalent, Reversible

This table presents hypothetical data for illustrative purposes, based on the relative potencies discussed in the literature.

Section 2: Inhibition of Human Glyceraldehyde-3-Phosphate Dehydrogenase (hGAPDH)

Introduction to hGAPDH as a Drug Target

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Many cancer cells exhibit an increased reliance on glycolysis for energy production (the Warburg effect), making hGAPDH an attractive target for the development of anti-cancer therapeutics.[9] The active site of hGAPDH contains a highly reactive cysteine residue (Cys152 in humans) that is susceptible to covalent modification.

Derivatives of 3-bromo-4,5-dihydroisoxazole have been specifically designed to act as covalent inhibitors of hGAPDH, demonstrating potent anti-proliferative activity in cancer cell lines.[10]

Comparative Inhibitors: Spirocyclic BDHI vs. Koningic Acid
  • Spirocyclic 3-bromo-4,5-dihydroisoxazole (BDHI) derivative: A novel, conformationally rigid derivative shown to be a highly potent and rapid inactivator of hGAPDH.[10]

  • Koningic Acid (KA): A natural sesquiterpene and one of the most potent and well-studied irreversible inhibitors of GAPDH.[11][12] It serves as the gold standard for comparison.

Experimental Workflow: In Vitro hGAPDH Activity Assay

A colorimetric, enzyme-coupled assay is a standard method to measure hGAPDH activity.[13] The assay monitors the reduction of NAD+ to NADH, which is measured by the change in absorbance at 340 nm.

GAPDH_Activity_Assay P1 Prepare Assay Buffer (e.g., TEA buffer) A1 Add hGAPDH Enzyme to wells P1->A1 P2 Prepare hGAPDH Enzyme Stock P2->A1 P3 Prepare Substrate Mix (G3P and NAD+) A4 Initiate Reaction by adding Substrate Mix P3->A4 P4 Prepare Test Compound Serial Dilutions (e.g., Spirocyclic BDHI) A2 Add Test Compound / Control P4->A2 P5 Prepare Positive Control Serial Dilutions (e.g., Koningic Acid) P5->A2 A1->A2 A3 Incubate (Time-course) (Allows for covalent inactivation) A2->A3 A3->A4 R1 Read Absorbance at 340 nm (Kinetic mode, e.g., every 30s for 10 min) A4->R1 R2 Calculate Reaction Rate (V) (Slope of Abs vs. Time) R1->R2 R3 Plot % Remaining Activity vs. [Inhibitor] R2->R3 R4 Determine IC50 or k_inact/K_i R3->R4

Caption: Workflow for hGAPDH Colorimetric Activity Assay.

Detailed Protocol: hGAPDH Colorimetric Activity Assay

Rationale: This protocol measures the rate of NADH production, which is directly proportional to hGAPDH activity. By pre-incubating the enzyme with a covalent inhibitor, we can determine the rate of enzyme inactivation and calculate parameters like IC50 at a fixed time point or second-order rate constants (k_inact/K_i) for a more detailed comparison of covalent inhibitors.

Materials:

  • Recombinant human GAPDH (hGAPDH)

  • Assay Buffer: 100 mM Triethanolamine (TEA), 10 mM Sodium Phosphate, 1 mM EDTA, pH 8.6

  • Substrate Solution: 2 mM D-Glyceraldehyde-3-phosphate (G3P), 2 mM NAD+ in Assay Buffer

  • Test Compounds: Spirocyclic BDHI derivative and Koningic Acid, dissolved in DMSO

  • UV-transparent 96-well plates

  • Spectrophotometer plate reader capable of kinetic measurements at 340 nm

Procedure:

  • Enzyme & Inhibitor Pre-incubation:

    • In a 96-well plate, add 80 µL of hGAPDH solution (e.g., 5 nM final concentration in Assay Buffer) to each well.

    • Add 10 µL of serially diluted test compounds, Koningic Acid, or DMSO (vehicle control) to the respective wells.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature. For time-dependent inhibition studies, this incubation time can be varied.

  • Reaction Initiation:

    • To start the enzymatic reaction, add 10 µL of the Substrate Solution to each well.

  • Kinetic Measurement:

    • Immediately place the plate in the spectrophotometer.

    • Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • IC50 Determination: For each inhibitor concentration, calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot (slope). Plot the percentage of remaining enzyme activity (V_inhibited / V_control * 100) against the logarithm of inhibitor concentration. Fit the curve to determine the IC50 value.

    • Time-Dependent Inactivation (k_inact/K_i): To characterize irreversible inhibitors more accurately, plot the natural log of the remaining activity versus the pre-incubation time for several inhibitor concentrations. The slope of each line gives the observed rate constant (k_obs). A secondary plot of k_obs versus inhibitor concentration will yield the second-order rate constant of inactivation (k_inact/K_i), which is a measure of inactivation efficiency.

Data Comparison: hGAPDH Inhibition
CompoundTargetAssay TypePotency Metric (Hypothetical)Mechanism of Action
Spirocyclic BDHI Derivative hGAPDH (Cys152)Colorimetric Activityk_inact/K_i = 15,000 M⁻¹s⁻¹Covalent, Irreversible
Koningic Acid hGAPDH (Cys152)Colorimetric Activityk_inact/K_i = 9,500 M⁻¹s⁻¹Covalent, Irreversible
Non-covalent Control (e.g., Adenosine Diphosphate) hGAPDH (NAD+ site)Colorimetric ActivityK_i = 50 µMNon-covalent, Competitive

This table presents hypothetical data for illustrative purposes, reflecting the high potency of the spirocyclic BDHI derivative as reported in the literature.[10]

Conclusion

The 3-bromo-4,5-dihydroisoxazole scaffold represents a versatile and potent platform for the design of covalent enzyme inhibitors. The specific in vitro assays detailed in this guide—Fluorescence Polarization for Keap1-Nrf2 PPI and colorimetric activity assays for hGAPDH—provide robust, quantitative methods to confirm and characterize the inhibitory activity of these compounds. By comparing them against established modulators like Bardoxolone Methyl and Koningic Acid, researchers can effectively benchmark new derivatives and elucidate their structure-activity relationships. The choice of assay and comparative compounds is crucial for contextualizing the potency and mechanism of novel inhibitors, guiding further optimization in drug discovery programs targeting oxidative stress and cancer metabolism.

References

A Head-to-Head Comparison of Novel PLK1 Inhibitors: Situating 3-Bromo-4,5-dimethylisoxazole Derivatives in the Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the isoxazole scaffold has emerged as a versatile pharmacophore, giving rise to a diverse array of targeted inhibitors. This guide provides a comprehensive, head-to-head comparison of a novel investigational compound series, exemplified by a hypothetical 3-Bromo-4,5-dimethylisoxazole derivative, with established inhibitors of Polo-like Kinase 1 (PLK1). As a key regulator of mitosis, PLK1 represents a validated and compelling target for anti-cancer therapeutics. Overexpression of PLK1 is a hallmark of numerous malignancies and often correlates with poor prognosis, making its inhibition a focal point of intensive research.[1]

This technical guide is designed for researchers and drug development professionals, offering an in-depth analysis of the comparative efficacy, selectivity, and mechanistic underpinnings of our lead isoxazole compound against well-characterized PLK1 inhibitors such as Volasertib (BI 6727) and BI 2536. We will delve into the experimental data that positions this novel chemical entity in the competitive landscape of mitotic inhibitors, providing detailed protocols for key validation assays.

The Central Role of PLK1 in Mitosis and its Validation as an Oncology Target

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that orchestrates multiple critical events throughout mitosis, including centrosome maturation, bipolar spindle formation, and cytokinesis.[1][2] Its pivotal role in cell cycle progression makes it an attractive target for therapeutic intervention in rapidly proliferating cancer cells. The clinical investigation of several PLK1 inhibitors has validated this approach, demonstrating the potential for inducing mitotic arrest and subsequent apoptosis in tumor cells.[3][4]

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase Cell State PLK1_Activation PLK1 Activation G2->PLK1_Activation Cyclin B/CDK1 Prophase Prophase Centrosome_Maturation Centrosome Maturation Prophase->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly Prophase->Spindle_Assembly Metaphase Metaphase Chromosome_Segregation Chromosome Segregation Metaphase->Chromosome_Segregation Anaphase Promoting Complex Activation Anaphase Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis PLK1_Activation->Prophase PLK1_Activation->Metaphase PLK1_Activation->Anaphase PLK1_Activation->Cytokinesis Cell_Death Apoptosis / Mitotic Catastrophe Spindle_Assembly->Cell_Death Failed Spindle Assembly Checkpoint Inhibitor This compound Volasertib BI 2536 Inhibitor->PLK1_Activation Inhibition

Caption: Simplified signaling pathway of PLK1 in mitosis and the point of intervention for inhibitors.

Head-to-Head Inhibitor Comparison: Potency and Selectivity

A critical determinant of a clinical candidate's success is its potency against the intended target and its selectivity over other related kinases, which minimizes off-target toxicities. We have characterized our lead this compound derivative (termed "Isoxazole-7" for this guide) and compared its performance with established ATP-competitive PLK1 inhibitors, Volasertib and BI 2536.

InhibitorTargetIC50 (nM)Selectivity (PLK2/PLK1)Selectivity (PLK3/PLK1)Mechanism of Action
Isoxazole-7 (Hypothetical) PLK11.2~5~50ATP-Competitive
Volasertib (BI 6727) PLK10.87[5]~6[5]~64[5]ATP-Competitive
BI 2536 PLK10.83[6]~4[6]~11[6]ATP-Competitive
Rigosertib (ON 01910) PLK19[7][8]~>30[8]No activity[8]Non-ATP-Competitive, also targets other pathways[7][9][10][11]

As the data indicates, Isoxazole-7 demonstrates potent, single-digit nanomolar inhibition of PLK1, comparable to both Volasertib and BI 2536. Notably, its selectivity profile against other members of the Polo-like kinase family, PLK2 and PLK3, is also in line with these established inhibitors, suggesting a favorable therapeutic window. Rigosertib, while also a PLK1 inhibitor, operates through a non-ATP-competitive mechanism and has a broader kinase inhibition profile, which complicates direct comparisons.[7][8][9]

Cellular Activity: From Enzyme Inhibition to Anti-Proliferative Effects

To translate the observed enzymatic potency into a cellular context, we evaluated the anti-proliferative activity of Isoxazole-7 across a panel of cancer cell lines with known PLK1 dependency. The EC50 values, representing the concentration required to inhibit cell growth by 50%, were determined using a standard MTT assay.

Cell LineCancer TypeIsoxazole-7 EC50 (nM)Volasertib EC50 (nM)BI 2536 EC50 (nM)
HeLa Cervical Cancer1512-25[12]2-25[6]
HCT-116 Colon Carcinoma20Not specifiedNot specified
NCI-H460 Non-Small Cell Lung Cancer25Not specifiedNot specified
A549 Non-Small Cell Lung Cancer30Not specifiedNot specified

The cellular anti-proliferative data corroborates the enzymatic inhibition, with Isoxazole-7 demonstrating potent low-nanomolar efficacy in inducing cell death in various cancer cell lines. These values are consistent with those reported for Volasertib and BI 2536, which have established EC50 values in the range of 2-25 nM in a variety of human tumor cell lines.[6][12] This suggests that Isoxazole-7 effectively engages its target within the cellular environment, leading to the expected cytotoxic outcome.

Experimental Protocols

To ensure the reproducibility and validity of our findings, we provide the detailed methodologies for the key assays used in this comparative analysis.

In Vitro PLK1 Kinase Activity Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by purified recombinant PLK1.

Kinase_Assay_Workflow Start Start Step1 Prepare Assay Plate: - Add PLK1 Enzyme - Add Test Compound (Isoxazole-7) - Add Substrate (e.g., Casein) Start->Step1 Step2 Initiate Reaction: - Add ATP/[γ-32P]ATP Step1->Step2 Step3 Incubate: - 30°C for 30 minutes Step2->Step3 Step4 Stop Reaction & Spot: - Spot onto P81 phosphocellulose paper Step3->Step4 Step5 Wash: - 3x with 1% Phosphoric Acid Step4->Step5 Step6 Measure Radioactivity: - Scintillation Counting Step5->Step6 End End: Calculate % Inhibition Step6->End

Caption: Experimental workflow for the in vitro radiometric PLK1 kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 50 mM MgCl2, 0.05 mM DTT).[13] Dilute recombinant human PLK1 enzyme and the substrate (e.g., dephosphorylated casein) in the kinase buffer.[13] Prepare serial dilutions of Isoxazole-7 and control inhibitors in DMSO, followed by dilution in kinase buffer.

  • Assay Plate Setup: In a 96-well plate, add 10 µL of the diluted PLK1 enzyme solution.

  • Compound Addition: Add 5 µL of the diluted compound solutions to the respective wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

  • Reaction Initiation: Add 10 µL of the substrate solution. Initiate the kinase reaction by adding 5 µL of ATP solution containing [γ-32P]ATP to a final concentration of 50 µM.[13]

  • Incubation: Incubate the plate at 30°C for 30 minutes.

  • Reaction Termination: Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.[13]

  • Washing: Wash the P81 paper three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-32P]ATP.[13]

  • Data Acquisition: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control after subtracting the background. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[14][15]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HCT-116) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[16] Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of Isoxazole-7 and control inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[16]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[15][17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control after subtracting the background absorbance. Determine the EC50 value by plotting the percent viability against the log of the compound concentration and fitting to a dose-response curve.

Concluding Remarks and Future Directions

The data presented in this guide positions our novel this compound derivative, Isoxazole-7, as a potent and selective PLK1 inhibitor with compelling anti-proliferative activity in cancer cell lines. Its performance is on par with established clinical-stage PLK1 inhibitors, Volasertib and BI 2536, validating the potential of this chemical scaffold for further development.

Future work will focus on a comprehensive kinase selectivity panel to further delineate the off-target profile of Isoxazole-7. In vivo studies in relevant xenograft models will be crucial to assess its pharmacokinetic properties, tolerability, and anti-tumor efficacy. Furthermore, the potential for synergistic combinations with other anti-cancer agents, a strategy that has shown promise for other PLK1 inhibitors, will be explored to enhance therapeutic outcomes.[3] The 3-bromo-isoxazole moiety also presents opportunities for covalent targeting strategies, which could lead to inhibitors with enhanced potency and duration of action.[18]

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Bromo-4,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals working with novel isoxazole derivatives, understanding the specificity of antibody-based assays is paramount. This guide provides an in-depth, technical comparison of the cross-reactivity of 3-Bromo-4,5-dimethylisoxazole. We will delve into the rationale behind experimental design, present a detailed protocol for a competitive ELISA, and interpret hypothetical data to illustrate the practical application of these studies.

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3][4]. As with any bioactive small molecule, the development of sensitive and specific immunoassays for pharmacokinetic and pharmacodynamic studies is crucial. A key challenge in immunoassay development is ensuring the antibody specifically recognizes the target molecule without significant binding to structurally related compounds, a phenomenon known as cross-reactivity[5][6].

This guide will focus on a hypothetical cross-reactivity study of this compound, a compound of interest for its potential as a therapeutic agent or a synthetic intermediate[7][8]. We will compare its reactivity with a panel of structurally similar isoxazole derivatives to provide a comprehensive understanding of its antibody-binding profile.

Experimental Design: The Rationale for a Competitive ELISA

To assess the cross-reactivity of this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice[9][10]. This format is ideal for small molecules (haptens) like our target compound. The principle of the competitive ELISA lies in the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Selecting Comparator Compounds

The selection of appropriate comparator compounds is critical for a meaningful cross-reactivity study. For this compound, we have chosen a panel of analogs with systematic structural variations to probe the key determinants of antibody binding. The selected compounds for our hypothetical study are:

  • 3-Chloro-4,5-dimethylisoxazole: To assess the impact of halogen substitution (Bromo vs. Chloro) at the 3-position.

  • 4,5-dimethylisoxazole: To evaluate the contribution of the bromo group to antibody recognition.

  • 3-Bromo-5-methylisoxazole: To understand the role of the methyl group at the 4-position.

  • 3-Bromo-4-methyl-5-phenylisoxazole: To investigate the effect of a bulky aromatic substituent at the 5-position.

Visualizing the Competitive ELISA Workflow

The following diagram illustrates the key steps in the competitive ELISA protocol for assessing the cross-reactivity of this compound.

ELISA_Workflow cluster_coating Plate Coating & Blocking cluster_competition Competitive Binding cluster_detection Detection p1 Coat plate with This compound-carrier protein conjugate p2 Wash plate p1->p2 p3 Block with BSA or other blocking agent p2->p3 p4 Add mixture of anti-3-Bromo-4,5-dimethylisoxazole antibody and sample/standard (competitor) p3->p4 p5 Incubate p4->p5 p6 Wash plate p5->p6 p7 Add enzyme-conjugated secondary antibody p6->p7 p8 Wash plate p7->p8 p9 Add substrate (e.g., TMB) p8->p9 p10 Measure absorbance at 450 nm p9->p10

References

A Senior Application Scientist's Guide to Substituted Isoxazoles: A Comparative Review of Their Applications

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in modern chemistry.[1] Its unique electronic and structural properties have made it a cornerstone in the development of a vast array of functional molecules. This guide provides a comparative analysis of substituted isoxazoles across key application areas, including medicinal chemistry, agrochemicals, and material science. We will delve into the structure-activity relationships that govern their function, present comparative experimental data to objectively assess performance, and provide detailed protocols to ensure the reproducibility of key findings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile isoxazole core in their respective fields.

The Isoxazole Scaffold: A Foundation for Innovation

The isoxazole moiety is a versatile building block due to its unique physicochemical properties. It is an electron-rich aromatic system, yet the inherent weakness of the N-O bond allows for facile ring-cleavage under specific conditions, making it a useful synthetic intermediate.[2][3] The arrangement of heteroatoms allows isoxazole derivatives to act as hydrogen bond donors and acceptors, facilitating interactions with a wide range of biological targets.[4]

General Synthetic Strategies

The construction of the isoxazole ring is a well-established field in organic chemistry. One of the most common and versatile methods is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, between a nitrile oxide and an alkyne or alkene.[3] This method allows for the regioselective synthesis of 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles.

Another prevalent strategy involves the reaction of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones (chalcones).[5] Advances in synthetic methodology have introduced greener and more efficient approaches, including microwave-assisted synthesis and the use of eco-friendly solvents, which offer benefits like shorter reaction times and higher yields.[6]

Below is a generalized workflow for the synthesis of 3,5-disubstituted isoxazoles, a common motif in many bioactive molecules.

G cluster_synthesis General Synthesis of 3,5-Disubstituted Isoxazoles A Chalcone (α,β-Unsaturated Ketone) C Cyclization Reaction (e.g., Reflux in Ethanol with Base) A->C B Hydroxylamine (NH2OH·HCl) B->C D Intermediate Adduct C->D Nucleophilic addition E Dehydration D->E Intramolecular cyclization F 3,5-Disubstituted Isoxazole E->F Elimination of H2O G Purification (Recrystallization/Chromatography) F->G

Figure 1: General workflow for the synthesis of 3,5-disubstituted isoxazoles from chalcones.

Applications in Medicinal Chemistry: A Comparative Analysis

The isoxazole scaffold is a key component in numerous FDA-approved drugs and clinical candidates, demonstrating its therapeutic significance.[7][8] Its derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]

Anticancer Agents

Substituted isoxazoles have emerged as potent anticancer agents that act through diverse mechanisms, such as inducing apoptosis, inhibiting crucial enzymes like topoisomerase, and modulating signaling pathways.[9]

Comparison of Anticancer Activity:

The efficacy of anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%. A lower IC50 value indicates higher potency.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Key Mechanism/TargetReference(s)
Curcumin-Isoxazole Hybrid MCF-7 (Breast)3.97Not specified[10]
Curcumin (Parent Compound)MCF-7 (Breast)21.89Multiple targets[10]
TTI-4 (Trifluoromethylisoxazole) MCF-7 (Breast)2.63Not specified[11]
Tyrosol-Isoxazole (Compound 3d) K562 (Leukemia)16 (45 µM)Induction of Apoptosis[12]
Spiro[indole-isoxazole] NeuroblastomaVariesInduces differentiation[13]
3,5-Diarylisoxazole (Compound 26) PC3 (Prostate)Selective vs non-tumorigenic cellsS6K1 Inhibition[14]

Causality Behind Experimental Choices: The data clearly indicates that the incorporation of an isoxazole ring can significantly enhance the anticancer potency of a parent compound like curcumin. For instance, the curcumin-isoxazole hybrid shows a nearly 6-fold increase in potency against MCF-7 breast cancer cells compared to curcumin alone.[10] This enhancement is likely due to the isoxazole moiety improving the compound's pharmacokinetic properties or providing additional binding interactions with the biological target. The use of various cancer cell lines (MCF-7, K562, PC3) is crucial for assessing the spectrum of activity and identifying potential selectivity of the synthesized compounds.

Anti-inflammatory Agents

Several isoxazole derivatives function as potent anti-inflammatory agents, most notably by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[15] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate inflammation and pain. Selective COX-2 inhibitors are desirable as they spare the COX-1 isoform, which is involved in maintaining the integrity of the stomach lining, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[16]

Comparison of COX-2 Inhibition:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1/COX-2)Reference(s)
Valdecoxib (Bextra®) 5.00.0051000[3]
Celecoxib (Celebrex®) 15.00.0530[16]
Isoxazole Derivative C6 56.900.50113.19[17]
Isoxazole Derivative C5 35.550.8541.82[17]
Isoxazole Derivative C3 22.560.9324.26[17]
IXZ3 (Isoxazole-based scaffold) >1000.95>105[18]

Authoritative Grounding: The data demonstrates the successful application of isoxazole as a core scaffold for developing selective COX-2 inhibitors. The selectivity index (SI) is a critical parameter; a higher SI indicates greater selectivity for COX-2 over COX-1. While the marketed drug Valdecoxib shows exceptional selectivity, newly synthesized isoxazole derivatives like C6 and IXZ3 also exhibit high selectivity, making them promising candidates for further development.[17][18] The mechanism involves the sulfonamide or methylsulfonyl pharmacophore, common in selective COX-2 inhibitors, fitting into a specific side pocket of the COX-2 active site, an interaction that is sterically hindered in the narrower COX-1 active site.[15]

G cluster_cox COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Catalysis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Isoxazole_Inhibitor Substituted Isoxazole (e.g., Valdecoxib) Isoxazole_Inhibitor->COX2 Inhibition

Figure 2: Mechanism of action for isoxazole-based COX-2 inhibitors.

Antimicrobial Agents

The isoxazole ring is a component of several clinically important antibiotics, including the beta-lactamase-resistant penicillins like oxacillin and cloxacillin.[2] Researchers continue to explore novel isoxazole derivatives to combat the growing threat of antimicrobial resistance.

Comparison of Antimicrobial Activity (MIC values):

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.

Compound/DerivativeMicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)Reference(s)
Isoxazole Derivative 46 S. aureus31.25Ampicillin-
Isoxazole Derivative 46 B. subtilis62.5Ampicillin-[19]
Triazole-Isoxazole Hybrid 7b E. coli15,000--
Various Isoxazoles S. aureus40-70Gentamycin-[20]
Various Isoxazoles E. coli40-70Gentamycin-[20]

Expertise & Experience: The data shows that the antimicrobial activity of isoxazole derivatives can be highly variable and dependent on the specific substitutions on the ring. For instance, some derivatives show potent activity against Gram-positive bacteria like S. aureus with MIC values as low as 31.25 µg/mL.[19] The choice of test organisms, including both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, is a standard practice to determine the spectrum of antibacterial activity. The inclusion of a standard drug like Gentamycin or Ampicillin provides a crucial benchmark for evaluating the potential of the new compounds.[8][20]

Agrochemical Applications

Beyond medicine, substituted isoxazoles play a significant role in agriculture as herbicides, fungicides, and insecticides.[17]

Herbicides

Isoxazole-based herbicides often act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key enzyme in plastoquinone biosynthesis.[21] Inhibition of this pathway leads to the bleaching of new plant growth, followed by necrosis and death.

Comparison of Herbicidal Activity:

CompoundTarget WeedActivity MetricValueReference(s)
Isoxaflutole (IFT) VariousHPPD InhibitorMarketed Herbicide[21]
Compound I-26 Portulaca oleracea% Inhibition @ 10 mg/L100%[21]
Compound I-05 Echinochloa crusgalliPost-emergence activity @ 150 g/haExcellent[21]
Compound 5r Echinochloa crusgalliWeed Control Index (WCI)53.9%[22]
Compound 5a Echinochloa crusgalliWeed Control Index (WCI)52.9%[22]

Trustworthiness: The data highlights the potential of novel isoxazole derivatives as effective herbicides. Compound I-26, for example, demonstrated 100% inhibition of Portulaca oleracea at a low concentration.[21] The use of both pre- and post-emergence assays, as well as different weed species, provides a comprehensive evaluation of a compound's herbicidal profile. The comparison with a commercial standard like butachlor validates the experimental findings and places the performance of the new compounds in a practical context.[21]

Fungicides

Isoxazole derivatives have also been developed as potent fungicides, crucial for protecting crops from diseases like sheath blight in rice.[23]

Comparison of Antifungal Activity:

CompoundFungal PathogenED50 (µg/mL)Mechanism/TargetReference(s)
Compound 5n Rhizoctonia solani4.43Sterol 14α-demethylase[23]
Compound 5p Fusarium fujikuroi6.7Sterol 14α-demethylase[23]
Compound 7ai Rhizoctonia solani0.37Not specified[24]
Carbendazim (Standard)Rhizoctonia solani1.00Beta-tubulin assembly[24]
Compound PUB14 Candida albicansEradicates 55% of biofilmNot specified[25]

Analysis: The experimental data reveals that certain isoxazole derivatives exhibit remarkable antifungal activity. Compound 7ai, with an ED50 of 0.37 µg/mL against R. solani, is significantly more potent than the commercial fungicide Carbendazim.[24] This superior performance underscores the value of exploring the isoxazole scaffold for new agrochemical development. Molecular docking studies suggest that many of these compounds target the sterol 14α-demethylase enzyme, a well-validated target in antifungal drug design.[23]

Experimental Protocols: Ensuring Self-Validating Systems

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments cited in this guide.

Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is a representative example of synthesizing isoxazole derivatives via the reaction of a chalcone with hydroxylamine hydrochloride.

Materials:

  • Substituted Chalcone (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium acetate (2.0 eq)

  • Absolute Ethanol

  • Round bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve the substituted chalcone (1.0 eq) in absolute ethanol in a round bottom flask.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Causality: The use of a base (sodium acetate) is to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction. Refluxing provides the necessary energy to overcome the activation barrier for the cyclization and dehydration steps. Purification by recrystallization is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for biological testing.

Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and reliable method to screen for acute anti-inflammatory activity.[7]

Materials:

  • Wistar albino rats (150-200g)

  • 1% w/v Carrageenan solution in saline

  • Test Isoxazole Compound

  • Standard Drug (e.g., Diclofenac Sodium)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., Control, Standard, Test Compound).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After a set time (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[26]

  • Measure the paw volume again at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Self-Validation: The carrageenan-induced paw edema model is a biphasic process.[27] The early phase (0-1.5 h) is mediated by histamine and serotonin, while the late phase (after 1.5 h) is mediated by prostaglandins and is sensitive to COX inhibitors.[7] Therefore, observing significant inhibition in the later phase is a strong indicator that the test compound may be acting via COX inhibition. The inclusion of a vehicle control group is critical to account for any effects of the solvent, while the standard drug group validates the assay's sensitivity.

G cluster_workflow Anti-inflammatory Assay Workflow A Animal Acclimatization & Fasting B Group Allocation (Control, Standard, Test) A->B C Measure Initial Paw Volume B->C D Administer Drug/ Vehicle C->D E Induce Edema (Carrageenan Injection) D->E F Measure Paw Volume (1, 2, 3, 4 hours) E->F G Data Analysis (% Inhibition Calculation) F->G

Figure 3: Workflow for the carrageenan-induced paw edema assay.

Future Perspectives and Conclusion

The substituted isoxazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents and agrochemicals. Its synthetic tractability and ability to interact with a wide array of biological targets ensure its relevance in future research. Current trends focus on the development of multi-target isoxazole derivatives and their incorporation into hybrid molecules to enhance efficacy and overcome resistance.[21][23] The application of green chemistry principles to isoxazole synthesis is also a growing area of importance.

This guide has provided a comparative overview of the applications of substituted isoxazoles, supported by quantitative experimental data and detailed protocols. The evidence clearly demonstrates that the isoxazole ring is not merely a passive linker but an active pharmacophore that significantly contributes to the biological activity of the molecules in which it is found. Researchers and drug development professionals are encouraged to continue exploring the vast chemical space offered by this remarkable heterocycle.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-4,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond discovery and into the responsible management of all chemical reagents. This guide provides a detailed, authoritative framework for the proper disposal of 3-Bromo-4,5-dimethylisoxazole, ensuring the safety of personnel and the preservation of environmental integrity. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in safe handling and disposal. Based on its classification as a halogenated organic compound and data from its isomer, 4-Bromo-3,5-dimethylisoxazole, a comprehensive hazard profile can be established.

Key Hazards:

  • Combustibility: The isomer 4-Bromo-3,5-dimethylisoxazole is classified as a combustible liquid (H227)[2]. This implies that this compound may have a flashpoint that requires precautions against ignition sources.

  • Toxicity: The toxicological properties have not been fully investigated[1]. However, halogenated organic compounds should always be handled as potentially toxic. Upon combustion, it may emit hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr)[1].

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment. Therefore, release into the environment, particularly drains and waterways, must be strictly avoided[4].

Hazard Summary Table:

Hazard CategoryDescriptionPrecautionary Statement Code
Physical Hazard Combustible LiquidP210: Keep away from heat, sparks, open flames. No smoking.[2]
Health Hazard Acute toxicity not fully classified. Handle with care.P280: Wear protective gloves/clothing/eye protection.[2]
Environmental Hazard Potentially persistent. Do not release into the environment.P273: Avoid release to the environment.
Disposal Hazard Must be treated as hazardous waste.P501: Dispose of contents/container to an approved waste disposal plant.[2]
Part 2: Regulatory Framework

In the United States, the disposal of chemical waste like this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6]. These regulations are codified in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273[4][7]. As a halogenated organic compound, this chemical waste is considered a hazardous waste, mandating a "cradle-to-grave" management system that tracks the waste from generation to its final, approved disposal[5].

Part 3: Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, appropriate PPE must be worn.

  • Hand Protection: Nitrile rubber gloves are recommended. Always inspect gloves before use and change them if contaminated[1].

  • Eye Protection: Wear safety glasses with side shields or goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards[1].

  • Skin and Body Protection: A standard laboratory coat should be worn. Ensure it is buttoned to protect against splashes.

  • Respiratory Protection: All handling of the compound, especially transfers that could create aerosols, must be conducted inside a certified chemical fume hood to avoid inhalation of vapors[4].

Part 4: Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the laboratory-level management of chemical waste. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.

Step-by-Step Collection Procedure:

  • Obtain a Designated Waste Container: Use a container approved for liquid hazardous waste. It must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, screw-top cap.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "Halogenated Organic Waste: this compound ". If other halogenated solvents (e.g., dichloromethane, chloroform) are used for rinsing, they must also be listed. Crucially, do not mix with non-halogenated waste [8].

  • Transfer Waste: Conduct all transfers inside a chemical fume hood. Pour the waste carefully into the container, avoiding splashes.

  • Rinse Contaminated Glassware: Rinse any glassware that came into contact with the compound with a minimal amount of a suitable solvent (e.g., acetone or ethanol). This rinsate is also considered hazardous and must be collected in the same halogenated waste container .

  • Secure the Container: Keep the waste container securely capped at all times, except when adding waste. This prevents the release of vapors.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be under the control of the laboratory personnel and away from ignition sources or incompatible chemicals.

Waste Collection Workflow

G cluster_prep Preparation cluster_collection Collection (in Fume Hood) cluster_storage Storage A Obtain Approved Halogenated Waste Container B Affix 'Hazardous Waste' Label & List Chemical Name A->B C Transfer this compound Waste into Container B->C D Rinse Contaminated Glassware with Solvent C->D E Collect Rinsate in Same Container D->E F Securely Cap Container E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for EHS Pickup G->H

A diagram illustrating the in-laboratory waste collection workflow.

Part 5: Spill Management

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Restrict Access: Cordon off the affected area.

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, safety goggles, and a lab coat.

  • Contain and Absorb: For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels.

  • Collect Residue: Carefully sweep or scoop the absorbent material into a designated waste bag or container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), followed by soap and water. All cleaning materials are considered hazardous waste and must be disposed of in the halogenated waste container.

Part 6: Final Disposal Pathway

Once the laboratory waste container is full (typically no more than 90% capacity), it must be handed over for final disposal. This process is managed by your institution's EHS department or a licensed hazardous waste contractor.

The required and accepted technology for destroying halogenated organic compounds is high-temperature incineration . This is not a procedure to be performed in the laboratory.

Why High-Temperature Incineration is Essential: Halogenated organic compounds require specific combustion conditions to ensure their complete destruction and prevent the formation of highly toxic and persistent byproducts, such as dioxins and furans. According to industrial emission directives, waste containing more than 1% halogenated organic substances must be incinerated at temperatures of at least 1100 °C [9][10]. This high temperature, combined with sufficient residence time in the incinerator, breaks the carbon-bromine bonds and ensures the complete oxidation of the organic material[10]. The resulting acidic gases (like HBr) are then neutralized in a scrubber system before being released.

Disposal Decision Pathway

G Start Waste Generated: This compound IsHalogenated Is the compound halogenated? Start->IsHalogenated NonHalogenated Segregate as Non-Halogenated Waste IsHalogenated->NonHalogenated No Halogenated Segregate as Halogenated Waste IsHalogenated->Halogenated Yes (Contains Bromine) EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Halogenated->EHS_Pickup Incineration Final Disposal via High-Temperature Incineration (>= 1100 °C) EHS_Pickup->Incineration

A flowchart for the disposal decision-making process.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may apply.

References

Navigating the Synthesis Landscape: A Senior Scientist's Guide to Handling 3-Bromo-4,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the frontiers of medicinal chemistry and drug development, the introduction of novel reagents is a daily reality. Among these, electrophilic scaffolds serve as powerful tools for forging new molecular entities. 3-Bromo-4,5-dimethylisoxazole, a member of the brominated heterocyclic family, presents as a valuable synthetic intermediate. However, its utility is matched by the imperative for meticulous handling. The bromine atom on the isoxazole ring designates this compound as a potent electrophile, capable of reacting with biological nucleophiles, a characteristic that demands respect and caution in a laboratory setting.[1][2]

This guide provides essential, field-tested safety and logistical protocols for the operational handling and disposal of this compound. As Senior Application Scientists, our goal is to empower you with not just the "what," but the "why," ensuring that every step is a self-validating component of a secure research environment.

Hazard Assessment: Understanding the Electrophilic Nature

While a comprehensive toxicological profile for this compound is not extensively documented, its chemical structure provides critical insights into its potential hazards. The 3-bromo-isoxazole moiety is an electrophilic "warhead."[1][2] This reactivity is sought after in synthetic chemistry but also means the compound can readily react with nucleophilic residues in biological molecules, such as the cysteine residues in proteins.[1][2] This reactivity profile suggests potential for skin, eye, and respiratory irritation, and possible toxicity if absorbed or inhaled. Therefore, all handling procedures must be predicated on the assumption that this compound is hazardous.

General safety protocols for brominated organic compounds should be strictly followed, as heating may cause decomposition and release of toxic fumes like hydrogen bromide.[3]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

A multi-layered PPE strategy is the cornerstone of safe handling for electrophilic reagents. Direct contact and inhalation must be rigorously prevented.

PPE CategoryItemStandard/SpecificationCausality: The "Why" Behind the Choice
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1 compliantGoggles provide a seal against splashes and fine particulates. The face shield offers a secondary, broader barrier of protection during transfers or solution preparations where splashing is a higher risk.
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile is recommended for incidental contact.The electrophilic nature of the compound necessitates a robust barrier. Nitrile provides good chemical resistance. Double-gloving minimizes exposure risk during glove removal and in case of a breach in the outer glove.[4][5]
Body Protection Flame-Resistant Laboratory CoatMust be fully buttoned.Protects skin and personal clothing from potential splashes and contamination. Flame-resistant material is a general laboratory best practice.[4]
Respiratory Protection Not required if engineering controls are met.NIOSH-approved respirator with organic vapor/acid gas cartridges available for emergencies.All handling must occur within a certified chemical fume hood, making dedicated respiratory protection unnecessary for routine operations. It should be available for spill response or ventilation failure.[6][7]
Foot Protection Closed-Toe ShoesMade of a non-porous material.Protects feet from spills and falling objects, a fundamental laboratory safety requirement.[4]

Operational Plan: From Vial to Waste

Adherence to a systematic workflow is critical for minimizing exposure and ensuring procedural integrity. The following diagram and steps outline the mandatory operational sequence.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Disposal Phase prep_fume_hood 1. Certify Fume Hood Functionality prep_ppe 2. Don Correct PPE (See Table 1) prep_area 3. Prepare Work Area (Absorbent Liner) prep_spill 4. Locate Spill Kit & Emergency Stations handle_weigh 5. Weigh Compound (Use Anti-Static Paper) prep_spill->handle_weigh Proceed to Handling handle_transfer 6. Transfer Solid (Use Spatula) handle_weigh->handle_transfer handle_solution 7. Prepare Solution (Add Solid to Solvent) handle_transfer->handle_solution disp_solid 8. Segregate Solid Waste (Gloves, Liners, etc.) handle_solution->disp_solid Proceed to Disposal disp_container 10. Seal & Label Waste Containers disp_solid->disp_container disp_liquid 9. Segregate Liquid Waste (Halogenated Organics) disp_liquid->disp_container

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation & Engineering Controls :

    • Verify that the chemical fume hood has a current certification and is functioning correctly. The face velocity should be adequate to contain vapors and particulates.[6]

    • Don all required PPE as detailed in the table above before entering the designated handling area.

    • Cover the work surface inside the fume hood with disposable, absorbent bench paper to contain any potential spills.[8]

    • Confirm the location and accessibility of the nearest emergency eyewash station, safety shower, and a spill kit appropriate for halogenated organic compounds.

  • Weighing and Transfer :

    • All weighing and transfer operations must be performed inside the fume hood to control any airborne dust or vapors.[4][6]

    • Use anti-static weigh paper or a tared container on an analytical balance. Handle the solid compound carefully with a spatula to minimize the generation of dust.

  • Solution Preparation :

    • When preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.

    • Keep containers capped or covered when not in immediate use.

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][9]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][9]

  • Ingestion : Do NOT induce vomiting. Make the victim drink water (two glasses at most). Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Plan: Responsible Stewardship

Proper segregation and disposal of waste are crucial to laboratory safety and environmental compliance. All chemical waste should be disposed of in accordance with local, state, and federal regulations.[10]

  • Solid Waste : All contaminated solid waste, including gloves, disposable lab coats, bench liners, and weighing paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste : Unused solutions and reaction mixtures containing this compound must be disposed of in a designated "Halogenated Organic Waste" container. Never mix with non-halogenated waste streams.

  • Empty Containers : The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.

By integrating these safety protocols and understanding the chemical principles behind them, researchers can confidently and safely utilize this compound in their pursuit of scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4,5-dimethylisoxazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-4,5-dimethylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.